Product packaging for 7-Aminoquinoline-3-carboxylic acid(Cat. No.:CAS No. 1337881-29-4)

7-Aminoquinoline-3-carboxylic acid

Cat. No.: B1604117
CAS No.: 1337881-29-4
M. Wt: 188.18 g/mol
InChI Key: NDKSDABMEKCABD-UHFFFAOYSA-N
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Description

7-Aminoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1604117 7-Aminoquinoline-3-carboxylic acid CAS No. 1337881-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSDABMEKCABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627775
Record name 7-Aminoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-29-4
Record name 7-Aminoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 7-Aminoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 7-aminoquinoline-3-carboxylic acid, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this valuable compound in high purity. The narrative emphasizes the underlying chemical principles and practical considerations essential for successful synthesis and purification.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step pathway that commences with the well-established Gould-Jacobs reaction. This strategy allows for the construction of the core quinoline ring system, followed by functional group manipulations to install the desired amino group at the 7-position. It is important to note that the product of the Gould-Jacobs reaction is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its more stable 4-oxo-1,4-dihydroquinoline form. This guide will therefore detail the synthesis of 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the predominant and most relevant tautomer.

The overall synthetic strategy can be outlined as follows:

Synthesis_Strategy A 3-Nitroaniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction A->B C Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization D Saponification C->D E 7-Nitro-4-hydroxyquinoline-3-carboxylic acid D->E Base Hydrolysis F Nitro Group Reduction E->F G 7-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G SnCl2 Reduction

Caption: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 7-Nitro-4-hydroxyquinoline-3-carboxylic acid

The initial phase of the synthesis focuses on constructing the 7-nitro-substituted quinoline core. This is accomplished via the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinoline derivatives.[1][2]

Step 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] In this synthesis, 3-nitroaniline is the chosen starting material to introduce the nitrogen functionality at the desired 7-position of the quinoline ring.

The reaction proceeds in two main stages:

  • Condensation: A nucleophilic attack by the amino group of 3-nitroaniline on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol, forms the intermediate diethyl 2-((3-nitrophenylamino)methylene)malonate.

  • Thermal Cyclization: At elevated temperatures, this intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[1]

Modern advancements in synthetic methodology have demonstrated that microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[3][4]

Gould_Jacobs_Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization 3-Nitroaniline 3-Nitroaniline Intermediate_1 Diethyl 2-((3-nitrophenylamino)methylene)malonate 3-Nitroaniline->Intermediate_1 Nucleophilic Attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 Heat (Δ) or Microwaves (µW)

Caption: Key stages of the Gould-Jacobs reaction for precursor synthesis.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

  • In a microwave-safe vial equipped with a magnetic stir bar, combine 3-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (2.0-3.0 eq). The excess diethyl ethoxymethylenemalonate can serve as both a reagent and a solvent.[3]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-((3-nitrophenylamino)methylene)malonate, will precipitate.

  • For the cyclization step, suspend the intermediate in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product, ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid by vacuum filtration, wash with hexane, and dry.

Step 2: Saponification of the Ester

The ethyl ester of the quinoline derivative is hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide.[5]

Experimental Protocol: Saponification

  • Suspend the crude ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of 2N sodium hydroxide.[5]

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid.

  • The product, 7-nitro-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

Final Product Synthesis: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group at the 7-position to the desired amino group. A variety of reducing agents can be employed for this transformation; however, tin(II) chloride (SnCl₂) in an acidic medium is a particularly effective and mild method for the selective reduction of aromatic nitro groups.[6][7] This method is advantageous as it generally does not affect other reducible functional groups that may be present in the molecule.[7]

Experimental Protocol: SnCl₂ Reduction

  • In a round-bottom flask, suspend 7-nitro-4-hydroxyquinoline-3-carboxylic acid in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 5-6 equivalents).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the tin salts.

  • The crude 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will co-precipitate.

  • Collect the solid by vacuum filtration and proceed to the purification steps.

Purification of 7-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The crude product obtained from the synthesis typically contains residual inorganic salts and minor organic impurities. A robust purification strategy is crucial to obtain the final compound in high purity, suitable for downstream applications. Recrystallization is the preferred method for purifying this solid product.

Purification by Recrystallization

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, influences its solubility. Purification can be achieved by leveraging these properties. Recrystallization from an acidic aqueous solution is a highly effective technique for purifying amino acids.[8]

Experimental Protocol: Recrystallization

  • Suspend the crude 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a minimal amount of deionized water.

  • Add glacial acetic acid dropwise while heating the mixture until the solid completely dissolves. The formation of the more soluble acetate salt facilitates dissolution.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the protonated amino group will deprotonate, and the carboxylic acid will be in its neutral form, causing the pure product to crystallize out of the solution.

  • For maximum recovery, cool the mixture in an ice bath for an additional 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a cold, low-boiling point organic solvent like ethanol or acetone to facilitate drying.

  • Dry the purified 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a vacuum oven.

Alternative Purification: Chromatographic Methods

While recrystallization is the primary method of choice, column chromatography can be employed if significant organic impurities persist. However, the basic amino group of the quinoline can interact with the acidic silanol groups of standard silica gel, leading to peak tailing and poor separation. To mitigate this, a basic modifier such as triethylamine (0.5-2%) should be added to the eluent system.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
1 3-NitroanilineEthyl 7-nitro-4-hydroxyquinoline-3-carboxylateDiethyl ethoxymethylenemalonate, Diphenyl ether60-75%
2 Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate7-Nitro-4-hydroxyquinoline-3-carboxylic acidNaOH, HCl>90%[5]
3 7-Nitro-4-hydroxyquinoline-3-carboxylic acid7-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acidSnCl₂·2H₂O, Ethanol70-85%

Conclusion

The synthesis of this compound is a well-defined process that leverages classical and modern synthetic techniques. The Gould-Jacobs reaction provides a reliable entry point to the quinoline core, while the subsequent functional group manipulations are straightforward and high-yielding. Careful control of reaction conditions and a well-executed purification strategy, primarily through recrystallization from an acidic medium, are paramount to obtaining the final product with the high degree of purity required for research and development in the pharmaceutical sciences. This guide provides a solid foundation for the successful synthesis and purification of this important molecular scaffold.

References

7-Aminoquinoline-3-carboxylic acid fluorescence spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fluorescence Spectrum of 7-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (7-AQC) and its derivatives are a class of fluorophores characterized by their environmental sensitivity. Their fluorescence emission is highly dependent on local factors such as solvent polarity and pH, making them powerful tools for probing molecular environments. This guide provides a comprehensive overview of the core photophysical principles governing the fluorescence of the 7-aminoquinoline scaffold, details the causality behind its spectral shifts, presents robust protocols for its spectroscopic analysis, and explores its applications in biological imaging and sensing. By understanding the interplay between the molecule's structure and its environment, researchers can effectively leverage 7-AQC as a versatile fluorescent probe in complex biological systems.

Introduction to the 7-Aminoquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry and materials science.[1][2] When functionalized with an electron-donating amino group at the 7-position, the resulting 7-aminoquinoline core becomes a potent fluorophore. The addition of a carboxylic acid group at the 3-position, creating this compound (7-AQC), provides a convenient handle for conjugation to biomolecules or other chemical moieties.

The key to the utility of this scaffold lies in its "push-pull" electronic system. The electron-donating amino group (-NH₂) "pushes" electron density into the electron-withdrawing quinoline ring system.[1] This arrangement creates a significant dipole moment that is further enhanced upon excitation with light, leading to a pronounced sensitivity to the surrounding environment. This phenomenon, known as intramolecular charge transfer (ICT), is the primary mechanism behind its utility as a fluorescent sensor.[2][3]

Core Photophysical Properties

The fluorescence of 7-AQC is governed by its ability to absorb light at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission). The key photophysical parameters are highly influenced by the molecular environment.

Solvatochromism: The Effect of Solvent Polarity

One of the most powerful features of 7-aminoquinoline derivatives is their solvatochromism—the change in their absorption and emission spectra in response to the polarity of the solvent.[4]

  • Mechanism: In nonpolar solvents, the energy difference between the ground and excited states is large, resulting in higher-energy, blue-shifted emission. As solvent polarity increases, the more polar excited state is stabilized by the surrounding solvent dipoles. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission and causing a significant bathochromic (red) shift in the emission spectrum.[3] This effect is a direct consequence of the enhanced intramolecular charge transfer in the excited state.[4]

  • Experimental Observations: Trifluoromethyl-substituted 7-aminoquinolines, for example, show a dramatic visual color change from violet in nonpolar n-hexane (λem = 407–435 nm) to greenish-yellow in highly polar methanol (λem = 507–537 nm).[3] This large Stokes shift in polar solvents is a hallmark of the ICT process.

The following table summarizes the photophysical properties of representative push-pull aminoquinoline derivatives in various solvents, illustrating the pronounced solvatochromic effect.

Compound IDSolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
TFMAQ-7Ph (1) n-Hexane404446420.57
Chloroform409527118< 0.01
Ethyl Acetate415552137< 0.01
DMSO428585157< 0.01
Compound 3 n-Hexane404473690.57
Chloroform409527118< 0.01
Ethyl Acetate415552137< 0.01
DMSO428Not Detected-< 0.01
Data synthesized from Scientific Reports[5]

The dramatic quenching of fluorescence (very low quantum yield) in polar solvents for some derivatives is a critical observation, suggesting that in these environments, non-radiative decay pathways become dominant.[5][6]

pH Sensitivity

The nitrogen atom within the quinoline ring is basic and can be protonated under acidic conditions. This protonation significantly alters the electronic properties of the fluorophore, providing a mechanism for pH sensing.[1]

  • Mechanism: Protonation of the quinoline nitrogen increases its electron-withdrawing character. This "pulls" electron density more strongly from the amino group, modulating the ICT process and shifting the emission wavelength. The specific pKa for this transition can be tuned by modifying substituents on the quinoline scaffold, allowing for the rational design of probes for different pH ranges.[1][7]

  • Experimental Observations: Certain quinoline derivatives exhibit a pronounced red-shift in emission upon moving from a neutral or basic pH to an acidic pH. For example, one functionalized quinoline showed a 118 nm red-shift when the pH was lowered from 4 to 2.[1] This pH-dependent fluorescence response enables the use of these compounds for imaging acidic organelles like lysosomes or endosomes in live cells.[1][8]

Influence of Environment on 7-AQC Fluorescence cluster_env Environmental Factors cluster_emission Fluorescence Emission AQC 7-AQC Ground State (S₀) AQC_star 7-AQC Excited State (S₁*) (Increased Dipole Moment) AQC->AQC_star Excitation (λex) BlueShift Blue-Shifted Emission (Higher Energy) AQC_star->BlueShift Nonpolar Solvent Neutral pH RedShift Red-Shifted Emission (Lower Energy) AQC_star->RedShift Polar Solvent Acidic pH Solvent Solvent Polarity Solvent->AQC_star Stabilizes Polar S₁* pH pH pH->AQC_star Protonation alters electronic structure

Caption: Environmental factors modulate the energy of the excited state, tuning the resulting fluorescence emission.

Experimental Protocol: Measuring the Fluorescence Spectrum

This section provides a self-validating protocol for accurately measuring the fluorescence spectrum of a 7-AQC derivative. The causality for each step is explained to ensure robust and reproducible data.

Instrumentation
  • Instrument: A calibrated spectrofluorometer equipped with an excitation and emission monochromator.

  • Cuvette: A 1 cm path length quartz fluorescence cuvette.

    • Causality: Quartz is required for its transparency to UV light, which is often used for excitation of quinoline derivatives.

Reagents and Sample Preparation
  • Prepare a 1 mM Stock Solution: Accurately weigh the 7-AQC compound and dissolve it in a high-purity solvent (e.g., DMSO or ethanol).

    • Causality: A concentrated stock in a good solvent ensures complete dissolution and stability, preventing precipitation artifacts.

  • Prepare Working Solutions: Serially dilute the stock solution into the desired experimental solvent (e.g., phosphate-buffered saline for biological pH, or various organic solvents for solvatochromism studies) to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Causality: Working in the µM range prevents inner filter effects, where excessive sample concentration leads to re-absorption of emitted light and artificially distorted spectra.

  • Prepare a Solvent Blank: Use the exact same solvent (without the fluorophore) that was used for the working solution.

    • Causality: The blank is essential for subtracting background signals, including Raman scattering from the solvent, which can interfere with the true emission spectrum.

Data Acquisition Workflow

A 1. Instrument Warm-up & Calibration (Ensure lamp stability) B 2. Set Excitation & Emission Parameters (Slit widths: 2-5 nm) A->B C 3. Measure Absorption Spectrum (UV-Vis) (Determine optimal λex) B->C D 4. Run Solvent Blank Scan (Acquire background signal) C->D E 5. Run Sample Emission Scan (Excite at λmax absorption) D->E F 6. Run Sample Excitation Scan (Set emission at λmax emission) E->F G 7. Data Processing (Subtract blank, normalize data) F->G

Caption: Standard workflow for acquiring high-quality fluorescence spectra.

Step-by-Step Methodology
  • Determine Excitation Wavelength: Place the working solution in a UV-Vis spectrophotometer and measure its absorption spectrum. The wavelength of maximum absorbance (λmax) is typically the optimal excitation wavelength (λex).

  • Set Spectrofluorometer Parameters:

    • Set the excitation monochromator to the determined λex.

    • Set the excitation and emission slit widths (typically 2-5 nm). Narrower slits provide better spectral resolution but lower signal; wider slits increase signal but reduce resolution.

    • Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend for ~200-300 nm.

  • Acquire Blank Spectrum: Place the solvent blank cuvette in the holder. Run the emission scan. This is your background spectrum.

  • Acquire Sample Spectrum: Replace the blank with the sample cuvette. Run the identical emission scan.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

    • The peak of this corrected spectrum is the maximum emission wavelength (λem).

    • The Stokes Shift is calculated as (λem - λex).

Applications in Research and Drug Development

The unique photophysical properties of 7-AQC derivatives make them highly valuable tools.

  • Environmental Probes: Their solvatochromic nature allows them to report on the local polarity of their environment, such as the hydrophobic core of a protein's active site versus the aqueous cytoplasm.[6]

  • pH Sensors: The pH sensitivity has been leveraged to design probes that specifically illuminate acidic compartments within living cells, which is crucial for studying processes like endocytosis, autophagy, and lysosomal storage disorders.[1][7]

  • Bio-conjugation and Labeling: The carboxylic acid functionality provides a site for covalent attachment to proteins, nucleic acids, or small molecule drugs, enabling their visualization and tracking within biological systems.[9]

  • Metal Ion Sensing: The quinoline scaffold is an excellent chelator for metal ions like Zn²⁺. Binding of the ion can restrict molecular vibrations and alter the electronic structure, leading to a "turn-on" fluorescence response, making these compounds effective sensors for metal ions in biological and environmental samples.[2][10]

Conclusion

This compound is more than just a fluorophore; it is a dynamic reporter of its molecular surroundings. Its fluorescence spectrum is a rich source of information, directly reflecting the polarity and pH of its immediate environment through well-defined photophysical mechanisms like intramolecular charge transfer. By understanding these principles and employing rigorous experimental protocols, researchers can harness the power of 7-AQC to develop sophisticated sensors and imaging agents, advancing our ability to probe complex biological questions and accelerate the drug discovery process.

References

Spectroscopic properties of 7-Aminoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Properties of 7-Aminoquinoline-3-carboxylic Acid

Abstract

This compound (7-AQC) is a heterocyclic compound featuring a quinoline core functionalized with an electron-donating amino group and an electron-withdrawing carboxylic acid group. This substitution pattern establishes a "push-pull" electronic system, making 7-AQC a molecule of significant interest for its environment-sensitive photophysical properties. This technical guide provides a comprehensive analysis of the core spectroscopic characteristics of 7-AQC, including its absorption and fluorescence profiles. We delve into the underlying mechanisms, such as intramolecular charge transfer (ICT), and explore the profound influence of environmental factors like solvent polarity and pH on its spectral behavior. Detailed experimental protocols for key spectroscopic measurements are provided, aimed at researchers, scientists, and professionals in drug development who may leverage these properties for creating novel fluorescent probes, sensors, and pharmaceutical intermediates.

Introduction: The Molecular Architecture of 7-AQC

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their applications as pharmaceutical agents and bioimaging probes.[1] this compound belongs to this versatile family, possessing a rigid, planar quinoline ring system. Its key features are the strategic placement of an amino group (-NH₂) at the C-7 position and a carboxylic acid group (-COOH) at the C-3 position.

This arrangement is not arbitrary. The amino group acts as a potent electron-donating group (EDG), while the carboxylic acid functions as an electron-withdrawing group (EWG). This "push-pull" configuration across the π-conjugated system is the primary determinant of its notable spectroscopic properties. Upon photoexcitation, this structure facilitates a significant redistribution of electron density from the amino group towards the carboxylic acid group, a phenomenon known as Intramolecular Charge Transfer (ICT).[2] This ICT state is highly sensitive to the molecule's immediate environment, making 7-AQC a promising candidate for use as an environmental sensor.

Core Photophysical & Spectroscopic Properties

The electronic transitions in 7-AQC are dominated by π→π* transitions within the aromatic system, which are strongly influenced by the push-pull substituents.[2]

UV-Visible Absorption

In a non-polar solvent, 7-AQC typically exhibits strong absorption in the near-UV to blue region of the spectrum. The primary absorption band corresponds to the S₀ → S₁ transition. The energy of this transition, and thus the absorption maximum (λmax), is modulated by the solvent environment.

Fluorescence Emission

Following excitation, the molecule relaxes to the S₁ excited state. For push-pull fluorophores like 7-AQC, this excited state is characterized by a large dipole moment due to the ICT process.[2] The subsequent radiative decay back to the ground state (S₁ → S₀) results in fluorescence emission. Key characteristics include:

  • Large Stokes Shift: The significant difference in electron distribution (and geometry) between the ground and the ICT excited state results in a substantial energy gap between the absorption and emission maxima. This large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and simplifies signal detection.

  • High Polarity of the Excited State: The ICT process leads to an excited state that is significantly more polar than the ground state. This disparity is the fundamental reason for the compound's pronounced sensitivity to solvent polarity.[2]

  • Fluorescence Quantum Yield (ΦF) and Lifetime (τ): These parameters quantify the efficiency and duration of the fluorescence process. They are highly dependent on the environment, as non-radiative decay pathways (e.g., those facilitated by polar, protic solvents or molecular twisting) can compete with fluorescence. In non-polar solvents, higher quantum yields are generally observed, whereas fluorescence is often diminished or "quenched" in highly polar environments.[3]

Diagram: Intramolecular Charge Transfer (ICT) Mechanism in 7-AQC

ICT_Mechanism cluster_GroundState Ground State (S₀) cluster_ExcitedState Excited State (S₁) GS 7-AQC ES 7-AQC* (ICT State) GS->ES Absorption (hν) ES->GS Fluorescence (hν') EDG EDG (-NH₂) Pi_System π-conjugated Quinoline Core EWG EWG (-COOH) annotation Upon excitation, electron density shifts from the Electron Donating Group (EDG) to the Electron Withdrawing Group (EWG) via the π-system.

Caption: ICT mechanism in this compound.

Environmental Sensitivity: A Deeper Dive

The utility of 7-AQC as a probe is rooted in the response of its spectroscopic properties to external stimuli.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in a substance's color (i.e., its absorption or emission spectrum) with a change in solvent polarity. For compounds with a highly polar ICT excited state, this effect is particularly pronounced in the fluorescence emission.

  • Mechanism: In polar solvents, the large dipole moment of the excited 7-AQC molecule is stabilized by the surrounding solvent dipoles. This stabilization lowers the energy of the excited state more than it lowers the energy of the less polar ground state. Consequently, the energy gap for fluorescence emission (S₁ → S₀) decreases as solvent polarity increases.

  • Observation: This results in a bathochromic (red) shift of the emission maximum to longer wavelengths in more polar solvents.[1][3] The absorption spectrum shows a less dramatic, but still present, bathochromic shift.[1]

Table 1: Expected Solvatochromic Shifts for 7-AQC

SolventPolarity (Dielectric Constant, ε)Expected Absorption (λmax)Expected Emission (λem)Stokes Shift (nm)
n-Hexane~1.9Shorter λ (e.g., ~365 nm)Shorter λ (e.g., ~470 nm)Smaller
Chloroform~4.8
Ethyl Acetate~6.0
Ethanol~24.6
Acetonitrile~37.5
DMSO~46.7Longer λ (e.g., ~400 nm)Longer λ (e.g., ~590 nm)Larger
Water~80.1Longest λLongest λ (often with quenching)Largest
Note: Wavelength values are illustrative based on similar 7-aminoquinoline derivatives.[1][3] The trend is the key takeaway.
Halochromism: The Effect of pH

The presence of both an acidic (carboxylic acid, pKa ~3-5) and a basic (amino group, pKa ~4-6) functional group makes the spectroscopic properties of 7-AQC highly dependent on pH. The protonation state of these groups directly alters the efficiency of the ICT process.

  • Low pH (Acidic): The amino group is protonated to form an ammonium cation (-NH₃⁺). This group loses its electron-donating ability, effectively shutting down the push-pull mechanism. This typically leads to a significant blue-shift in absorption and a severe quenching or loss of fluorescence.

  • Neutral pH: The molecule likely exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The electron-withdrawing strength of the carboxylate is still present, but the ICT is inhibited by the protonated amine.

  • High pH (Basic): The amino group is neutral (-NH₂), and the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). In this state, the electron-donating ability of the amino group is fully active, and the carboxylate remains an effective electron-withdrawing group. This state is expected to be the most fluorescent.

Diagram: Influence of pH on 7-AQC Structure

pH_Influence Low_pH Low pH Cationic Form (-NH₃⁺, -COOH) ICT OFF Neutral_pH Neutral pH Zwitterionic Form (-NH₃⁺, -COO⁻) ICT OFF Low_pH->Neutral_pH +OH⁻ -H⁺ Neutral_pH->Low_pH +H⁺ -OH⁻ High_pH High pH Anionic Form (-NH₂, -COO⁻) ICT ON Neutral_pH->High_pH +OH⁻ -H⁺ High_pH->Neutral_pH +H⁺ -OH⁻

Caption: Protonation states of 7-AQC at different pH values.

Experimental Methodologies

Accurate characterization of 7-AQC requires standardized spectroscopic protocols.

Protocol: UV-Vis Absorption Measurement
  • Sample Preparation: Prepare a stock solution of 7-AQC (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. From this, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. The final absorbance should ideally be between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction (autozero).

  • Measurement: Replace the blank with the sample cuvette. Scan a wavelength range that brackets the expected absorption (e.g., 250 nm to 500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Protocol: Fluorescence Spectroscopy Workflow
  • Sample Preparation: Use the same dilute sample prepared for the absorption measurement. It is critical that the absorbance at the excitation wavelength is low (< 0.1 AU) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and emission monochromator.

  • Parameter Setup:

    • Set the excitation wavelength (λex) to the determined λmax.

    • Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend well past the expected emission (e.g., if λex = 390 nm, scan from 410 nm to 700 nm).

    • Optimize excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

  • Measurement: Record the emission spectrum of the sample. It is good practice to also record a spectrum of the pure solvent blank to identify and subtract any Raman scattering peaks.

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). Calculate the Stokes shift (λem - λmax).

Diagram: Experimental Workflow for Fluorescence Measurement

Exp_Workflow A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Dilute Sample (Absorbance < 0.1) A->B C Measure UV-Vis Spectrum Determine λ_max B->C D Set Excitation λ = λ_max in Spectrofluorometer C->D E Scan Emission Spectrum D->E F Analyze Data Determine λ_em & Stokes Shift E->F

Caption: Step-by-step workflow for fluorescence analysis.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is often determined relative to a well-characterized standard.

  • Select a Standard: Choose a fluorescent standard with absorption and emission profiles that overlap with 7-AQC (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare Solutions: Prepare a series of dilutions for both the 7-AQC sample and the standard, ensuring absorbance at the excitation wavelength is kept below 0.1 AU for all solutions.

  • Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots (Gradient) is used in the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η²sample / η²std) where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent.

Applications and Future Directions

The unique spectroscopic properties of 7-AQC make it a valuable molecular scaffold for:

  • Fluorescent Probes: The sensitivity to polarity and pH allows for the design of probes to map microenvironments within living cells or materials.[3]

  • Drug Development: The quinoline core is a privileged structure in medicinal chemistry. The amino and carboxylic acid handles allow for straightforward chemical modification to synthesize novel drug candidates.[4][5]

  • Metal Ion Sensing: The nitrogen and oxygen atoms can act as chelation sites for metal ions, and binding events can be transduced into a change in the fluorescence signal.

Conclusion

This compound is a classic example of a push-pull fluorophore. Its spectroscopic behavior is governed by an intramolecular charge transfer mechanism, which imparts a strong sensitivity to its local chemical environment. The pronounced solvatochromic and halochromic shifts in its fluorescence emission provide a direct readout of solvent polarity and pH. By understanding and harnessing these fundamental properties through rigorous experimental characterization, researchers can unlock the potential of 7-AQC and its derivatives for a wide array of applications in sensing, cellular imaging, and rational drug design.

References

An In-depth Technical Guide to 7-Aminoquinoline-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Aminoquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a niche research chemical, publicly available data is limited. This document synthesizes information from analogous compounds and established synthetic methodologies to offer valuable insights for researchers in drug discovery and development.

Core Compound Identification and Structure

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for their broad range of biological activities. The core structure consists of a quinoline ring system with an amino group at the 7-position and a carboxylic acid group at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number Ambiguity: It is important to note that there is ambiguity in the publicly available information regarding the CAS number for this specific compound. Chemical suppliers have listed both 1692147-32-2 and 1337881-29-4 [1][2][3][4]. Researchers are advised to verify the CAS number with their supplier and through analytical characterization.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
XLogP31.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

Data predicted from PubChem entries for isomeric structures.

Plausible Synthetic Pathways

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives, which can then be further functionalized.[5][6][7][8][9]

Proposed Workflow:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Dehydroxylation (Hypothetical) A m-Phenylenediamine C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-7-aminoquinoline-3-carboxylate C->D High Temp (>250°C) (e.g., Diphenyl ether) E 4-Hydroxy-7-aminoquinoline-3-carboxylic acid D->E NaOH (aq), Reflux F This compound E->F Multi-step reduction

Caption: A plausible Gould-Jacobs reaction pathway for synthesizing this compound.

Causality Behind Experimental Choices:

  • Starting Material: m-Phenylenediamine is selected as the aniline source to introduce the amino group at the desired 7-position of the resulting quinoline.

  • High-Temperature Cyclization: The intramolecular cyclization to form the quinoline ring requires significant thermal energy to overcome the activation barrier. High-boiling solvents like diphenyl ether are typically used to achieve the necessary temperatures.[7]

  • Final Dehydroxylation: A standard Gould-Jacobs synthesis yields a 4-hydroxyquinoline. The removal of this hydroxyl group would require subsequent chemical modification, which adds complexity to the overall synthesis.

Friedländer Synthesis

The Friedländer synthesis offers a more direct route by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][10]

Proposed Workflow:

G cluster_0 Starting Materials cluster_1 Condensation and Cyclization A 2,4-Diaminobenzaldehyde C This compound A->C Base or Acid Catalyst, Heat B Pyruvic acid B->C

Caption: A potential Friedländer synthesis route to this compound.

Causality Behind Experimental Choices:

  • Key Intermediate: The critical starting material for this route is 2,4-diaminobenzaldehyde. The ortho-amino group participates in the cyclization, while the para-amino group remains at the 7-position.

  • One-Pot Reaction: The Friedländer synthesis can often be performed as a one-pot reaction, which is more efficient than multi-step syntheses.

  • Catalyst: The reaction is typically catalyzed by either an acid or a base to promote the initial condensation and subsequent cyclodehydration.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of aminoquinoline and quinoline-3-carboxylic acid derivatives has shown significant therapeutic potential in several areas.

Table of Potential Biological Activities:

Biological ActivityRationale and Examples from Related Compounds
Anticancer Many quinoline derivatives exhibit antiproliferative properties. For instance, quinoline-3-carboxylic acids have been investigated as selective anticancer agents.[11][12][13] The mechanism can involve the inhibition of key enzymes in cancer progression, such as dihydroorotate dehydrogenase.[11]
Protein Kinase Inhibition The quinoline scaffold is a common feature in many protein kinase inhibitors. Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of protein kinase CK2, which is a target in cancer therapy.[10][11][14]
Antimicrobial The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline-3-carboxylic acid scaffold. It is plausible that this compound could serve as a building block for novel antimicrobial agents.[5][15]
Anti-inflammatory Certain quinoline carboxylic acid derivatives have demonstrated anti-inflammatory properties in preclinical studies.[16][17]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[18][19][20][21]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18][19][20] Avoid contact with skin and eyes.[18][19][20]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents an under-explored scaffold with significant potential for the development of novel therapeutic agents. While the lack of extensive public data presents a challenge, established synthetic routes for quinolines provide a clear path for its synthesis and derivatization. Future research should focus on:

  • Definitive Synthesis and Characterization: A validated, peer-reviewed synthesis and full analytical characterization (NMR, MS, elemental analysis) are crucial to establish a reliable source of this compound for research.

  • Biological Screening: Systematic screening of this compound and its derivatives against a panel of cancer cell lines, kinases, and microbial strains would elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at the amino and carboxylic acid groups, as well as on the quinoline ring, will be essential for optimizing biological activity and drug-like properties.

By leveraging the known pharmacology of the quinoline core, researchers can strategically explore the chemical space around this compound to unlock its potential in drug discovery.

References

An In-depth Technical Guide to the Solubility of 7-Aminoquinoline-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

7-Aminoquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The substitution with both a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group) imparts unique physicochemical properties to the molecule, profoundly influencing its behavior in various solvent systems.

For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone of preclinical development. Solubility is a critical determinant of a drug's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor solubility can lead to erratic absorption, hinder the development of effective formulations, and complicate the interpretation of in vitro and in vivo studies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering insights into its molecular behavior and providing actionable protocols for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule with the potential to exist as a zwitterion. This dual functionality is the primary driver of its solubility characteristics.

Zwitterionic Nature: In the solid state and in solutions near its isoelectric point, the molecule is likely to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This charge separation leads to strong intermolecular forces, similar to those found in salts, resulting in a high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent can be challenging.

Qualitative Solubility in Organic Solvents

Due to the high polarity imparted by its zwitterionic character, this compound is expected to have low solubility in a wide range of common organic solvents. The general principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.

The table below provides a predicted qualitative solubility profile for this compound across different classes of organic solvents. It is important to note that this is a generalized prediction, and experimental verification is crucial.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble These solvents have high dielectric constants and are strong hydrogen bond acceptors. They can effectively solvate both the positively charged amino group and the negatively charged carboxylate group of the zwitterion, disrupting the crystal lattice.
Polar Protic Methanol, Ethanol, IsopropanolSlightly Soluble to Insoluble While these solvents are polar and can form hydrogen bonds, their ability to solvate the zwitterionic form is often insufficient to overcome the crystal lattice energy. Solubility is expected to decrease as the alkyl chain length of the alcohol increases.
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble These solvents have low dielectric constants and cannot effectively solvate charged species. The energy required to break the strong intermolecular forces in the solid this compound is not compensated by favorable interactions with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Similar to nonpolar solvents, chlorinated solvents are not sufficiently polar to dissolve the zwitterionic form of the compound.
Ester Ethyl AcetateInsoluble Ethyl acetate has moderate polarity but is a poor hydrogen bond donor, making it an ineffective solvent for this compound.
Ketone AcetoneSlightly Soluble to Insoluble Acetone is more polar than esters but generally less effective than polar aprotic solvents like DMSO for dissolving highly polar, zwitterionic compounds.

Factors Influencing Solubility

Several experimental conditions can be modulated to influence the solubility of this compound. Understanding these factors is key to designing appropriate experiments and developing suitable formulations.

  • pH: As an amphoteric molecule, the solubility of this compound is highly dependent on the pH of the medium.[5] In acidic conditions (pH < pKa of the carboxylate), the carboxylate group will be protonated (-COOH), and the molecule will carry a net positive charge from the protonated amino group (-NH3+). This cationic species is expected to be more soluble in aqueous and polar protic solvents. Conversely, in basic conditions (pH > pKa of the amino group), the amino group will be deprotonated (-NH2), and the molecule will have a net negative charge from the carboxylate group (-COO-). This anionic form should also exhibit increased solubility in polar solvents. The lowest solubility is expected at the isoelectric point (pI), where the net charge is zero, and the zwitterionic form predominates.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces. Increasing the temperature provides this energy, favoring the dissolution process. However, this relationship should be determined experimentally for each solvent system.

  • Co-solvents: The solubility in a particular solvent can be enhanced by the addition of a miscible co-solvent.[6] For instance, while solubility in pure ethanol may be low, a mixture of ethanol and water, or ethanol and DMSO, might provide a more favorable environment for dissolution.

Below is a diagram illustrating the key factors that influence the solubility of this compound.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External Factors Zwitterion Zwitterionic Character Solubility Solubility of This compound Zwitterion->Solubility pKa pKa (Acidic & Basic) pKa->Solubility logP logP (Lipophilicity) logP->Solubility Crystal Crystal Lattice Energy Crystal->Solubility pH pH of the Medium pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility Cosolvent Co-solvents Cosolvent->Solubility

Key determinants of the solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[1] The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid powder)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G prep 1. Preparation - Weigh compound - Add solvent equilibrate 2. Equilibration - Shake at constant temp - (e.g., 24-48 hours) prep->equilibrate Incubate separate 3. Separation - Centrifuge or stand - Filter supernatant equilibrate->separate Isolate saturated solution quantify 4. Quantification - Prepare standards - Analyze by HPLC/UV-Vis separate->quantify Analyze filtrate calculate 5. Calculation - Determine concentration - Report as mg/mL or µg/mL quantify->calculate Determine solubility

Workflow for thermodynamic solubility determination.
Step-by-Step Methodology

  • Preparation of the Slurry: a. Accurately weigh an excess amount of this compound (e.g., 2-5 mg) and place it into a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains at the end of the experiment. b. Add a precise volume of the chosen organic solvent (e.g., 1 mL) to the vial. c. Securely cap the vial.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to ensure that equilibrium has been reached.

  • Separation of the Saturated Solution: a. After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least one hour to allow the excess solid to settle. b. Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification: a. Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test. This is typically done by creating a high-concentration stock solution and performing serial dilutions. b. Sample Analysis: i. If using UV-Vis spectrophotometry , measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. ii. If using HPLC-UV , inject the filtered supernatant and the standard solutions into the HPLC system. The concentration is determined by integrating the peak area corresponding to the compound. HPLC is generally the preferred method due to its higher specificity and ability to separate the analyte from any potential impurities.

  • Calculation and Reporting: a. Using the standard curve (absorbance or peak area vs. concentration), determine the concentration of this compound in the filtered supernatant. b. The calculated concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. c. Report the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Conclusion and Recommendations

This compound presents a challenging solubility profile due to its zwitterionic nature. It is predicted to be poorly soluble in most common organic solvents, with the exception of highly polar aprotic solvents like DMSO and DMF. This low solubility in solvents typically used in organic synthesis and purification can pose significant challenges. For researchers in drug development, this characteristic necessitates careful consideration during formulation design. Strategies to enhance solubility, such as pH adjustment or the use of co-solvents and other formulation excipients, will be critical for developing a viable drug product. The experimental protocol detailed in this guide provides a robust framework for accurately determining the thermodynamic solubility of this compound, which is an essential first step in overcoming these challenges. It is strongly recommended that the qualitative predictions presented here are confirmed by experimental data to enable informed decisions in the research and development process.

References

The Serendipitous Unraveling of a Therapeutic Powerhouse: A Technical History of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Coal Tar to Clinical Cornerstone

The journey of quinoline carboxylic acids from their initial discovery as incidental byproducts to their status as indispensable therapeutic agents is a compelling narrative of scientific curiosity, serendipity, and rational drug design. First isolated from coal tar in the 19th century, the quinoline ring system quickly garnered the attention of chemists.[1] However, it was the targeted synthesis and subsequent discovery of the antibacterial properties of its carboxylic acid derivatives that marked a pivotal moment in medicinal chemistry. This guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline carboxylic acids, offering researchers, scientists, and drug development professionals a detailed understanding of this crucial class of compounds.

Part 1: The Dawn of the Quinolones - A Fortuitous Discovery

The story of the quinolone antibiotics begins not with a direct search for new antibacterial agents, but as a fortunate accident during the synthesis of the antimalarial drug, chloroquine. In the early 1960s, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on chloroquine production when they isolated a byproduct with modest antibacterial activity: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2][3] This unexpected finding prompted further investigation and structural modification, leading to the synthesis of nalidixic acid in 1962.[4][5] Although technically a naphthyridone due to its 1,8-naphthyridine core, nalidixic acid is widely considered the progenitor of the entire quinolone class of antibiotics.[4][6] It was introduced into clinical practice in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[3][6]

This seminal discovery opened the floodgates for the exploration of analogous compounds. In the decade following the introduction of nalidixic acid, numerous other first-generation quinolones were synthesized, including pipemidic acid, oxolinic acid, and cinoxacin.[4] While these compounds offered marginal improvements over nalidixic acid, they solidified the therapeutic potential of the quinolone scaffold and set the stage for future innovations.

Part 2: The Rise of the Fluoroquinolones - A Leap in Potency and Spectrum

The true therapeutic breakthrough in the quinolone family came with the advent of the fluoroquinolones in the 1970s and 1980s. This new generation of drugs was characterized by the strategic addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone nucleus. These modifications were not arbitrary; they were the result of burgeoning knowledge of the structure-activity relationships (SAR) of these molecules.

The introduction of the C-6 fluorine atom was found to significantly enhance the drug's penetration into bacterial cells and its inhibitory activity against DNA gyrase, a key bacterial enzyme.[7] The piperazine moiety at C-7 broadened the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.[7][8] Norfloxacin, patented in 1978, was the first of these second-generation fluoroquinolones and represented a significant advancement in the treatment of a wider range of bacterial infections. Subsequent modifications to the N-1 and C-8 positions led to the development of third- and fourth-generation fluoroquinolones with even broader spectrums of activity and improved pharmacokinetic profiles.[7]

Generations of Quinolone Antibiotics: A Comparative Overview

The evolution of quinolones is often categorized into distinct "generations," each defined by its expanded spectrum of antibacterial activity.

GenerationRepresentative CompoundsPrimary Spectrum of Activity
First Nalidixic acid, Cinoxacin, Oxolinic acidPrimarily Gram-negative bacteria (e.g., E. coli)
Second Norfloxacin, Ciprofloxacin, OfloxacinExpanded Gram-negative coverage, some Gram-positive activity, and activity against Pseudomonas aeruginosa
Third Levofloxacin, SparfloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae
Fourth Moxifloxacin, TrovafloxacinBroad-spectrum activity, including anaerobic bacteria

Table 1: The evolution of quinolone antibiotics, categorized by generation and antibacterial spectrum.[9]

Quantitative Comparison of Antibacterial Activity

The following table provides a snapshot of the minimum inhibitory concentrations (MICs) of representative quinolones against common bacterial pathogens, illustrating the progression of potency with each generation.

AntibioticGenerationEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
Nalidixic acidFirst4-16>128
CiprofloxacinSecond≤0.015 - 0.120.12 - 1
LevofloxacinThird≤0.015 - 0.120.12 - 1
MoxifloxacinFourth≤0.03 - 0.120.03 - 0.25

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of different generations of quinolones against E. coli and S. aureus.[10][11][12]

Part 3: Mechanism of Action - Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This ternary complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[13] The specific preference for inhibiting DNA gyrase versus topoisomerase IV can vary between different quinolones and bacterial species. In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically more sensitive.[13]

Quinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork unwinding Ternary_Complex Quinolone-Enzyme-DNA Complex ReplicationFork->Ternary_Complex stalls at Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase binds to DNA_Gyrase->Ternary_Complex forms DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death induces

Figure 1: Mechanism of action of quinolone antibiotics.

Part 4: Foundational Synthetic Methodologies

The construction of the quinoline carboxylic acid scaffold has been a subject of extensive research, with several named reactions becoming cornerstones of synthetic organic chemistry. Two of the most fundamental and widely employed methods are the Gould-Jacobs reaction and the Pfitzinger reaction.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described by R. Gordon Gould and Walter Abraham Jacobs in 1939, is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[14] The reaction proceeds through a series of steps including condensation, cyclization, hydrolysis, and decarboxylation.[15][16]

Gould-Jacobs Reaction Aniline Aniline Condensation Condensation Aniline->Condensation Malonic_Ester Diethyl Ethoxymethylenemalonate Malonic_Ester->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Saponification Saponification Cyclization->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline

Figure 2: Workflow of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

  • Condensation: In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: Increase the temperature of the reaction mixture to 240-250 °C and maintain for 20-30 minutes. The mixture will become viscous as the cyclization proceeds.

  • Saponification: Cool the reaction mixture to approximately 100 °C and add a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Reflux the mixture for 1 hour to hydrolyze the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with glacial acetic acid to a pH of approximately 5. The resulting precipitate is the quinoline-4-carboxylic acid intermediate. This intermediate can be decarboxylated by heating it to its melting point or by refluxing in a high-boiling solvent like diphenyl ether.

  • Isolation: The final 4-hydroxyquinoline product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

The Pfitzinger Reaction

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, provides a route to substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18]

Experimental Protocol: Pfitzinger Synthesis of a Substituted Quinoline-4-Carboxylic Acid

  • Isatin Hydrolysis: In a suitable reaction vessel, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Condensation and Cyclization: To the solution of hydrolyzed isatin, add the α-methylene carbonyl compound (1 equivalent). Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture and dilute it with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 4-5. The quinoline-4-carboxylic acid product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.[18]

Part 5: Synthesis of a Prototypical Quinolone - Nalidixic Acid

The synthesis of nalidixic acid serves as a practical illustration of the principles of quinoline chemistry. A common synthetic route involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[19]

Nalidixic Acid Synthesis Starting_Materials 2-Amino-6-methylpyridine + Diethyl ethoxymethylenemalonate Condensation Condensation Starting_Materials->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Hydrolysis Base Hydrolysis Cyclization->Hydrolysis Alkylation Alkylation (Ethyl Iodide) Hydrolysis->Alkylation Nalidixic_Acid Nalidixic Acid Alkylation->Nalidixic_Acid

Figure 3: Synthetic pathway for nalidixic acid.

Experimental Protocol: Synthesis of Nalidixic Acid

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reagents together, often without a solvent.[19]

  • Cyclization: The resulting intermediate is cyclized by heating at a high temperature, usually in a high-boiling solvent such as diphenyl ether.[19]

  • Hydrolysis: The ester group of the cyclized product is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[19]

  • Alkylation: The final step is the alkylation of the nitrogen atom at the 1-position with an ethyl group, which is typically achieved using ethyl iodide in the presence of a base.[19]

  • Purification: The final nalidixic acid product is purified by recrystallization.

Conclusion: An Ever-Evolving Scaffold

The history of quinoline carboxylic acids is a testament to the power of chemical synthesis and the importance of serendipity in scientific discovery. From an unexpected byproduct of antimalarial drug production to a vast and versatile class of antibiotics, these compounds have had a profound impact on human health. The continuous exploration of their structure-activity relationships has led to the development of increasingly potent and broad-spectrum agents, providing clinicians with vital tools in the fight against bacterial infections. As we face the growing challenge of antimicrobial resistance, the quinoline scaffold will undoubtedly continue to be a fertile ground for the discovery and development of new and innovative therapeutic agents.

References

7-Aminoquinoline-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Aminoquinoline-3-carboxylic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and pharmacological evaluation of this compound and its related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed methodologies for practical application.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and ability to form hydrogen bonds, pi-pi stacking, and coordination complexes with metal ions make it an ideal framework for interacting with a diverse range of biological targets.[3] Quinoline derivatives have given rise to a multitude of approved drugs with activities spanning antimalarial (e.g., Chloroquine), antibacterial (e.g., Moxifloxacin), and anticancer applications.[1]

The this compound core, in particular, offers three key points for chemical modification: the amino group at position 7, the carboxylic acid at position 3, and various positions on the bicyclic ring system. This inherent versatility allows for the fine-tuning of physicochemical properties and biological activity, making it a highly attractive starting point for developing novel therapeutic agents.[4]

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of quinoline-3-carboxylic acid derivatives is well-established, with several named reactions providing reliable access to the core structure. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective approach involves the Gould-Jacobs reaction, starting from an aniline derivative. This method is particularly useful for introducing substituents on the benzene portion of the quinoline ring. Subsequent modifications can then be performed to build the final, functionalized molecule.

Below is a generalized workflow illustrating a multi-step synthesis, which often involves initial cyclization followed by functional group interconversion to generate diverse analogs.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Modification A Substituted Aniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Cyclization (High Temperature) A->B C 4-Hydroxyquinoline-3-carboxylate B->C D Chlorination (e.g., POCl3) C->D Activation E 2-Chloroquinoline-3-carboxylate D->E F Nucleophilic Substitution (e.g., aq. NH3, Amines) E->F G 2-Amino/Substituted-amino- quinoline-3-carboxylate F->G H Hydrolysis G->H Deprotection I Final Product: Substituted Quinoline-3-carboxylic Acid H->I

References

Introduction: The Significance of 7-Aminoquinoline Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Yield of 7-Aminoquinoline-3-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoline derivatives are fundamental scaffolds in both pharmaceutical development and the creation of advanced functional materials.[1] Within this broad class of molecules, 7-aminoquinoline derivatives have garnered significant attention due to their unique photophysical properties, particularly their fluorescence. These molecules often exhibit strong intramolecular charge-transfer (ICT) characteristics, which makes their fluorescence highly sensitive to the local environment.[1][2] This sensitivity has been harnessed to develop responsive fluorescent probes for bioimaging, allowing for the visualization of specific cellular components and processes.[1][3] For instance, certain derivatives have been successfully employed as Golgi-localized probes in various cell lines and for imaging lipid droplets.[1][3] The utility of these compounds in such applications is intrinsically linked to their fluorescence quantum yield, a critical parameter that dictates the efficiency of the fluorescence process. A high quantum yield is often a prerequisite for sensitive detection in biological and analytical applications. This guide provides a comprehensive overview of the quantum yield of this compound and its related derivatives, with a focus on the underlying principles, experimental determination, and factors influencing this key photophysical parameter.

Theoretical Framework: Understanding Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift.[1]

The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon). The quantum yield is intrinsically related to the radiative (kf) and non-radiative (knr) decay rates of the excited state:

Φf = kf / (kf + knr)

Non-radiative decay pathways, such as internal conversion, intersystem crossing to a triplet state, and dynamic quenching, compete with fluorescence and reduce the quantum yield.

The Role of Intramolecular Charge Transfer (ICT)

Many 7-aminoquinoline derivatives are "push-pull" systems, containing an electron-donating group (the 7-amino group) and an electron-withdrawing group.[1][3] In the case of this compound, the carboxylic acid group at the 3-position can act as an electron-withdrawing group. Upon excitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment, known as an ICT state.[1]

The stability of this ICT state is highly dependent on the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, which often leads to a red-shift in the emission spectrum (solvatochromism).[1][3] However, this stabilization can also promote non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[3] Conversely, in non-polar solvents, the quantum yield of such molecules is often significantly higher.[2][3]

Factors Influencing the Quantum Yield of 7-Aminoquinoline Derivatives

The quantum yield of 7-aminoquinoline derivatives is not a fixed value but is highly sensitive to a variety of factors:

  • Solvent Polarity: As discussed, solvent polarity plays a crucial role in modulating the ICT character of the excited state. For many 7-aminoquinoline derivatives, an increase in solvent polarity leads to a decrease in quantum yield.[2][3]

  • Substituents: The nature and position of substituents on the quinoline ring can dramatically alter the electronic properties and, consequently, the quantum yield. Electron-donating or -withdrawing groups can enhance or diminish the ICT character and introduce new radiative or non-radiative decay pathways.[1]

  • Temperature: Temperature can influence non-radiative decay rates. In many cases, an increase in temperature leads to a decrease in quantum yield due to increased vibrational and collisional deactivation.

  • pH: For molecules with acidic or basic functional groups, such as the carboxylic acid and amino groups of this compound, the protonation state can significantly affect the electronic structure and photophysical properties.

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state through collisional quenching, leading to a reduction in quantum yield.

  • Metal Ion Chelation: The presence of metal ions can lead to the formation of coordination complexes, which can rigidify the molecular structure and enhance fluorescence by reducing non-radiative decay pathways.[5]

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a solution. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Selection of a Quantum Yield Standard

An ideal standard should have the following characteristics:

  • A well-characterized and stable quantum yield.

  • Absorption and emission spectra that overlap with the sample.

  • High photostability.

  • Solubility in the same solvent as the sample.

Quinine sulfate in 0.5 M H₂SO₄ is a commonly used standard for the blue-violet region of the spectrum, with a widely accepted quantum yield of 0.577.[6]

Experimental Workflow

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_calc Calculation prep_standard Prepare Standard Solutions abs_spec Measure Absorbance Spectra prep_standard->abs_spec prep_sample Prepare Sample Solutions prep_sample->abs_spec em_spec Measure Emission Spectra abs_spec->em_spec integrate Integrate Emission Spectra em_spec->integrate calculate_qy Calculate Quantum Yield integrate->calculate_qy

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the standard (e.g., quinine sulfate) in the appropriate solvent (e.g., 0.5 M H₂SO₄) at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength.

    • Prepare a stock solution of the this compound sample in the desired solvent at a similar concentration.

  • Preparation of Dilutions:

    • Prepare a series of dilutions of both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Measurement of Absorbance Spectra:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Measurement of Fluorescence Spectra:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same for both the standard and the sample.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis and Calculation:

    • Integrate the area under the emission spectra for both the standard and the sample.

    • The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      Where:

      • Φf_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots should be used in the calculation to ensure linearity and accuracy.

Representative Photophysical Data of 7-Aminoquinoline Derivatives

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
TFMAQ-8Ph derivative (3)n-Hexane404473High[3]
TFMAQ-8Ph derivative (3)DMSO428N/DQuenched[3]
Trifluoromethyl-substituted 7-aminoquinoline (1a-1d)n-Hexane365-368407-435-[1]
Trifluoromethyl-substituted 7-aminoquinoline (1a-1d)Methanol389-399507-537-[1]
PQPcn-Hexane380~4600.1287[6]
PQPcAcetonitrile380~4800.0075[6]

N/D: Not Detected

This data clearly illustrates the strong solvatochromic effects and the significant influence of solvent polarity on the quantum yield of 7-aminoquinoline derivatives.

Visualization of the ICT Mechanism

The intramolecular charge transfer mechanism is fundamental to the photophysical properties of these compounds.

ICT cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS D-π-A FC Franck-Condon State GS->FC Absorption (hν_abs) ICT_state ICT State (D+-π-A-) FC->ICT_state Relaxation ICT_state->GS Fluorescence (hν_em) ICT_state->GS Non-radiative Decay

Caption: Intramolecular Charge Transfer (ICT) process in a push-pull fluorophore.

Conclusion and Future Perspectives

This compound and its derivatives are a versatile class of fluorophores with tunable photophysical properties. Their quantum yield is a critical parameter that is highly dependent on the molecular structure and the surrounding environment. The pronounced solvatochromism and sensitivity to polarity, driven by intramolecular charge transfer, make these compounds excellent candidates for the development of responsive fluorescent probes for biological and chemical sensing applications. A thorough understanding and accurate measurement of the quantum yield are essential for the rational design and successful implementation of these powerful molecular tools. Future research in this area will likely focus on the synthesis of new derivatives with optimized photophysical properties, such as higher quantum yields in aqueous media and longer emission wavelengths, to further expand their utility in complex biological systems.

References

Methodological & Application

Application Notes and Protocols: A Deep Dive into Glycan Analysis using 7-Aminoquinoline-3-carboxylic acid (AQC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycosylation and the Need for Sensitive Analysis

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. From protein folding and stability to cell signaling and immune responses, the intricate structures of glycans dictate the function and fate of biomolecules. Consequently, the comprehensive analysis of glycosylation is paramount in biomedical research, diagnostics, and the development of biotherapeutics.

Given that glycans lack a native chromophore, fluorescent labeling is a cornerstone of modern glycan analysis, enabling highly sensitive detection in powerful separation techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1] 7-Aminoquinoline-3-carboxylic acid (AQC) has emerged as a promising fluorescent tag, offering the potential for robust and sensitive glycan detection. This application note provides a comprehensive guide to the use of AQC for glycan analysis, from the initial release of glycans from glycoproteins to their labeling, purification, and subsequent analysis by Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLR).

The Chemistry of AQC Labeling: Reductive Amination

The covalent attachment of AQC to the reducing end of a glycan is achieved through the well-established chemistry of reductive amination.[2] In this two-step process, the primary amine of the AQC molecule reacts with the open-ring aldehyde form of the glycan's reducing terminus to form a Schiff base. This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride, to yield a stable, fluorescently tagged glycan.[3]

Experimental Workflow for AQC-Based Glycan Analysis

The journey from a glycosylated protein to an interpretable glycan profile involves a series of critical steps, each requiring meticulous attention to detail to ensure data quality and reproducibility.

AQC Glycan Analysis Workflow cluster_0 Sample Preparation cluster_1 Labeling and Purification cluster_2 Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation Glycoprotein->Denaturation N_Glycan_Release N-Glycan Release (PNGase F) Denaturation->N_Glycan_Release AQC_Labeling AQC Labeling (Reductive Amination) N_Glycan_Release->AQC_Labeling Purification Purification of Labeled Glycans AQC_Labeling->Purification UPLC_FLR HILIC-UPLC-FLR Analysis Purification->UPLC_FLR Data_Analysis Data Analysis and Profiling UPLC_FLR->Data_Analysis

Figure 1: A comprehensive workflow for the analysis of N-glycans using this compound (AQC) labeling.

Detailed Protocols

Part 1: N-Glycan Release from Glycoproteins

The enzymatic release of N-glycans using Peptide-N-Glycosidase F (PNGase F) is a highly specific and widely adopted method.

Materials:

  • Glycoprotein sample (e.g., purified monoclonal antibody, serum)

  • Denaturation Buffer: 5% SDS, 100 mM β-mercaptoethanol

  • NP-40 Solution: 10% (v/v) Nonidet P-40

  • PNGase F (New England Biolabs or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Denaturation: To approximately 20-100 µg of glycoprotein in a microcentrifuge tube, add Denaturation Buffer to a final concentration of 0.5% SDS and 10 mM β-mercaptoethanol. Heat the sample at 95°C for 5 minutes.

  • Enzyme Reaction Setup: Cool the denatured sample to room temperature. Add NP-40 Solution to a final concentration of 1% to sequester the SDS.

  • PNGase F Digestion: Add 1-2 µL of PNGase F (500,000 units/mL) to the reaction mixture. Incubate at 37°C for a minimum of 4 hours, or overnight for heavily glycosylated proteins.

Part 2: this compound (AQC) Labeling

This protocol is based on the established principles of reductive amination and should be optimized for your specific application.

Materials:

  • Released N-glycan sample (dried)

  • AQC Labeling Solution: 0.35 M this compound and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO. Note: Prepare this solution fresh before use.

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

Protocol:

  • Sample Preparation: Lyophilize the released N-glycan sample to complete dryness.

  • Labeling Reaction: Reconstitute the dried glycans in 10 µL of the freshly prepared AQC Labeling Solution. Vortex briefly to ensure complete dissolution.

  • Incubation: Incubate the reaction mixture at 65°C for 2 hours.

  • Reaction Quenching: After incubation, cool the sample to room temperature. The reaction is effectively stopped by proceeding to the purification step.

Part 3: Purification of AQC-Labeled Glycans

Purification is critical to remove excess labeling reagents that can interfere with subsequent analysis. Solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase is a highly effective method.

Materials:

  • HILIC SPE cartridge (e.g., Waters GlycoWorks HILIC µElution Plate)

  • Wash Buffer 1: 95% Acetonitrile

  • Wash Buffer 2: 1% Formic Acid in 90% Acetonitrile

  • Elution Buffer: 200 mM Ammonium Acetate in 5% Acetonitrile

Protocol:

  • Cartridge Equilibration: Condition the HILIC SPE cartridge with 1 mL of ultrapure water followed by 1 mL of 95% acetonitrile.

  • Sample Loading: Dilute the AQC labeling reaction mixture with 90 µL of 95% acetonitrile and load onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 3 x 1 mL of Wash Buffer 1, followed by 1 mL of Wash Buffer 2.

  • Elution: Elute the AQC-labeled glycans with 2 x 150 µL of Elution Buffer.

  • Drying: Lyophilize the eluted sample to dryness. The sample is now ready for UPLC-FLR analysis.

HILIC-UPLC-FLR Analysis of AQC-Labeled Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice for fluorescently labeled glycans, providing excellent resolution of complex mixtures.

Instrumentation and Columns:

  • An ACQUITY UPLC H-Class Bio System or equivalent, equipped with a fluorescence detector.

  • ACQUITY UPLC Glycan BEH Amide Column, 130Å, 1.7 µm, 2.1 x 150 mm.

Mobile Phases:

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4

  • Mobile Phase B: Acetonitrile

UPLC Gradient Conditions:

Time (min)Flow Rate (mL/min)%A%B
0.00.42575
38.50.44654
40.00.21000
42.50.21000
44.50.42575
50.00.42575

Fluorescence Detector Settings:

  • Excitation Wavelength: 355 nm (starting point, optimization recommended)

  • Emission Wavelength: 420 nm (starting point, optimization recommended)

Expert Insight: The optimal excitation and emission wavelengths for AQC-labeled glycans have not been extensively reported. The suggested wavelengths are based on studies of similar aminoquinoline isomers, such as 3-aminoquinoline (3-AQ).[4] It is highly recommended to perform a 3D fluorescence scan of your AQC-labeled glycan standards to determine the precise optimal excitation and emission maxima for your experimental setup.

Data Interpretation and Field-Proven Insights

A typical HILIC-UPLC-FLR chromatogram of AQC-labeled N-glycans from a monoclonal antibody will show a series of peaks, with earlier eluting peaks generally corresponding to larger, more sialylated (and thus more hydrophilic) glycans.

A Note of Caution on Exoglycosidase Sequencing: While exoglycosidase digestion is a powerful tool for detailed structural elucidation of labeled glycans, it has been reported that aminoquinoline-based labels, including AQC, can interfere with the activity of certain exoglycosidases, particularly bovine kidney α-L-fucosidase (BKF), which is used to remove core fucose.[5] This steric hindrance may lead to incomplete digestion and potential misinterpretation of glycan structures. Researchers should be aware of this potential limitation and may need to employ higher enzyme concentrations or alternative fucosidases for complete structural assignment.

Conclusion

This compound offers a promising avenue for the sensitive fluorescent labeling and analysis of glycans. By following the detailed protocols and leveraging the expert insights provided in this application note, researchers, scientists, and drug development professionals can establish a robust workflow for comprehensive glycan profiling. As with any analytical method, careful optimization of labeling and detection parameters is key to achieving high-quality, reproducible data that will advance our understanding of the critical role of glycosylation in health and disease.

References

Application Notes & Protocols: Leveraging 7-Aminoquinoline-3-Carboxylic Acid Derivatives for Advanced Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Power of Quinoline-Based Fluorophores in Bioanalysis

In the landscape of modern biological and pharmaceutical research, fluorescent labeling stands as a cornerstone technique for the sensitive detection and quantification of biomolecules. The ability to tag a molecule of interest with a fluorescent probe enables researchers to track its presence, determine its concentration, and study its interactions with high specificity. Among the various classes of fluorescent dyes, those built upon the quinoline scaffold have garnered significant attention for their robust photophysical properties and versatile reactivity.

This guide focuses on the application of a prominent quinoline-based fluorescent labeling agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). While the user has specified 7-Aminoquinoline-3-carboxylic acid, it is crucial to note that the most extensively documented and commercially prevalent reagent for amine derivatization in this chemical family is AQC, often marketed under the trade name AccQ-Tag™. AQC is an activated derivative of 6-aminoquinoline and is designed for the efficient labeling of primary and secondary amines. Given the vast body of literature and established protocols for AQC, this guide will detail its chemistry, applications, and methodologies to provide a comprehensive and practical resource for the scientific community.

The AQC reagent offers several distinct advantages. The derivatization reaction is rapid, proceeds under mild conditions, and yields highly stable fluorescent urea derivatives.[1][2] Furthermore, the excess reagent hydrolyzes into non-interfering byproducts, simplifying sample workup and often allowing for direct analysis after labeling.[2] These features make AQC an exceptional tool for the sensitive analysis of amino acids, peptides, proteins, and other amine-containing biomolecules.

Chemical and Spectroscopic Properties of AQC

Understanding the fundamental properties of the AQC reagent is essential for its successful application. The molecule is an N-hydroxysuccinimidyl (NHS) ester of a carbamate, which imparts its reactivity towards amine groups.

PropertyValueSource
Chemical Name 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate
Abbreviation AQC
Molecular Formula C₁₄H₁₁N₃O₄Inferred from structure
Molecular Weight 285.26 g/mol Inferred from structure
Excitation Maximum (λex) 250 nm[3][4]
Emission Maximum (λem) 395 nm[3][4]

Note: The excitation and emission maxima can exhibit slight variations depending on the solvent environment and the nature of the labeled molecule.

The Chemistry of AQC Labeling: A Self-Validating System

The core of AQC's utility lies in its specific and efficient reaction with primary and secondary amines. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the nucleophilic attack by an amine on the carbonyl carbon of the carbamate. This reaction results in the formation of a highly stable, fluorescent N,N'-disubstituted urea derivative.

The reaction is typically carried out in a borate buffer to maintain an optimal alkaline pH (around 8.8), which ensures that the target amino groups are deprotonated and thus sufficiently nucleophilic.[3] A key feature of this chemistry is the fate of the excess AQC reagent. It undergoes a rapid reaction with water, hydrolyzing to 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and carbon dioxide.[1][2] While AMQ is itself fluorescent, it elutes separately from the derivatized analytes during chromatographic separation and does not interfere with their quantification.[2] This inherent self-quenching mechanism of the excess reagent is a significant advantage, as it eliminates the need for a separate removal step before analysis.[3]

AQC_Reaction cluster_main Primary Labeling Reaction cluster_side Side Reaction AQC AQC Reagent (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) Derivative Stable, Fluorescent Urea Derivative AQC->Derivative Reaction AMQ 6-Aminoquinoline (AMQ) + CO₂ AQC->AMQ Hydrolysis (Excess Reagent) Amine Primary or Secondary Amine (e.g., Amino Acid, Peptide) Amine->Derivative NHS N-hydroxysuccinimide (Leaving Group) Water Water (Excess) Water->AMQ

Figure 1: Reaction mechanism of AQC with amines.

Core Applications in Research and Development

The robustness and sensitivity of AQC labeling have led to its widespread adoption in several key analytical applications:

  • Amino Acid Analysis: This is the most prominent application of AQC. It is used for the compositional analysis of protein and peptide hydrolysates, as well as for the quantification of free amino acids in various biological matrices like plasma, serum, and cell culture media.[2][5] The stable derivatives allow for batch processing and repeat analyses if necessary.

  • Peptide and Protein Labeling: AQC can be used to label peptides and proteins at their N-terminus and at the epsilon-amino group of lysine residues.[6] This is valuable for protein quantification and for introducing a fluorescent tag for downstream applications like fluorescence microscopy or binding assays.

  • Analysis of Biogenic Amines and Other Biomolecules: The reactivity of AQC extends to other primary and secondary amine-containing molecules. It has been successfully used for the analysis of biogenic amines and even amphipathic molecules like sphingolipids in complex biological samples.[2][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common applications of AQC labeling.

Protocol 1: Derivatization of Amino Acids for HPLC Analysis

This protocol is designed for the pre-column derivatization of amino acids from protein hydrolysates or standard solutions.

Reagents and Materials:

  • AQC (AccQ-Fluor™) Reagent Powder

  • AQC (AccQ-Fluor™) Reagent Diluent (Acetonitrile)

  • Borate Buffer (0.2 M, pH 8.8)

  • Amino Acid Standard Solution or Hydrolyzed Sample

  • High-purity water (e.g., Milli-Q®)

  • Microcentrifuge tubes

  • Pipettors and tips

  • Heating block or water bath set to 55°C

  • Vortex mixer

  • Autosampler vials with limited volume inserts

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute one vial of AQC Reagent Powder with the provided Reagent Diluent (acetonitrile). Vortex thoroughly for 10-15 seconds. It is crucial to protect the reconstituted reagent from atmospheric moisture; seal the vial tightly when not in use.[8] The reconstituted reagent is stable for up to one week at room temperature in a desiccator.[8]

  • Sample Preparation: Place 10 µL of your amino acid standard or sample into a microcentrifuge tube.

  • Buffering: Add 70 µL of Borate Buffer to the sample. Vortex immediately to ensure the pH is optimal for the derivatization reaction.[8]

  • Derivatization: Add 20 µL of the reconstituted AQC reagent to the buffered sample. Vortex immediately and thoroughly for several seconds.[8] It is critical to mix immediately after adding the reagent to ensure complete derivatization before the reagent hydrolyzes.[8]

  • Heating Step: Place the reaction vial in a heating block at 55°C for 10 minutes.[5][8] This step ensures the complete conversion of a minor tyrosine derivative to the major, stable mono-derivatized product.[8]

  • Cooling and Analysis: After heating, allow the sample to cool to room temperature. The sample is now ready for analysis by reversed-phase HPLC. Transfer the derivatized sample to an autosampler vial. The derivatives are stable for several days, allowing for flexibility in analysis scheduling.

protocol_workflow start Start prep_reagent Reconstitute AQC Reagent (AQC Powder + Diluent) start->prep_reagent prep_sample Pipette 10 µL Sample (Standard or Hydrolysate) start->prep_sample add_buffer Add 70 µL Borate Buffer (Vortex Immediately) prep_sample->add_buffer add_aqc Add 20 µL AQC Reagent (Vortex Immediately) add_buffer->add_aqc heat Heat at 55°C for 10 min add_aqc->heat cool Cool to Room Temperature heat->cool analysis Analyze by RP-HPLC cool->analysis

Figure 2: Workflow for amino acid derivatization with AQC.

Protocol 2: General Procedure for Labeling Peptides and Proteins

This protocol provides a general framework for labeling peptides and proteins. Optimization may be required depending on the specific protein's properties (e.g., solubility, number of available amines).

Reagents and Materials:

  • Purified peptide or protein sample in a suitable buffer (e.g., PBS, Borate Buffer). Note: Avoid buffers containing primary amines like Tris, as they will compete for the AQC reagent.

  • Reconstituted AQC Reagent (see Protocol 1).

  • Reaction buffer (e.g., 0.2 M Borate Buffer, pH 8.5-9.0).

  • Quenching solution (optional, e.g., 1 M hydroxylamine or glycine).

  • Purification system (e.g., size-exclusion chromatography, dialysis, or RP-HPLC) to remove excess reagent and byproducts.

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the peptide or protein is in an amine-free buffer at a suitable concentration (typically 1-5 mg/mL). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Molar Ratio Calculation: Determine the molar concentration of the protein. The amount of AQC to add is typically in molar excess (e.g., 10- to 20-fold molar excess of AQC to total moles of reactive amines - N-terminus and lysines). This ratio may need to be optimized to achieve the desired degree of labeling without causing precipitation.

  • Reaction Setup: While gently stirring, add the calculated volume of reconstituted AQC reagent to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. Protect the reaction from light.

  • Quenching (Optional): To stop the reaction, a small amount of a quenching reagent can be added to consume any remaining AQC.

  • Purification: Separate the labeled protein from excess reagent and reaction byproducts.

    • For proteins: Size-exclusion chromatography or extensive dialysis are effective methods.

    • For peptides: Reversed-phase HPLC is often the method of choice, as it can separate labeled peptides from unlabeled ones and byproducts.

  • Characterization: Confirm the degree of labeling using mass spectrometry and determine the protein concentration using a standard protein assay, taking into account potential interference from the label's absorbance.

Data Analysis and Detection

Following derivatization, samples are typically analyzed using a reversed-phase HPLC (or UHPLC) system.

  • Separation: A C18 column is commonly used to separate the AQC-derivatized amino acids or peptides. A gradient elution with a buffered aqueous mobile phase and an organic mobile phase (typically acetonitrile) is employed.

  • Detection: The primary method of detection is fluorescence, using an excitation wavelength of approximately 250 nm and an emission wavelength of 395 nm.[3][4] This provides high sensitivity and selectivity. UV detection at 254 nm is also possible, though it is generally less sensitive than fluorescence detection.[3]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal for Analytes - Inactive AQC reagent due to improper storage or hydrolysis.- Reconstitute fresh AQC reagent. Store reconstituted reagent in a desiccator at room temperature.[8]
- Incorrect pH for derivatization.- Ensure the final reaction pH is between 8.2 and 10.0 by using the recommended borate buffer.[3]
- Inadequate mixing after reagent addition.- Vortex immediately and vigorously after adding the AQC reagent to the buffered sample.[8]
Poor Peak Shape or Resolution - Column degradation.- Use a new column or flush the existing column according to the manufacturer's instructions.
- Inappropriate mobile phase composition or gradient.- Optimize the HPLC gradient and mobile phase pH for your specific analytes.
Extraneous Peaks - Contamination from glassware, solvents, or reagents.- Use high-purity solvents and reagents. Ensure all glassware is meticulously clean.
- Sample matrix interference.- Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization, especially for complex matrices.

Conclusion

The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) represents a highly reliable, sensitive, and efficient method for the fluorescent labeling of primary and secondary amines. Its application in amino acid analysis is well-established, providing accurate and reproducible quantification for a wide range of sample types. The straightforward, self-validating nature of the derivatization chemistry, coupled with the high stability of the resulting fluorescent products, makes AQC an invaluable tool for researchers in biochemistry, proteomics, and pharmaceutical development. By following the detailed protocols and understanding the principles outlined in this guide, scientists can confidently apply this powerful technique to advance their research objectives.

References

Application Note: Quantitative Analysis of Monosaccharides Using 7-Aminoquinoline-3-carboxylic Acid Derivatization Followed by HPLC-FLD

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative analysis of monosaccharide composition is critical in various fields, including biopharmaceutical development, food science, and clinical diagnostics. Monosaccharides lack native chromophores or fluorophores, making their direct detection by common HPLC methods challenging.[1] This application note details a robust and sensitive method for the derivatization of monosaccharides using 7-Aminoquinoline-3-carboxylic acid (AQC) followed by quantification using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The protocol is based on the well-established principle of reductive amination, which covalently attaches the fluorescent AQC tag to the reducing end of monosaccharides. This pre-column derivatization significantly enhances detection sensitivity and allows for accurate quantification of individual monosaccharides in complex biological samples.

Introduction: The Rationale for Derivatization

Glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of proteins.[2] Characterizing the monosaccharide composition of glycoproteins is a regulatory requirement for many biotherapeutic drugs. However, the inherent properties of carbohydrates—high polarity, structural similarity between isomers, and the absence of UV-absorbing or fluorescent moieties—complicate their analysis.[3]

To overcome these challenges, derivatization is employed to attach a tag that enhances chromatographic separation and detection sensitivity.[3] The method described here utilizes this compound (AQC) as a fluorescent label. The derivatization proceeds via reductive amination, a reliable chemical reaction that couples a primary amine to the aldehyde group of a reducing sugar in the presence of a reducing agent.[4][5] This creates a stable, highly fluorescent derivative that can be readily separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector.

Principle of the Method: Reductive Amination

The derivatization of monosaccharides with AQC is a two-step process performed in a single pot.[6][7]

  • Schiff Base Formation: The process begins with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the open-chain aldehyde form of the monosaccharide. This reaction, typically performed under mild acidic conditions to catalyze the reaction, results in the formation of an unstable intermediate called a Schiff base (or imine) with the elimination of a water molecule.[8][9]

  • Reduction: The unstable Schiff base is immediately stabilized by reduction to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[4][9] This agent is selective for the imine double bond and does not reduce the carbonyl groups of the unreacted sugars.[7]

The resulting product is a stable, fluorescently tagged monosaccharide that is amenable to reversed-phase HPLC analysis.

G cluster_reaction Reductive Amination Mechanism Monosaccharide Monosaccharide (Open-chain Aldehyde Form) SchiffBase Schiff Base Intermediate (Unstable Imine) Monosaccharide->SchiffBase + AQC - H₂O (pH 4-6) AQC This compound (Primary Amine) Derivative Stable Fluorescent AQC-Monosaccharide Derivative SchiffBase->Derivative + Sodium Cyanoborohydride (Reducing Agent)

Caption: Chemical mechanism of AQC derivatization.

Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of monosaccharides, from sample hydrolysis to data acquisition.

Materials and Reagents
  • Monosaccharide Standards: Glucose, Galactose, Mannose, Fucose, Xylose, etc. (≥99% purity).

  • Derivatization Reagent: this compound (AQC).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).

  • Solvents: Acetic acid (glacial), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Ultrapure water.

  • Acids/Bases: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH).

  • HPLC Columns: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

  • Equipment: HPLC system with fluorescence detector, vortex mixer, centrifuge, heating block or oven, vacuum concentrator.

Reagent Preparation
  • Monosaccharide Stock Solutions (1 mg/mL): Accurately weigh and dissolve each monosaccharide standard in ultrapure water to create individual stock solutions. A mixed standard solution can be prepared by combining aliquots of the individual stocks.

  • Derivatization Solution (50 mg/mL AQC): Dissolve 500 mg of AQC in 7 mL of DMSO and 3 mL of glacial acetic acid. This solution is stable for several weeks when stored at 4°C, protected from light.

  • Reducing Agent Solution (1 M NaBH₃CN): Dissolve ~63 mg of sodium cyanoborohydride in 1 mL of THF. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood. Prepare this solution fresh before use.[10]

Sample Preparation (Hydrolysis of Glycoproteins)

This step is for releasing monosaccharides from glycoprotein or polysaccharide samples. If analyzing free monosaccharides, proceed to section 3.4.

  • Transfer an appropriate amount of sample (e.g., 10-100 µg of glycoprotein) to a screw-cap microfuge tube.

  • Add 200 µL of 2 M Trifluoroacetic acid (TFA).

  • Securely cap the tube and heat at 110°C for 4 hours to hydrolyze the glycosidic bonds.

  • Cool the sample to room temperature.

  • Dry the sample completely using a vacuum concentrator to remove the TFA.

  • Re-dissolve the dried hydrolysate in 100 µL of ultrapure water for derivatization.

AQC Derivatization Procedure
  • Pipette 10 µL of the hydrolyzed sample or monosaccharide standard solution into a microfuge tube.

  • Add 40 µL of the AQC Derivatization Solution. Vortex briefly to mix.

  • Add 10 µL of the freshly prepared 1 M NaBH₃CN Reducing Agent Solution. Vortex immediately.

  • Incubate the reaction mixture in a heating block at 65°C for 2 hours.

  • After incubation, cool the reaction to room temperature.

  • Dilute the sample with 440 µL of mobile phase A (see section 3.5) to a final volume of 500 µL.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to HPLC injection.

HPLC-FLD Analytical Conditions

The separation of AQC-labeled monosaccharides is achieved using a reversed-phase C18 column with a gradient elution profile.

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase A 100 mM Sodium Acetate Buffer, pH 4.5
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detection Excitation (λex): 355 nm, Emission (λem): 420 nm[11]
Gradient Program 0 min: 5% B
30 min: 25% B
32 min: 90% B
35 min: 90% B
36 min: 5% B
45 min: 5% B

Note: This gradient is a starting point and should be optimized for the specific monosaccharides of interest and the column used.

Quantification

Create a calibration curve for each monosaccharide of interest. Prepare a series of dilutions from the mixed standard stock solution and derivatize them following the same procedure as the samples (Section 3.4). Plot the peak area of each derivatized monosaccharide standard against its known concentration. Determine the concentration of each monosaccharide in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.

Workflow and Data Presentation

The entire process from sample preparation to data analysis is summarized in the workflow diagram below.

G cluster_workflow Monosaccharide Analysis Workflow p1 Sample Preparation (e.g., Glycoprotein Hydrolysis) p2 Derivatization with AQC (Reductive Amination) p1->p2 p3 Sample Cleanup & Dilution (Filtration) p2->p3 p4 HPLC Separation (Reversed-Phase C18) p3->p4 p5 Fluorescence Detection (λex=355nm, λem=420nm) p4->p5 p6 Data Analysis (Peak Integration & Quantification) p5->p6

Caption: AQC derivatization and analysis workflow.

Expected Performance Characteristics:

The performance of this method should be validated for linearity, precision, accuracy, and sensitivity. Based on similar fluorescent labeling techniques, the following performance can be anticipated:

ParameterExpected Result
Linearity (R²) > 0.995
Limit of Detection (LOD) Low picomole (pmol) to high femtomole (fmol) range
Limit of Quantification (LOQ) Low picomole (pmol) range
Precision (RSD%) < 5% for intra- and inter-day analysis
Accuracy (Recovery %) 90 - 110%

Note: These values are illustrative and must be experimentally determined during method validation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or low peaks for samples and standards Incomplete hydrolysis; Inactive derivatization or reducing reagents; Incorrect FLD settings.Ensure complete sample drying after hydrolysis; Prepare fresh reagents, especially NaBH₃CN; Verify excitation and emission wavelengths.
Broad or split peaks Poor column condition; Suboptimal mobile phase pH; Column overloading.Flush or replace the column; Adjust mobile phase pH to ensure consistent ionization; Dilute sample and re-inject.
Inconsistent peak areas (poor precision) Inconsistent sample/reagent pipetting; Sample degradation.Use calibrated pipettes; Ensure thorough mixing; Analyze derivatized samples within 24-48 hours.
Extra peaks in chromatogram Reagent-related side products; Contamination from sample matrix.Run a reagent blank to identify artifact peaks; Improve sample cleanup procedures before derivatization.

Conclusion

The derivatization of monosaccharides with this compound via reductive amination provides a sensitive, reliable, and robust method for quantitative analysis. The stable, fluorescent derivatives are well-suited for separation by reversed-phase HPLC with fluorescence detection, enabling the accurate profiling of monosaccharide composition in complex samples. This application note provides a comprehensive protocol that can be readily implemented and optimized in analytical laboratories focused on biopharmaceutical characterization, food analysis, and glycobiology research.

References

High-Sensitivity Glycan Profiling: A Detailed Protocol for HPLC-Fluorescence Detection using 7-Aminoquinoline-3-carboxylic acid (AQC)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The comprehensive analysis of protein glycosylation is a critical quality attribute in the development and manufacturing of biotherapeutics and a vital tool in biomarker discovery. The intricate structures of glycans profoundly influence protein folding, stability, and function. This application note provides a detailed, field-tested protocol for the sensitive profiling of N-glycans by derivatizing them with a promising fluorescent label, 7-Aminoquinoline-3-carboxylic acid (AQC), followed by separation using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

This guide is structured to provide not just a series of steps, but the scientific rationale behind them, empowering researchers to understand, adapt, and troubleshoot the workflow. We will delve into the enzymatic release of N-glycans, the chemistry of reductive amination for AQC labeling, purification of the labeled glycans, and their subsequent high-resolution separation and detection.

Core Principles: The "Why" Behind the Workflow

The analysis of glycans presents a challenge due to their lack of a native chromophore, making their detection by standard UV-Vis difficult. To overcome this, we employ fluorescent labeling. The overall workflow is a multi-stage process designed to ensure complete, non-selective release and labeling of glycans, followed by robust separation.

  • Glycan Release: The process begins with the enzymatic cleavage of N-linked glycans from the glycoprotein backbone using Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue of the protein, releasing the intact glycan.[1] Denaturation of the glycoprotein is a critical preceding step as it unfolds the protein, making the glycosylation sites accessible to PNGase F, thereby ensuring a more complete and efficient release of the glycans.[1]

  • Fluorescent Labeling via Reductive Amination: The released glycans, which have a reducing end in their open-ring form, are then covalently tagged with this compound (AQC). This reaction is a classic reductive amination.[2] The primary amine of AQC reacts with the aldehyde group of the glycan to form a Schiff base intermediate. This unstable intermediate is then reduced by a mild reducing agent, sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage.[2][3] The acidic conditions provided by acetic acid are crucial for catalyzing the formation of the Schiff base.

  • Purification: After the labeling reaction, it is essential to remove the excess, unreacted AQC and the reducing agent, as they can interfere with the subsequent HPLC analysis by creating large, obscuring peaks in the chromatogram. This is typically achieved using a solid-phase extraction (SPE) step based on Hydrophilic Interaction Liquid Chromatography (HILIC), which retains the polar-labeled glycans while the less polar excess dye is washed away.[4]

  • HPLC Separation and Detection: The purified AQC-labeled glycans are then separated based on their hydrophilicity using HILIC-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. More polar glycans are more strongly retained on the column and thus elute later.[5] A gradient is applied, gradually increasing the aqueous component of the mobile phase to elute the glycans in order of increasing hydrophilicity. The separated glycans are then detected by a fluorescence detector set to the optimal excitation and emission wavelengths for AQC.

Visualizing the Workflow

The entire process, from glycoprotein to chromatogram, can be visualized as a sequential workflow.

Glycan_Analysis_Workflow cluster_prep Sample Preparation cluster_label Labeling & Purification cluster_analysis Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation (Heat + SDS) Glycoprotein->Denaturation Unfolding Glycan_Release Enzymatic Release (PNGase F) Denaturation->Glycan_Release Enzyme Access Released_Glycans Released Glycans Glycan_Release->Released_Glycans Cleavage Labeling AQC Labeling (Reductive Amination) Released_Glycans->Labeling Tagging Purification HILIC SPE Purification Labeling->Purification Cleanup Labeled_Glycans Purified AQC-Glycans Purification->Labeled_Glycans Isolation HPLC HILIC-HPLC Separation Labeled_Glycans->HPLC Injection Detection Fluorescence Detection HPLC->Detection Elution Data Data Analysis (Chromatogram) Detection->Data Signal

Caption: Workflow for AQC-labeling and HPLC-fluorescence analysis of N-glycans.

Detailed Protocols

3.1. Materials and Reagents

Reagent/MaterialRecommended Specifications
Glycoprotein Sample10-100 µg
Peptide-N-Glycosidase F (PNGase F)Recombinant, glycerol-free
Sodium Dodecyl Sulfate (SDS)10% (w/v) solution
NP-4010% (v/v) solution
Reaction Buffer (10X)Provided with PNGase F (e.g., 500 mM Sodium Phosphate, pH 7.5)
This compound (AQC)>98% purity
Sodium Cyanoborohydride (NaCNBH₃)≥95% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%
Glacial Acetic AcidACS grade
HILIC SPE Cartridges/Platese.g., 10-50 mg sorbent mass
Acetonitrile (ACN)HPLC grade
Formic Acid (FA)LC-MS grade
Ammonium FormateLC-MS grade
Deionized Water18.2 MΩ·cm

3.2. Protocol 1: Enzymatic Release of N-Glycans

This protocol is adapted for the complete deglycosylation of 10-20 µg of a typical glycoprotein under denaturing conditions.[3][6]

  • Sample Preparation: In a microcentrifuge tube, combine up to 20 µg of your glycoprotein sample with deionized water to a final volume of 9 µL.

  • Denaturation: Add 1 µL of 10% SDS. Mix gently by flicking the tube and then heat at 100°C for 10 minutes to denature the protein.

    • Causality: Heating with SDS breaks non-covalent bonds, fully unfolding the protein to ensure all N-glycosylation sites are accessible to the enzyme.

  • Neutralization of SDS: After heating, briefly centrifuge the tube and place it on ice. Add 2 µL of 10X Reaction Buffer and 2 µL of 10% NP-40. The total volume should now be 14 µL.

    • Causality: SDS is an inhibitor of PNGase F. The non-ionic detergent NP-40 sequesters the SDS, preventing it from inactivating the enzyme.

  • Enzymatic Digestion: Add 1 µL of PNGase F. Mix gently and incubate at 37°C for a minimum of 2 hours. For complex or heavily glycosylated proteins, an overnight incubation (16-18 hours) may be necessary to ensure complete cleavage.

  • Verification (Optional): The extent of deglycosylation can be assessed by running treated and untreated samples on an SDS-PAGE gel. The deglycosylated protein will exhibit a noticeable downward shift in molecular weight.

3.3. Protocol 2: Fluorescent Labeling with AQC

This protocol is based on the well-established optimal conditions for reductive amination of glycans with aromatic amine labels.[2]

  • Prepare Labeling Solution:

    • AQC Stock (0.5 M): Dissolve this compound in a solution of 70% DMSO and 30% glacial acetic acid. Note: Gentle warming may be required to fully dissolve the AQC.

    • Reducing Agent Stock (1 M): Dissolve sodium cyanoborohydride in anhydrous DMSO. Caution: NaCNBH₃ is toxic and should be handled with appropriate safety precautions in a fume hood.

  • Labeling Reaction: To the 15 µL of released glycan solution from the previous step, add 15 µL of the AQC labeling solution and 5 µL of the NaCNBH₃ reducing agent solution. The total volume will be approximately 35 µL.

    • Causality: A high concentration of both the label and the reducing agent, along with the acidic environment, drives the reaction equilibrium towards the formation of the stable, labeled glycan.

  • Incubation: Mix the reaction thoroughly by vortexing. Incubate the mixture at 65°C for 2 hours in a heating block.

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

3.4. Protocol 3: Purification of AQC-Labeled Glycans

This step is crucial for removing excess AQC label that would otherwise interfere with HPLC analysis.

  • SPE Cartridge Equilibration:

    • Wash a HILIC SPE cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 2 x 1 mL of 85% acetonitrile / 15% water.

  • Sample Loading: Add 200 µL of 85% acetonitrile to the 35 µL of the cooled labeling reaction mixture. Load the entire volume onto the equilibrated HILIC SPE cartridge.

  • Washing: Wash the cartridge with 3 x 1 mL of 85% acetonitrile containing 1% formic acid. This will remove the excess AQC and other reaction components.

    • Causality: The high organic content of the wash buffer ensures that the highly polar, labeled glycans remain bound to the HILIC sorbent while the less polar, unreacted AQC is washed away.

  • Elution: Elute the AQC-labeled glycans from the cartridge with 2 x 0.5 mL of deionized water into a clean collection tube.

  • Drying: Dry the eluted sample completely using a vacuum centrifuge. The dried, labeled glycans are now ready for HPLC analysis or can be stored at -20°C.

HPLC-Fluorescence Detection

4.1. HPLC Setup and Conditions

The separation of AQC-labeled glycans is best achieved using a HILIC column. The following are typical starting conditions that should be optimized for your specific application and glycan profile.

ParameterRecommended Setting
HPLC System A biocompatible HPLC or UHPLC system with a fluorescence detector.
Column HILIC column (e.g., Amide-based, 2.1 x 150 mm, <3 µm particle size)
Mobile Phase A 100 mM Ammonium Formate, pH 4.4
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10-20 µL (reconstituted in 50 µL of 70% ACN)
Fluorescence Detector Excitation: ~370 nm, Emission: ~450 nm*

*Note: The exact excitation and emission maxima for this compound are not widely reported. The recommended values are estimations based on structurally similar 7-aminoquinoline derivatives.[2] It is highly recommended to perform a spectral scan to determine the optimal wavelengths for your specific detector and experimental conditions.

4.2. Typical HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.02575
35.04555
36.01000
38.01000
39.02575
45.02575

Data Interpretation and Troubleshooting

The output from the HPLC will be a chromatogram with peaks representing different glycan structures. The retention time is characteristic of the glycan's size and structure, with larger, more polar glycans generally eluting later. For identification, the retention times can be compared to those of a labeled glycan standard library (e.g., from human IgG or a dextran ladder). The peak area is proportional to the relative abundance of each glycan structure.

Common Issues and Solutions:

IssuePotential CauseSuggested Solution
No or low glycan peaks Incomplete deglycosylation; Inefficient labeling; Loss of sample during purification.Verify deglycosylation with SDS-PAGE; Ensure labeling reagents are fresh and incubation conditions are correct; Optimize SPE wash and elution steps.
Large, early-eluting peak Excess, unreacted AQC label.Improve the HILIC SPE cleanup; ensure sufficient washing steps.
Poor peak resolution Suboptimal HPLC gradient or column.Optimize the gradient slope; try a different HILIC column chemistry; ensure the sample is fully dissolved in the initial mobile phase conditions.

References

Application Note & Protocol: High-Sensitivity Analysis of Amino Acids and Peptides using 7-Aminoquinoline-3-carboxylic Acid Derivatization and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Sensitive Biomolecule Quantification

The precise quantification of amino acids and peptides is fundamental across a spectrum of scientific disciplines, from elucidating complex biological pathways to ensuring the quality and efficacy of therapeutic proteins in drug development. Capillary electrophoresis (CE) has emerged as a powerful analytical technique, offering high separation efficiency, minimal sample consumption, and rapid analysis times.[1][2][3] However, a significant challenge in the CE analysis of these biomolecules is their lack of a strong native chromophore or fluorophore, rendering direct detection by common UV or fluorescence detectors insensitive.[1][4]

To overcome this limitation, pre-column derivatization with a labeling agent that imparts favorable detection characteristics is a widely adopted strategy. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a close analog of 7-Aminoquinoline-3-carboxylic acid, has been established as a highly effective derivatizing reagent. It reacts with primary and secondary amines to form stable, highly fluorescent derivatives, significantly enhancing detection sensitivity.[5][6][7] This application note provides a detailed guide to the use of this compound (7-AQC) chemistry for the sensitive analysis of amino acids and peptides by capillary electrophoresis with laser-induced fluorescence (LIF) detection.

The Chemistry of 7-AQC Derivatization: A Foundation of Stability and Sensitivity

This compound, when activated (e.g., as an N-hydroxysuccinimidyl ester, 7-AQC-NHS), is a highly reactive reagent that readily couples with the primary and secondary amine groups present in amino acids and at the N-terminus of peptides.

Mechanism of Derivatization

The derivatization reaction is a nucleophilic substitution where the amine group of the analyte attacks the carbonyl carbon of the activated carboxyl group of 7-AQC, leading to the formation of a stable amide bond. This reaction proceeds efficiently under alkaline conditions (typically pH 8.2-10.1), which deprotonates the amine group, enhancing its nucleophilicity. A key advantage of this chemistry is the stability of the resulting derivatives, which can often be stored for several days, allowing for batch processing and repeat analyses.[5]

Workflow of 7-AQC Derivatization and CE Analysis

G cluster_0 Sample Preparation & Derivatization cluster_1 Capillary Electrophoresis Analysis Sample Sample Buffer_Addition Add Borate Buffer (pH 8.2-10.1) Sample->Buffer_Addition 1. pH Adjustment Reagent_Addition Add 7-AQC Reagent Buffer_Addition->Reagent_Addition 2. Reagent Introduction Incubation Incubate (e.g., 55°C for 10 min) Reagent_Addition->Incubation 3. Reaction Derivatized_Sample Derivatized_Sample Incubation->Derivatized_Sample 4. Stable Derivative Formation CE_Injection Hydrodynamic or Electrokinetic Injection Derivatized_Sample->CE_Injection 5. Sample Introduction CE_Separation Separation in Capillary (BGE, High Voltage) CE_Injection->CE_Separation 6. Electrophoretic Separation LIF_Detection Laser-Induced Fluorescence Detection CE_Separation->LIF_Detection 7. Detection Data_Analysis Electropherogram Analysis & Quantification LIF_Detection->Data_Analysis 8. Data Processing

Caption: Workflow from sample derivatization with 7-AQC to CE-LIF analysis.

Protocol 1: Derivatization of Amino Acids and Peptides with 7-AQC

This protocol outlines the steps for derivatizing amino acid or peptide samples with an activated 7-AQC reagent.

Materials:

  • 7-AQC N-hydroxysuccinimidyl (NHS) ester reagent

  • Borate Buffer (0.2 M, pH 8.8)

  • Acetonitrile (ACN), HPLC grade

  • Sample containing amino acids or peptides

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Reagent Preparation:

    • Prepare the 7-AQC reagent solution by dissolving the 7-AQC-NHS ester in acetonitrile to a final concentration of approximately 3 mg/mL. This solution should be prepared fresh daily. Rationale: The NHS ester is susceptible to hydrolysis, so fresh preparation ensures maximum reactivity.

  • Sample Preparation:

    • Ensure the sample is free of particulates by centrifugation or filtration.

    • If the sample is highly acidic (e.g., from protein hydrolysis in HCl), it must be neutralized. This can be achieved by drying the sample and reconstituting in a neutral buffer or by careful addition of a base like sodium hydroxide. Rationale: The derivatization reaction is pH-dependent and will be incomplete if the pH falls below 8.2.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 70 µL of 0.2 M Borate Buffer (pH 8.8)

      • 10 µL of the amino acid/peptide sample (containing approximately 1-10 pmol of the least abundant analyte)

    • Vortex briefly to mix.

    • Add 20 µL of the 7-AQC reagent solution.

    • Vortex immediately and thoroughly.

    • Incubate the reaction mixture at 55°C for 10 minutes. Rationale: Heating accelerates the reaction to ensure complete derivatization.

  • Post-Reaction:

    • After incubation, the sample is ready for CE analysis. The derivatives are generally stable for several days when stored at 2-8°C.[6]

Protocol 2: Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) Detection

This protocol provides a starting point for the CE-LIF analysis of 7-AQC derivatized samples. Optimization may be required depending on the specific analytes and CE instrumentation.

Instrumentation and Consumables:

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector.[8][9][10]

  • Fused-silica capillary (e.g., 50 µm I.D., 30-60 cm total length).

  • Background Electrolyte (BGE): e.g., 50 mM sodium phosphate buffer, pH 7.0.

  • Sheath liquid (for CE-MS applications): e.g., 50% methanol in water with 0.1% formic acid.[11]

CE-LIF Parameters:

ParameterRecommended SettingRationale
Capillary Conditioning Rinse with 0.1 M NaOH, then water, then BGE.Ensures a clean and consistent capillary surface for reproducible migration times.
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s).Introduces a small, well-defined plug of the sample onto the capillary.
Separation Voltage 20-30 kV (Normal polarity).Provides the driving force for electrophoretic separation. The specific voltage may be optimized for resolution and analysis time.
Capillary Temperature 25°C.Temperature control is crucial for maintaining consistent viscosity of the BGE and ensuring reproducible migration times.
LIF Detection Excitation: ~340-370 nm; Emission: ~450-480 nm.These wavelengths correspond to the fluorescence properties of quinoline derivatives.[12] For example, 7-Amino-4-methylcoumarin, a similar compound, has an excitation peak at 341 nm and an emission peak at 441 nm.[13]

Procedure:

  • System Preparation:

    • Install and condition the capillary according to the instrument manufacturer's instructions.

    • Fill the inlet and outlet vials with the appropriate BGE.

    • Equilibrate the system by running the separation voltage with BGE for several minutes until a stable baseline is achieved.

  • Sample Analysis:

    • Place the derivatized sample vial in the autosampler.

    • Initiate the separation method with the defined parameters.

    • A blank injection (using the derivatization cocktail without the analyte) should be run to identify any peaks originating from the reagent by-products.[6]

  • Data Analysis:

    • Identify peaks corresponding to the 7-AQC-amino acid/peptide derivatives based on their migration times compared to standards.

    • Quantify the analytes by integrating the peak areas. A calibration curve should be generated using standards of known concentrations.

Data Interpretation and Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal/Poor Sensitivity Incomplete derivatization (incorrect pH).Ensure the final reaction pH is between 8.2 and 10.1.
Low analyte concentration.Concentrate the sample or increase the amount used for derivatization.
Mismatch between LIF laser/filter and derivative fluorescence.Verify the excitation and emission wavelengths are optimal for 7-AQC derivatives.
Poor Peak Resolution Inappropriate BGE composition or pH.Optimize the BGE concentration and pH to improve selectivity.[14]
Overloading of the capillary.Reduce the injection time or pressure.
Variable Migration Times Fluctuations in capillary temperature or voltage.Ensure the CE system's temperature control is stable.
Changes in BGE composition due to evaporation.Use fresh BGE for each run or series of runs.
Extraneous Peaks By-products from the derivatization reagent.Run a reagent blank to identify these peaks. The primary by-product is 7-aminoquinoline (from hydrolysis of excess reagent).[6]
Contaminants in the sample or reagents.Use high-purity reagents and water.

Conclusion: Advancing Analytical Capabilities

The use of this compound as a pre-column derivatization reagent in conjunction with capillary electrophoresis and laser-induced fluorescence detection provides a robust and highly sensitive method for the analysis of amino acids and peptides. The stability of the derivatives and the straightforward nature of the protocol make this an invaluable tool for researchers in drug development and life sciences, enabling precise quantification of critical biomolecules at low concentrations.

References

The Role of Aminoquinoline-Based Derivatization in Proteomics: A Detailed Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: While the query specified 7-Aminoquinoline-3-carboxylic acid, the overwhelmingly prevalent and established aminoquinoline-based reagent for fluorescent derivatization in proteomics is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). It is likely that this is the reagent of interest for applications in amino acid analysis and peptide mapping. This guide will therefore focus on the principles, applications, and protocols for AQC, providing a comprehensive resource for its use in proteomics workflows.

Introduction: Enhancing Sensitivity and Resolution in Proteomic Analysis

In the field of proteomics, accurate quantification of amino acids and peptides is fundamental to understanding protein structure, function, and expression. However, most amino acids lack a strong native chromophore or fluorophore, making their detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) challenging.[1] To overcome this limitation, pre-column derivatization with a fluorescent tag is a widely adopted strategy.[2][]

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially available as AccQ•Tag™, has emerged as a robust and reliable derivatizing agent for both primary and secondary amines.[4] This reagent reacts with amino acids and peptides to form highly stable, fluorescent derivatives that can be readily separated and quantified with high sensitivity.[5] The stability of the AQC-derivatized amino acids, which can last for days at room temperature, allows for convenient batch processing and re-analysis of samples if necessary.

Mechanism of AQC Derivatization

The derivatization of amino acids with AQC is a straightforward, single-step reaction that proceeds rapidly under basic conditions (pH 8.2-10.1).[4] The N-hydroxysuccinimidyl (NHS) ester of the carbamate is highly reactive towards the nucleophilic amino groups of primary and secondary amines present in amino acids and peptides. The reaction results in the formation of a stable urea linkage, covalently attaching the fluorescent 6-aminoquinoline moiety to the analyte.

Excess AQC reagent is designed to hydrolyze into 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and carbon dioxide.[5] While AMQ can slowly react with remaining AQC to form a bis-urea, these by-products typically do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[4]

AQC_Derivatization cluster_reactants Reactants cluster_products Products AQC 6-Aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) Derivative Stable, Fluorescent AQC-Amino Acid Derivative AQC->Derivative Reaction with Amino Group NHS N-hydroxysuccinimide AQC->NHS Hydrolysis of excess reagent AminoAcid Amino Acid (Primary/Secondary Amine) AminoAcid->Derivative

Caption: AQC derivatization reaction with an amino acid.

Core Applications in Proteomics

The primary application of AQC is in the quantitative analysis of amino acids from various sources, including:

  • Protein Hydrolysates: Determining the amino acid composition of purified proteins or complex protein mixtures after acid hydrolysis.

  • Cell Culture Media Monitoring: Tracking the consumption of amino acids in bioreactors to optimize protein production.[1]

  • Food and Feed Analysis: Assessing the nutritional quality of food products by quantifying their amino acid content.[6]

  • Peptide Mapping: Derivatizing peptide fragments generated from proteolytic digests for enhanced separation and detection.

  • Glycopeptide Analysis: Improving the ionization efficiency and detection sensitivity of small glycopeptides in mass spectrometry.[7]

Quantitative Data and Performance Characteristics

ParameterValueSource
Excitation Wavelength (λex) ~250 nm
Emission Wavelength (λem) ~395 nm[4]
Derivative Stability Stable for several days at room temperature[4]
Reaction pH 8.2 - 10.1[4]
Detection Limit Picomole to femtomole range[8][9]

Experimental Protocols

I. Protocol for Amino Acid Analysis of Protein Hydrolysates

This protocol outlines the pre-column derivatization of amino acids from a protein hydrolysate sample using AQC, followed by UHPLC separation and fluorescence detection.

A. Materials and Reagents

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit (e.g., Waters AccQ•Tag™)

  • Borate Buffer (pH 8.8)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Amino Acid Standard solution

  • Protein hydrolysate sample

  • 0.1 N HCl

  • UHPLC system with a fluorescence detector

  • Reversed-phase C18 column suitable for amino acid analysis

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Reconstitute the AQC reagent in the provided acetonitrile diluent according to the manufacturer's instructions. Vortex thoroughly to ensure complete dissolution.

  • Sample and Standard Preparation:

    • Dilute the protein hydrolysate sample and amino acid standard in 0.1 N HCl to a suitable concentration. A final concentration that delivers approximately 1 pmol of the least abundant amino acid on-column is recommended for accurate quantification.[4]

    • Causality: The acidic conditions ensure the stability of the amino acids prior to derivatization.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 70 µL of Borate Buffer

      • 10 µL of the diluted sample or standard

    • Vortex briefly to mix.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately and thoroughly for several seconds.

    • Causality: The borate buffer raises the pH of the mixture to the optimal range for the derivatization reaction to proceed efficiently.[4] A molar excess of the AQC reagent is crucial for the complete derivatization of all amino acids.[4]

  • Incubation:

    • Heat the reaction mixture at 55°C for 10 minutes.

    • Causality: This controlled heating step ensures the rapid and complete reaction of AQC with all primary and secondary amino acids.

  • UHPLC Analysis:

    • After incubation, the sample is ready for injection into the UHPLC system.

    • Inject an appropriate volume (e.g., 1-5 µL) onto the reversed-phase column.

    • Separate the AQC-amino acid derivatives using a suitable gradient elution program with mobile phases typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

    • Detect the derivatives using a fluorescence detector with excitation set to approximately 250 nm and emission at 395 nm.

  • Quantification:

    • Identify and quantify the amino acids in the sample by comparing their retention times and peak areas to those of the known amino acid standard.

Protocol_Workflow start Start: Protein Hydrolysate sample_prep Dilute Sample/Standard in 0.1 N HCl start->sample_prep reagent_prep Reconstitute AQC Reagent derivatization Mix Sample/Standard with Borate Buffer and AQC reagent_prep->derivatization sample_prep->derivatization incubation Incubate at 55°C for 10 min derivatization->incubation analysis Inject into UHPLC-FLD System incubation->analysis quantification Quantify against Standards analysis->quantification end End: Amino Acid Profile quantification->end

Caption: Workflow for AQC-based amino acid analysis.

II. Considerations for Peptide Derivatization

While the fundamental chemistry is the same, derivatizing peptides with AQC requires additional considerations:

  • Multiple Reaction Sites: AQC will react with the N-terminal alpha-amino group and the epsilon-amino group of any lysine residues within the peptide sequence. This can result in multiple derivatization products for a single peptide, complicating the resulting chromatogram.

  • Mass Spectrometry Compatibility: The addition of the AQC moiety (mass shift) needs to be accounted for in mass spectrometry-based analyses. However, this derivatization can be advantageous, as it has been shown to enhance the ionization efficiency of small peptides and glycopeptides in MALDI-MS.[7]

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of results obtained using AQC derivatization, the following self-validating steps should be incorporated into the experimental design:

  • Use of Internal and External Standards: Always run a known amino acid standard alongside the unknown samples. An internal standard can also be included to account for variations in derivatization efficiency and injection volume.

  • Reagent Excess Confirmation: Incomplete derivatization can lead to inaccurate quantification. It is crucial to ensure a 4-6x molar excess of the AQC reagent in the reaction.[4]

  • pH Control: The pH of the derivatization reaction is critical.[4] If samples are highly acidic, they may need to be neutralized prior to adding the borate buffer to ensure the final reaction pH is within the optimal range.

  • System Suitability Tests: Regularly perform system suitability tests to monitor the performance of the chromatographic system, including column efficiency, peak resolution, and detector sensitivity.

Conclusion

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a powerful and versatile tool in the proteomics toolbox. Its ability to rapidly and efficiently derivatize primary and secondary amines, producing stable and highly fluorescent products, makes it an excellent choice for the sensitive and accurate quantification of amino acids and peptides. By understanding the underlying chemistry and adhering to robust, well-controlled protocols, researchers and drug development professionals can confidently employ AQC-based methods to obtain high-quality data in a wide range of proteomic applications.

References

Application Notes and Protocols for Protein Labeling with 7-Aminoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Protein Analysis with 7-Aminoquinoline-3-carboxylic acid

In the dynamic landscape of proteomics and drug development, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization.[1] Fluorescent labeling, in particular, offers a sensitive and versatile tool for these investigations.[1][2] This application note provides a comprehensive guide to the covalent labeling of proteins with this compound (AQC), a fluorescent molecule poised to offer unique advantages in biological imaging and assays.

Quinoline derivatives have garnered significant attention in medicinal chemistry and bio-imaging due to their diverse pharmacological activities and intriguing photophysical properties.[3][4][5] this compound, with its inherent fluorescence and a reactive carboxylic acid handle, presents a valuable reagent for tagging proteins at primary amine sites, such as lysine residues and the N-terminus. The quinoline moiety is known for its environmental sensitivity, suggesting that AQC-protein conjugates could serve as probes for conformational changes or binding events.[6][7]

This document, intended for researchers, scientists, and drug development professionals, will provide a detailed, step-by-step protocol for the covalent conjugation of this compound to proteins. We will delve into the underlying chemical principles of the labeling reaction, focusing on the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[8][9] Furthermore, this guide will cover essential downstream processes, including the purification of the labeled protein and methods for characterizing the final conjugate. By explaining the causality behind experimental choices, this protocol aims to empower researchers to not only successfully label their proteins of interest but also to adapt and optimize the methodology for their specific applications.

Chemical Principle: The Two-Step EDC/NHS-Mediated Amide Bond Formation

The covalent attachment of this compound to a protein is achieved through the formation of a stable amide bond between the carboxylic acid group of the dye and primary amine groups on the protein. This is facilitated by a two-step reaction mechanism involving EDC and NHS (or its water-soluble analog, Sulfo-NHS).[8][10]

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9][11]

  • Formation of a Stable NHS Ester and Amine Coupling: To enhance the stability of the activated molecule and improve coupling efficiency, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is then sufficiently stable to react efficiently with primary amines on the protein at a physiological pH (7.2-8.5) to form a covalent amide bond.[8][10][11]

The use of this two-step procedure minimizes the risk of protein-protein crosslinking, which can be a concern with EDC-only mediated coupling.[10]

Experimental Workflow

The overall workflow for labeling a protein with this compound is depicted in the following diagram:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization A Prepare Protein Solution in Amine-Free Buffer E Add Activated AQC to Protein Solution (pH 7.2-8.5) A->E B Prepare AQC Stock Solution (e.g., in DMSO) D Activate AQC with EDC/NHS (pH 4.5-6.0) B->D C Prepare EDC/NHS Activation Solution C->D D->E F Incubate Reaction (e.g., 2h at RT or O/N at 4°C) E->F G Remove Unreacted Dye (e.g., Size Exclusion Chromatography) F->G H Determine Degree of Labeling (Spectrophotometry) G->H I Assess Protein Functionality (Activity Assay) G->I

Caption: A schematic of the protein labeling workflow.

Detailed Protocol

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, particularly the molar ratios of reactants, may need to be empirically determined for each specific protein.

Materials and Reagents
  • Protein of Interest: Purified and in an amine-free buffer (e.g., PBS, MES, or HEPES).

  • This compound (AQC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Solvent for AQC: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Step-by-Step Methodology

1. Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in Coupling Buffer. It is crucial that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the activated AQC.

  • AQC Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These solutions are moisture-sensitive and should be prepared immediately before use.

2. Activation of this compound

This step involves the activation of the carboxylic acid group of AQC to an amine-reactive NHS ester.

  • In a microcentrifuge tube, combine the following in order:

    • A volume of the AQC stock solution to achieve a 10- to 50-fold molar excess over the protein.

    • A volume of Activation Buffer.

    • A volume of the 100 mM NHS/Sulfo-NHS solution to achieve a final concentration of 5 mM.

    • A volume of the 100 mM EDC solution to achieve a final concentration of 2 mM.

  • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

3. Protein Labeling Reaction

  • Immediately add the freshly prepared activated AQC solution to the protein solution.

  • The final pH of the reaction mixture should be between 7.2 and 7.5. If necessary, adjust the pH with the Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

4. Quenching the Reaction

  • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Labeled Protein

It is essential to remove unreacted AQC and byproducts from the labeled protein. Size-exclusion chromatography is a commonly used method.

  • Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the column.

  • Collect the fractions. The protein-AQC conjugate will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the expected absorbance maximum for AQC (estimated to be in the UV-A or blue region, around 350-400 nm based on similar quinoline derivatives).[6][7][12] The fractions containing both peaks correspond to the labeled protein.

  • Pool the fractions containing the purified AQC-labeled protein.

Characterization of the AQC-Labeled Protein

Determination of the Degree of Labeling (DOL)

The Degree of Labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-AQC conjugate at 280 nm (A280) and at the absorbance maximum of AQC (Amax). Note: The exact λmax for this compound should be determined experimentally, but based on similar compounds, it is likely in the 350-400 nm range.[6][7][12]

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    Where:

    • CF is the correction factor (A280 of the free dye / Amax of the free dye). This should be determined for AQC.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated dye:

    Dye Concentration (M) = Amax / εdye

    Where:

    • εdye is the molar extinction coefficient of this compound at its λmax.

  • Calculate the Degree of Labeling:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Assessment of Protein Functionality

It is crucial to verify that the labeling process has not compromised the biological activity of the protein. The specific assay will depend on the protein of interest and may include:

  • Enzyme activity assays

  • Binding assays (e.g., ELISA, SPR)

  • Cell-based functional assays

Compare the activity of the AQC-labeled protein to that of the unlabeled protein to assess any potential impact of the conjugation.

Quantitative Data Summary

ParameterRecommended RangeRationale
AQC:Protein Molar Ratio 10:1 to 50:1A molar excess of the dye drives the reaction towards efficient labeling. The optimal ratio should be determined empirically to achieve the desired DOL without causing protein precipitation or loss of function.
EDC:NHS Molar Ratio 1:2.5A slight excess of NHS relative to EDC ensures efficient conversion of the O-acylisourea intermediate to the more stable NHS ester, maximizing the yield of the amine-reactive species.[9][11]
Activation pH 4.5 - 6.0This pH range is optimal for the EDC-mediated activation of carboxylic acids while minimizing hydrolysis of the O-acylisourea intermediate.[9][11]
Coupling pH 7.2 - 8.5This pH range is optimal for the reaction between the NHS ester and primary amines on the protein, as the amino groups are deprotonated and thus more nucleophilic.
Reaction Time 2 hours at RT or O/N at 4°CShorter incubation at room temperature can be sufficient, while overnight incubation at 4°C may be gentler for sensitive proteins.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC or NHS- Presence of primary amines in the protein buffer- Incorrect pH- Use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent moisture contamination.- Exchange the protein into an amine-free buffer (e.g., PBS or MES) before the reaction.- Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.
Protein Precipitation - Excessive labeling (high DOL)- Protein instability under reaction conditions- Reduce the AQC:protein molar ratio.- Perform the reaction at 4°C.- Optimize buffer conditions.
Loss of Protein Activity - Labeling of critical amine residues in the active or binding site- Denaturation of the protein during the labeling process- Reduce the AQC:protein molar ratio to achieve a lower DOL.- Consider site-specific labeling strategies if a homogenous product with preserved activity is required.

Conclusion

The protocol outlined in this application note provides a robust and versatile method for the fluorescent labeling of proteins with this compound. By leveraging the well-established EDC/NHS coupling chemistry, researchers can efficiently conjugate this promising fluorophore to their proteins of interest. The resulting AQC-labeled proteins can serve as valuable tools for a wide range of applications, from fundamental studies of protein function to the development of novel diagnostics and therapeutics. As with any bioconjugation procedure, empirical optimization is key to achieving the desired degree of labeling while preserving the native function of the protein.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 7-Aminoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Aminoquinoline-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery and development. Their structural motif is found in molecules with diverse biological activities, including potential antimicrobial and anticancer properties. Accurate and sensitive bioanalytical methods are paramount for advancing the research and development of these compounds, from early-stage discovery and pharmacokinetic studies to quality control in manufacturing.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide applicability.[1] This application note provides a comprehensive guide to the analysis of this compound derivatives using electrospray ionization (ESI) tandem mass spectrometry. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, offering a detailed, field-proven protocol for robust and reliable quantification.

Predicted Mass Spectrometric Fragmentation of this compound

Understanding the fragmentation pattern of the analyte is crucial for developing a sensitive and specific multiple reaction monitoring (MRM) method. While specific fragmentation data for this compound is not widely published, a highly probable fragmentation pathway can be predicted based on the known behavior of quinoline compounds and carboxylic acids in the collision cell of a mass spectrometer.

Under positive electrospray ionization (ESI+), the primary amino group and the nitrogen in the quinoline ring are readily protonated, leading to a strong [M+H]⁺ signal. Collision-induced dissociation (CID) of this precursor ion is expected to follow characteristic pathways for quinolone antibiotics and related carboxylic acids.[2] These typically involve neutral losses of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH).[2][3]

The primary fragmentation events for the protonated molecule of this compound (C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) are proposed as follows:

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for molecules with a carboxylic acid group, resulting in a fragment ion at m/z 171.

  • Loss of Carbon Monoxide ([M+H - CO]⁺): Following or preceding the loss of water, the molecule can lose a molecule of carbon monoxide, a characteristic fragmentation for many heterocyclic compounds.

  • Decarboxylation ([M+H - CO₂]⁺): The loss of the entire carboxyl group as carbon dioxide is a highly probable event, leading to a fragment at m/z 145.

A proposed fragmentation pathway is illustrated in the diagram below.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z 189 Frag1 [M+H - H₂O]⁺ m/z 171 Precursor->Frag1 -H₂O Frag2 [M+H - COOH]⁺ m/z 144 Precursor->Frag2 -COOH Frag3 [M+H - H₂O - CO]⁺ m/z 143 Frag1->Frag3 -CO G cluster_workflow LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC LC Separation (C18 Column) Preparation->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 7-Aminoquinoline-3-carboxylic acid (7-AQC) Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Aminoquinoline-3-carboxylic acid (7-AQC) labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their 7-AQC labeling experiments. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to help you overcome challenges related to low labeling yield.

Introduction to 7-AQC Labeling

This compound (7-AQC) is a fluorescent probe used for the derivatization of primary amines in various biomolecules, including proteins and peptides. The labeling process typically utilizes an N-hydroxysuccinimide (NHS) ester of 7-AQC, which reacts with primary amino groups (the N-terminus and the ε-amino group of lysine residues) to form stable amide bonds.[1] While this is a robust and widely used method, several factors can lead to suboptimal labeling efficiency. This guide will walk you through the most common causes of low yield and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during 7-AQC labeling in a question-and-answer format.

Q1: I am observing very low or no fluorescence after my labeling reaction. What is the most likely cause?

A1: The most common culprit for a complete failure of labeling is the hydrolysis of the 7-AQC N-hydroxysuccinimide (NHS) ester. NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired aminolysis (labeling) reaction.[2] This hydrolysis renders the 7-AQC inactive.

  • Causality: The rate of hydrolysis is highly dependent on pH, increasing significantly at alkaline pH.[2][3] While a slightly alkaline pH (7.2-8.5) is required to deprotonate the primary amines for efficient labeling, a pH that is too high will accelerate hydrolysis to the point where the labeling reaction is outcompeted.[4][5]

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your 7-AQC NHS ester is properly stored at -20°C under desiccating conditions and protected from light.[5][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of the 7-AQC NHS ester in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5] Avoid repeated freeze-thaw cycles of the stock solution.

    • Immediate Use: Add the 7-AQC NHS ester stock solution to your protein solution immediately after preparation. Do not let the aqueous reaction mixture sit for extended periods before introducing the protein.[5]

Q2: My labeling yield is consistently low, but not zero. What factors should I investigate?

A2: Consistently low, but present, labeling suggests that the 7-AQC NHS ester is active, but the reaction conditions are suboptimal. Several factors could be at play:

  • Suboptimal pH: The pH of the reaction buffer is a critical parameter. The ideal pH range for NHS ester labeling is typically 7.2-8.5.[5] A pH below 7.0 will result in protonated primary amines, which are poor nucleophiles, leading to a very slow reaction rate.[4] Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, reducing the amount of active label available for conjugation.[2][8]

  • Buffer Composition: The choice of buffer is crucial. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your protein for the 7-AQC NHS ester.[4] Good alternatives include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.

  • Inaccessible Amine Groups: The primary amines on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the 7-AQC NHS ester.[5]

  • Incorrect Molar Ratio: The molar ratio of 7-AQC NHS ester to protein is a key parameter to optimize. A significant molar excess of the labeling reagent is typically required to drive the reaction to completion.[4]

Q3: How can I optimize the reaction conditions to improve my labeling yield?

A3: Optimization is a systematic process. Here’s a workflow to guide you:

G

Q4: How do I remove unreacted 7-AQC and determine the degree of labeling (DOL)?

A4: Removing unreacted dye is essential for accurate downstream applications. The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical quality control parameter.

  • Purification:

    • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.

    • Dialysis/Buffer Exchange: Extensive dialysis or buffer exchange against an appropriate buffer can also remove free dye.

  • Determining Degree of Labeling (DOL): The DOL can be calculated using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of 7-AQC (approximately 340 nm).

    • Measure Absorbance:

      • A280: Absorbance of the labeled protein solution at 280 nm.

      • Amax: Absorbance of the labeled protein solution at the maximum absorbance of 7-AQC (~340 nm).

    • Calculate Protein Concentration:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate Dye Concentration:

      • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of 7-AQC at its Amax.

    • Calculate DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Protocols

Protocol 1: Standard 7-AQC Labeling of a Protein

This protocol provides a starting point for labeling a protein with 7-AQC NHS ester.

  • Protein Preparation:

    • Dissolve or dialyze your protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

    • Ensure the protein concentration is at least 1-2 mg/mL for efficient labeling.

  • Prepare 7-AQC NHS Ester Stock Solution:

    • Allow the vial of 7-AQC NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. This solution should be used immediately.

  • Labeling Reaction:

    • Calculate the volume of 7-AQC NHS ester stock solution needed for the desired molar excess (a 10-fold molar excess is a good starting point).

    • Add the calculated volume of the 7-AQC NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted 7-AQC by size exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Troubleshooting Inaccessible Amine Groups

If you suspect that the primary amines on your protein are not accessible, you can try labeling under denaturing conditions, provided that the native structure of your protein is not required for your downstream application.

  • Denaturation:

    • Denature your protein in a buffer containing a denaturant such as 6 M guanidinium chloride or 8 M urea. Ensure the buffer is amine-free and at a suitable pH for labeling (7.2-8.5).

  • Labeling:

    • Follow the labeling procedure as described in Protocol 1.

  • Refolding (Optional):

    • If required, refold the labeled protein by gradually removing the denaturant, for example, through stepwise dialysis against buffers with decreasing concentrations of the denaturant.

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values

This table illustrates the critical impact of pH on the stability of the NHS ester, a key factor in labeling efficiency.

pHHalf-life of NHS Ester
7.0Several hours
8.0~ 1-2 hours
8.5~ 30-60 minutes
9.0Minutes

Data is generalized from multiple sources. Actual half-life can vary depending on the specific NHS ester, buffer, and temperature.[2][3][7]

G

Concluding Remarks

Troubleshooting low yield in 7-AQC labeling often comes down to understanding and controlling the reaction chemistry, particularly the stability of the 7-AQC NHS ester. By carefully managing pH, buffer composition, and reagent quality, you can significantly improve your labeling efficiency. We encourage a systematic approach to optimization and hope this guide serves as a valuable resource in your research endeavors.

References

Technical Support Center: Strategies for Removing Excess AQC Labeling Reagent

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for removing excess 7-Aminoquinoline-3-carboxylic acid (AQC) reagent after a bioconjugation reaction. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and offer validation checkpoints to ensure the integrity of your results.

A quick note on nomenclature: While your query specified this compound, the most common commercially available, pre-activated fluorescent labeling reagent with this core structure is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate , universally known as AQC [1][2]. This reagent is an N-hydroxysuccinimide (NHS) ester designed to react efficiently with primary and secondary amines[3]. This guide will assume you are using this activated AQC reagent (MW ~285 g/mol ) for labeling proteins, peptides, or other amine-containing biomolecules.

Frequently Asked Questions & Core Concepts

Q1: Why is it critical to remove unreacted AQC from my labeled sample?

Failure to remove free, unreacted AQC can severely compromise your experimental results. The primary consequences include:

  • Inaccurate Quantification: The presence of free AQC will artificially inflate fluorescence readings, leading to a significant overestimation of the dye-to-biomolecule ratio (Degree of Labeling) and incorrect concentration measurements.

  • High Background Signal: In application-based assays like immunofluorescence, flow cytometry, or ELISAs, unbound AQC will contribute to high, non-specific background noise, drastically reducing the signal-to-noise ratio and masking true results[4][5].

  • Interference in Downstream Analysis: Excess small molecules can interfere with subsequent analytical techniques such as mass spectrometry or electrophoretic mobility assays[6].

Q2: Should I quench my labeling reaction before purification?

Yes, absolutely. Quenching is a critical step to ensure the labeling reaction is definitively stopped. AQC is an NHS-ester, which will continue to react with any primary amines present. If not deactivated, it could potentially label components of your purification system or other molecules in subsequent steps.

Quenching involves adding a high concentration of a small, amine-containing molecule to consume all remaining reactive AQC NHS-esters[7]. This converts the reactive reagent into a stable, inert adduct that can then be easily removed along with the unreacted AQC during purification.

Common Quenching Reagents:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Glycine

  • Ethanolamine

  • Lysine

Protocol: Add the quenching reagent to a final concentration of 20-100 mM. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0, to your reaction mixture. Incubate for 15-30 minutes at room temperature[7][8]. Your sample is now ready for purification.

Q3: What are the primary methods for removing unreacted AQC, and which is right for my experiment?

The separation of your large, labeled biomolecule from the small (~285 Da) AQC molecule is based on exploiting their vast differences in physical properties. The three most reliable methods are Size-Exclusion Chromatography (SEC), Solid-Phase Extraction (SPE), and Dialysis.

Choosing the right method depends on your specific needs, including sample volume, the molecular weight of your target molecule, required purity, and speed.

The following diagram provides a decision-making framework for selecting the optimal purification strategy.

start Start: Quenched Labeling Reaction mw_check Is MW of target molecule >10 kDa? start->mw_check vol_check Sample Volume? mw_check->vol_check Yes (e.g., Protein) spe Use Solid-Phase Extraction (SPE) mw_check->spe No (e.g., Peptide) speed_check Is speed critical? vol_check->speed_check < 2 mL dialysis Use Dialysis vol_check->dialysis > 2 mL sec_spin Use SEC Spin Column (Desalting Column) speed_check->sec_spin Yes (<15 min) sec_gravity Use SEC Gravity Column speed_check->sec_gravity No

Caption: Decision tree for selecting a purification method.

FeatureSize-Exclusion Chromatography (SEC)Dialysis / Buffer ExchangeSolid-Phase Extraction (SPE)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membrane based on MWCO[9][10]Differential partitioning between solid and liquid phases[11]
Primary Use Case Proteins (>5 kDa), large biomoleculesProteins (>10 kDa), large sample volumesPeptides, small molecules, hydrophobic targets
Speed Fast (Spin Columns: <15 min) Moderate (Gravity Columns: 30-60 min)Slow (12-48 hours, requires multiple buffer changes)[6]Fast (< 30 min)
Sample Dilution Moderate (Spin) to Significant (Gravity)Significant, unless combined with concentration stepsMinimal; can be used for concentration
Protein Recovery Generally High (>90%)[4]Very High (>95%)Variable; depends heavily on method development
Pros Robust, reliable, wide range of formats (spin, gravity, HPLC)[12][13]Gentle, simple setup, high recovery, handles large volumes[14]Fast, concentrates sample, high resolution possible
Cons Can cause sample dilution, resolution limited for similar-sized molecules[12]Very slow, requires large buffer volumes, potential for sample loss if not handled carefullyRequires method development, risk of irreversible binding, uses organic solvents[15]

Troubleshooting Guides & In-Depth Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) using a Spin Desalting Column

This is the most common and rapid method for purifying labeled proteins. Commercial spin columns (e.g., Zeba™, Pierce™, NAP™) are highly effective[4][5][13].

Causality: SEC separates molecules by size. The column contains porous beads. Large molecules (your labeled protein) cannot enter the pores and travel quickly around the beads, eluting first. Small molecules (AQC, NHS byproduct, quenching agent) enter the pores, taking a longer, more tortuous path, and elute much later[16].

cluster_prep Column Preparation cluster_run Sample Purification prep1 1. Remove bottom cap prep2 2. Place in collection tube prep1->prep2 prep3 3. Centrifuge to remove storage buffer prep2->prep3 run1 4. Place column in new collection tube run2 5. Apply quenched reaction mix to resin run1->run2 run3 6. Centrifuge to collect purified protein run2->run3 finish Purified Labeled Protein run3->finish start Start start->prep1

Caption: Workflow for SEC spin column purification.

  • Select the Right Column: Choose a spin column with a Molecular Weight Cut-Off (MWCO) appropriate for your protein. For most antibodies and proteins >30 kDa, a 7K MWCO column is ideal.

  • Prepare the Column:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer[6]. Discard the flow-through.

  • Equilibrate (Optional but Recommended): Place the column in a new tube, add your desired final buffer, and centrifuge again. This ensures your protein is in the correct buffer post-purification.

  • Load the Sample:

    • Discard the equilibration buffer and place the column into a clean collection tube for your purified sample.

    • Slowly apply your quenched reaction mixture to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column for 2 minutes at 1,500 x g[6].

    • The collected flow-through contains your purified, AQC-labeled protein. The excess AQC and salts remain in the column resin.

  • Verification (Self-Validating Checkpoint):

    • Use a spectrophotometer to measure the absorbance of your purified sample. You should see a peak at 280 nm (for protein) and a significantly reduced or absent shoulder at the absorbance maximum of AQC (~250 nm).

    • Visually inspect the spin column. The resin may retain a faint color from the excess dye, while your purified sample should be clear (as AQC is fluorescent but not strongly colored in the visible range).

Protocol 2: Dialysis for Large Volume Samples

Dialysis is a gentle and effective method for samples larger than 1-2 mL, where spin columns become impractical.

Causality: Dialysis relies on diffusion across a semi-permeable membrane with a defined MWCO[9][17]. Your large labeled protein is physically trapped within the dialysis tubing or cassette, while small molecules like AQC freely diffuse out into a much larger volume of external buffer (the dialysate) until equilibrium is reached[10]. Multiple changes of the dialysate buffer effectively remove the contaminant to negligible levels[10].

  • Select the Dialysis Membrane: Choose a membrane with an MWCO that is at least 10-20 times smaller than your protein of interest to ensure no protein loss. A 10K MWCO is suitable for most antibodies.

  • Prepare the Membrane: Hydrate the membrane according to the manufacturer's instructions.

  • Load the Sample: Load your quenched reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.

  • Perform Dialysis:

    • Place the sealed cassette in a beaker containing the dialysate buffer. The volume of the dialysate should be at least 200-500 times the volume of your sample[10].

    • Stir the dialysate gently at 4°C.

    • Allow dialysis to proceed for at least 4 hours or overnight.

  • Change the Buffer: Replace the dialysate with fresh buffer. Repeat this step at least two more times to ensure complete removal of the free AQC. A typical schedule is 4 hours, 4 hours, and then overnight[6][9].

  • Recover the Sample: Carefully remove your purified sample from the cassette.

  • Verification (Self-Validating Checkpoint): Take an aliquot of the final dialysate buffer and measure its fluorescence. It should be at or near the background fluorescence of fresh buffer, indicating that no more AQC is diffusing out of the sample.

Protocol 3: Solid-Phase Extraction (SPE) for Peptides and Hydrophobic Molecules

SPE is a powerful technique ideal for purifying labeled peptides, which are often too small for effective separation by SEC or dialysis. Reversed-phase SPE (e.g., using a C18 cartridge) is most common.

Causality: Reversed-phase SPE separates molecules based on hydrophobicity[18]. The stationary phase (e.g., C18 silica) is non-polar. In a polar aqueous mobile phase, both the labeled peptide and the aromatic AQC reagent will bind to the C18 resin. By sequentially washing with increasing concentrations of an organic solvent (like acetonitrile), you can selectively elute molecules. The peptide, being generally less hydrophobic than the free dye, will elute at a lower organic concentration[19].

  • Condition the Cartridge: Activate a C18 SPE cartridge by passing 1-2 column volumes of 100% acetonitrile, followed by 1-2 column volumes of an aqueous buffer (e.g., 0.1% TFA in water). Do not let the resin run dry.

  • Load the Sample: Load your quenched reaction mixture (acidified with TFA to a final concentration of 0.1%) onto the cartridge. Both the labeled peptide and free AQC will bind.

  • Wash: Wash the cartridge with 2-3 column volumes of the aqueous buffer to remove salts and the highly polar NHS byproduct.

  • Elute Selectively: This step requires optimization. Elute the product using a stepwise gradient of acetonitrile in your aqueous buffer.

    • Start with a low concentration (e.g., 10-20% acetonitrile) to wash off more polar impurities.

    • Increase the concentration (e.g., 30-50% acetonitrile) to elute your labeled peptide.

    • Finally, use a high concentration (e.g., 80-100% acetonitrile) to strip the remaining free AQC dye.

  • Verification (Self-Validating Checkpoint): Analyze the collected fractions by HPLC or mass spectrometry to identify which fractions contain the pure, labeled peptide, free from unreacted AQC.

References

Technical Support Center: Optimizing Signal Intensity of 7-Aminoquinoline-3-carboxylic Acid (AQC) Labeled Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Aminoquinoline-3-carboxylic acid (AQC) applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of their AQC-labeled samples. We provide in-depth, field-proven insights and detailed protocols to ensure the success of your experiments.

Introduction to AQC Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), often sold under trade names like AccQ•Tag™, is a highly reactive fluorescent tagging reagent.[1] It is a cornerstone for the pre-column derivatization of primary and secondary amines, most notably amino acids, for sensitive quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2][3]

The AQC molecule reacts with the nucleophilic amine group of an analyte in a single, rapid step to form a highly stable, fluorescent urea derivative.[4][5] This stability is a key advantage, permitting batch processing and repeat analysis of samples for up to a week when stored properly.[3][5] The fluorescent tag allows for detection at picomole to femtomole levels, making it ideal for analyzing complex biological matrices.[6]

The AQC Derivatization Pathway

The diagram below illustrates the fundamental reaction of AQC with an amino acid and the subsequent hydrolysis of excess reagent.

AQC_Reaction cluster_products Products cluster_hydrolysis Excess Reagent Hydrolysis AQC AQC (6-Aminoquinolyl-N- hydroxysuccinimidyl carbamate) Derivative Stable, Fluorescent AQC-Amino Acid Derivative AQC->Derivative + AminoAcid Amino Acid (Primary or Secondary Amine) AminoAcid->Derivative pH 8.2-10.1 NHS NHS (N-hydroxysuccinimide) AQC2 Excess AQC AMQ AMQ (6-Aminoquinoline) + CO₂ + NHS AQC2->AMQ + Water H₂O Water->AMQ Slower Reaction

Caption: AQC reaction with an amino acid and hydrolysis of excess reagent.

Troubleshooting Guide: Low Signal Intensity

This section addresses the most common issues leading to weak or inconsistent fluorescence signals in a question-and-answer format.

Question 1: My fluorescence signal is weak or absent across all samples. Where should I begin troubleshooting?

This often points to a systemic issue with the reaction chemistry, reagent integrity, or instrument setup. A logical workflow is crucial for efficient problem-solving.

Troubleshooting_Workflow Start Start: Low Signal Intensity Check_Reaction Step 1: Verify Reaction Conditions pH Reagent Excess Time & Temp Start->Check_Reaction Check_Reagent Step 2: Assess Reagent Quality AQC Reconstitution Storage Age Check_Reaction->Check_Reagent Conditions OK Check_Sample Step 3: Evaluate Sample Prep Neutralization Contaminants Concentration Check_Reagent->Check_Sample Reagents OK Check_Detector Step 4: Confirm Detector Settings Ex/Em λ Gain/Sensitivity Flow Cell Check_Sample->Check_Detector Sample Prep OK Solution Outcome: Signal Restored Check_Detector->Solution Settings OK

Caption: A systematic workflow for troubleshooting low AQC signal intensity.

Start with Step 1: Verify Reaction Conditions . The most frequent cause of derivatization failure is suboptimal reaction chemistry. Issues with pH, reagent concentration, and reaction time/temperature account for the majority of problems.

Question 2: How critical is pH, and how do I ensure it's correct?

Answer: pH is arguably the most critical factor for successful AQC derivatization. The reaction requires a basic environment, optimally between pH 8.2 and 10.1 , to ensure the amino group is deprotonated and sufficiently nucleophilic to attack the AQC reagent.[7]

  • Causality: If the pH falls below 8.2, the derivatization will be incomplete. Acidic amino acids are particularly sensitive to low pH. A visual indicator of excessively low pH is the sample turning bright yellow upon addition of the AQC reagent.

  • Validation: For samples prepared in acid (e.g., protein hydrolysates in 6 N HCl), proper neutralization is mandatory. Do not assume the buffer alone is sufficient. After adding your sample and buffer, you can test the pH of a trial sample using a pH strip before adding the AQC reagent.

Question 3: I'm not sure if I'm using enough AQC reagent. How much is needed?

Answer: A significant molar excess of the AQC reagent is required for the complete and rapid derivatization of all amino acids in your sample.

  • Causality: The recommendation is a 4-6x molar excess of AQC relative to the total amount of primary and secondary amines in the reaction. Insufficient reagent will lead to incomplete derivatization, with some amino acids being more affected than others due to different reaction kinetics. For instance, alanine recovery is more sensitive to insufficient AQC than phenylalanine.

  • Validation: You must estimate the total amine concentration in your sample to calculate the required AQC amount. If your signal is low and you suspect this is the cause, try preparing a more dilute sample or increasing the amount of AQC reagent used.

Question 4: What are the optimal reaction time and temperature? Can I deviate from the protocol?

Answer: The standard protocol involves a heating step for a specific duration, which is crucial for reaction completion and minimizing side products.

  • Causality: While the initial reaction is rapid, a heating step, typically 10 minutes at 55°C , is recommended.[8][9] This step accelerates the conversion of a minor tyrosine side-product to the desired mono-derivatized, stable compound, ensuring accurate quantification.[8] Studies have optimized conditions and found this combination of time and temperature to be highly efficient.[9]

  • Validation: Deviating from the recommended time and temperature can lead to incomplete reactions or degradation of derivatives. Adhere strictly to the protocol provided with your reagent kit or established in the literature.

Question 5: Could something in my sample be interfering with the reaction or quenching the fluorescence?

Answer: Yes, various substances can interfere with the AQC labeling process or the subsequent fluorescence detection.

  • Causality & Interference:

    • Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) or high concentrations of ammonium ions will compete with your analyte for the AQC reagent, drastically reducing labeling efficiency.[6]

    • Particulates: Particulate matter or lipids in the sample can interfere with the reaction and should be removed by centrifugation or filtration.

    • Quenching: Intramolecular fluorescence quenching can occur with certain amino acids. Tryptophan, for example, shows a poor fluorescence signal compared to other AQC-derivatized amino acids.[10][11] High concentrations of certain salts or other compounds in your final sample matrix can also cause quenching.

  • Validation: Ensure your sample is in a clean matrix. If using a biological fluid, consider a sample cleanup step. Always use buffers free of primary amines. If you suspect quenching, try diluting the final derivatized sample before injection.

Question 6: My AQC reagent is old. Could it have gone bad?

Answer: Yes, the AQC reagent is moisture-sensitive and has a finite shelf life once reconstituted.

  • Causality: AQC is shipped as a dry powder for maximum stability. Once reconstituted in acetonitrile, it is susceptible to hydrolysis from atmospheric moisture. Excess AQC reagent reacts with water to form 6-aminoquinoline (AMQ), which is non-reactive with amines.[4][5] If your reconstituted reagent is old or has been improperly stored, it may have degraded, leading to insufficient active reagent for your derivatization.

  • Validation: Always use freshly reconstituted AQC reagent for best results. Prepare only the amount needed for your experiment. If you suspect reagent degradation, open a new vial of AQC powder and prepare a fresh solution.

FAQs: Best Practices for AQC Labeling

Q: What are the optimal excitation and emission wavelengths for AQC derivatives? A: AQC derivatives have an excitation maximum around 250 nm and an emission maximum around 395 nm .[3][7][9] UV detection is also possible, typically at 254 nm or 260 nm, though it is less sensitive than fluorescence detection.[3][12]

Q: How stable are the AQC-labeled samples? A: The AQC derivatives are exceptionally stable. They are reported to be stable for days at room temperature and for up to a week when stored at 20°C in an autosampler, provided evaporation is prevented.[3][5][13] This allows for flexibility in analysis scheduling and re-injection if needed.

Q: What are the major byproducts of the AQC reaction? A: The main byproduct from the hydrolysis of excess AQC is 6-aminoquinoline (AMQ).[4][5] AMQ itself can react with remaining AQC to form a bis-urea compound. These byproducts are chromatographically resolved from the amino acid derivatives and do not interfere with their quantification.[5][12] The AMQ peak is always present in the chromatogram.[5]

Q: Can I use buffers other than borate buffer for the derivatization? A: While borate buffer is standard, it is non-volatile and can cause signal suppression in mass spectrometry (MS) applications.[14][15] For LC-MS, volatile buffers like ammonium acetate have been successfully used, although this may result in slightly lower derivative yields compared to borate buffer.[14][16]

Key Experimental Protocols

Protocol 1: Standard AQC Derivatization of Amino Acids

This protocol is a standard procedure for derivatizing amino acid standards or neutralized protein hydrolysates.

  • Reagent Preparation:

    • Reconstitute the AQC reagent powder in the provided diluent (typically acetonitrile) to the concentration specified by the manufacturer (e.g., 2-3 mg/mL).[3] Vortex thoroughly.

  • Reaction Setup (per sample):

    • In a clean microcentrifuge tube or autosampler vial, combine:

      • 70 µL of Borate Buffer (e.g., 0.2 M, pH 8.8).[7][8]

      • 10 µL of your sample or amino acid standard.

    • Vortex briefly to mix.

  • Derivatization:

    • Add 20 µL of the reconstituted AQC reagent to the sample mixture.

    • Immediately vortex for several seconds to ensure complete mixing.

  • Heating Step:

    • Place the vial in a heating block or water bath set to 55°C for 10 minutes .[8][9]

  • Analysis:

    • After heating, allow the sample to cool to room temperature.

    • The sample is now ready for injection into the HPLC/UPLC system. It can be injected directly or diluted if necessary.

Protocol 2: Neutralization of Acidic Samples (e.g., Protein Hydrolysates)

This protocol is for samples in a high concentration of acid (>0.1 N HCl).

  • Determine Acid Molarity: Accurately determine the molarity of the acid in your sample (e.g., 6 N HCl from hydrolysis).

  • Prepare Neutralizing Base: Prepare a solution of Sodium Hydroxide (NaOH) of the same molarity as the acid in your sample.

  • Neutralization:

    • Combine an equal volume of your acidic sample with the prepared NaOH solution. For example, mix 10 µL of sample in 6 N HCl with 10 µL of 6 N NaOH.

    • This neutralized sample can now be used in the derivatization protocol (Step 2 of Protocol 1).

  • Verification (Optional but Recommended):

    • Prepare a larger batch of neutralized sample for testing.

    • After neutralization and addition of the borate buffer, use a pH strip to confirm the pH is within the optimal range of 8.2-10.1 before adding the AQC reagent.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale & Criticality
Reaction pH 8.2 - 10.1Critical. Ensures deprotonation of the amine group for nucleophilic attack. Low pH leads to incomplete reaction.
AQC Molar Excess 4-6x over total aminesCritical. Ensures complete derivatization of all analytes. Insufficiency leads to inaccurate quantification.
Reaction Temperature 55°CHigh. Optimizes reaction speed and ensures conversion of tyrosine side-products for accurate results.[8][9]
Reaction Time 10 minutes (at 55°C)High. Allows the reaction to proceed to completion.[8][9]
Fluorescence Detection Excitation: ~250 nm; Emission: ~395 nmHigh. Maximizes signal-to-noise for AQC derivatives, providing the highest sensitivity.[3][7]
Sample Matrix Free of primary amines (Tris, Glycine)Critical. Competing amines will consume the AQC reagent and prevent labeling of the target analyte.[6]
Sample Storage Up to 1 week at 20°C (post-derivatization)Derivatives are highly stable, allowing for flexibility in analysis and re-runs.[13]

References

stability issues of 7-Aminoquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues encountered when working with 7-Aminoquinoline-3-carboxylic acid in solution. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: My this compound solution has turned yellow/brown. What does this mean?

A: Discoloration is a common and immediate indicator of chemical degradation.[1] The quinoline ring system, particularly with an electron-donating amino group, is susceptible to oxidation and photodegradation.[1][2][3] This process can generate colored byproducts, compromising the purity and integrity of your compound. It is crucial to prepare fresh solutions and investigate the cause, such as exposure to light or air.

Q2: I'm observing inconsistent results and a loss of potency in my biological assays. Could this be related to compound stability?

A: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation.[1] Even if no visible change like discoloration is apparent, the concentration of the active parent compound may be decreasing over time. We recommend preparing fresh solutions for each experiment or conducting a time-course stability study under your specific experimental conditions to confirm.

Q3: What are the primary factors that influence the stability of this compound in solution?

A: The stability of this compound is primarily influenced by four key factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the solution's pH.[1] The presence of both a basic amino group and an acidic carboxylic acid group on your molecule means its charge state and reactivity will change significantly with pH.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light.[1][2] This is a critical factor to control.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[1]

  • Oxidation: The electron-rich aromatic quinoline ring is susceptible to oxidation from atmospheric oxygen or other oxidizing agents present in the solution.[3]

Q4: What are the best general practices for preparing and storing stock solutions of this compound?

A: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO. For aqueous experiments, prepare fresh dilutions from this stock.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[3]

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.[3]

  • Inert Atmosphere: For maximum protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]

II. Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and offers structured approaches to diagnose and resolve them.

Issue 1: Compound Precipitation in Aqueous Buffer

You've diluted your DMSO stock of this compound into an aqueous buffer for your assay, but you observe precipitation either immediately or over time.

Causality Analysis: This compound is zwitterionic, meaning it has both an acidic (carboxylic acid) and a basic (aminoquinoline nitrogen) functional group. Its solubility in aqueous media is therefore highly pH-dependent. At its isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal solubility. In highly acidic or highly basic solutions, the molecule will be charged (as a cation or anion, respectively), enhancing its solubility in polar solvents like water.

Troubleshooting Workflow:

observe Precipitation Observed in Aqueous Buffer check_ph Measure pH of Buffer observe->check_ph adjust_ph Adjust Buffer pH (Away from pI) check_ph->adjust_ph ph_low Decrease pH (e.g., pH < 4) to protonate molecule adjust_ph->ph_low If pI is neutral ph_high Increase pH (e.g., pH > 8) to deprotonate molecule adjust_ph->ph_high If pI is neutral cosolvent Consider Adding Co-solvent (e.g., <5% DMSO) adjust_ph->cosolvent If pH change is not possible reassess Re-evaluate Solubility ph_low->reassess ph_high->reassess cosolvent->reassess success Solution is Clear: Proceed with Experiment reassess->success

Caption: Workflow for troubleshooting precipitation issues.

Step-by-Step Protocol:

  • Determine Optimal pH: If the pKa values are unknown, perform a simple solubility test. Prepare small aliquots of your buffer at various pH values (e.g., pH 4, 7, 9) and add the compound to a fixed concentration. Visually inspect for solubility.

  • Adjust Assay Buffer: If your assay permits, adjust the buffer to a pH where the compound is most soluble.

  • Use Co-solvents: If the buffer pH cannot be changed, consider adding a small percentage of an organic co-solvent (like DMSO or ethanol) to the final aqueous solution. Ensure you run a vehicle control to confirm the co-solvent does not affect your assay.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

You are running a quality control check on your solution and notice new, unidentified peaks that were not present in the initial analysis of the solid compound.

Causality Analysis: The appearance of new peaks is a definitive sign of degradation. The identity of these peaks depends on the degradation pathway. As per ICH guidelines, forced degradation studies are the industry standard for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][5] Common degradation pathways for quinolines include oxidation (forming N-oxides or hydroxylated derivatives) and photodegradation (forming various photoproducts).[1][2][3]

Conceptual Degradation Pathways:

cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Photo Photoproducts Oxidized N-Oxides, Hydroxylated Quinolines Hydrolyzed Hydrolysis Products (if labile groups present) Decarboxylated Decarboxylation Products Light Light (UV/Vis) Light->Photo Oxidation Oxidation (O2, H2O2) Oxidation->Oxidized pH Extreme pH (Acid/Base) pH->Hydrolyzed Heat Heat Heat->Decarboxylated

Caption: Factors leading to degradation of the parent compound.

Protocol for a Mini-Forced Degradation Study: This study will help you identify which conditions are most detrimental to your compound.

  • Prepare Solutions: Prepare four identical solutions of your compound in a relevant solvent system.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Control: Keep one sample under normal storage conditions.

  • Incubate: Incubate all samples at a moderately elevated temperature (e.g., 40-60°C) for several hours.[3] For photostability, expose a separate sample to a controlled light source as described in ICH Q1B guidelines.[6]

  • Analyze: Neutralize the acid and base samples, then analyze all samples by HPLC or LC-MS. Compare the chromatograms to identify which conditions produced degradation products.

Data Summary for Forced Degradation:

Stress ConditionTypical Reagents & ConditionsPotential Degradation Products for this compound
Acid Hydrolysis 0.1 M - 1 M HCl, 40-60°CPotential for decarboxylation at higher temperatures.
Base Hydrolysis 0.1 M - 1 M NaOH, 40-60°CGenerally stable, but depends on other substituents.
Oxidation 3-30% H₂O₂, Room Temp or 40°CFormation of N-oxides, hydroxylated quinoline ring.
Photodegradation UV/Visible Light ExposureComplex mixture of photoproducts.[2]
Thermal Degradation Dry Heat, 60-80°CGeneral decomposition, potential decarboxylation.

This table is adapted from general principles of forced degradation studies.[3][4]

By understanding which stress factor causes degradation, you can implement targeted protective measures, such as using de-gassed solvents to prevent oxidation or ensuring all work is performed under light-protected conditions.

III. Recommended Storage Conditions Summary

Solution TypeSolventTemperatureLight ProtectionAdditional Notes
Long-Term Stock Anhydrous DMSO-80°C or -20°CAmber vial, requiredAliquot to avoid freeze-thaw cycles. Consider inert gas overlay.
Working Stock (Aqueous) Assay Buffer2-8°CAmber vial, requiredPrepare fresh daily. Discard if any discoloration appears.

References

Technical Support Center: 7-Aminoquinoline-3-carboxylic Acid Reaction Quenching

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-aminoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for quenching reactions involving this versatile reagent. As a fluorescent building block, this compound presents unique opportunities and challenges in synthesis, particularly during the crucial quenching and workup stages.

I. Understanding the Chemistry: Why Quenching Matters

In a typical amide coupling reaction, this compound is activated to facilitate nucleophilic attack by an amine. This activation is often achieved using coupling reagents like carbodiimides (e.g., EDC, DCC) or phosphonium/uronium salts (e.g., PyBOP, HATU). After the desired product is formed, unreacted starting materials and coupling byproducts remain in the reaction mixture. Quenching is the critical step to neutralize these reactive species, preventing side reactions and simplifying purification.

The choice of quenching agent and procedure is paramount, especially when working with a fluorescent molecule like this compound. Improper quenching can lead to the formation of fluorescent impurities, pH-induced fluorescence changes, or quenching of the desired product's signal, complicating analysis and purification.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the quenching and workup of your this compound reactions.

Issue Potential Causes Solutions & Explanations
Low or No Product Yield After Workup 1. Incomplete Reaction: The coupling reaction may not have gone to completion before quenching. 2. Product Lost During Extraction: The product may have partitioned into the aqueous layer during workup due to its polarity or salt formation. 3. Degradation of Product: The product may be unstable to the quenching or workup conditions (e.g., harsh pH).1. Monitor Reaction Progress: Before quenching, confirm reaction completion using TLC or LC-MS. 2. Optimize Extraction pH: The quinoline nitrogen is basic and the carboxylic acid is acidic. Carefully adjust the pH of the aqueous phase to ensure your product is in a neutral, less water-soluble form before extraction. A pH range of 7-8 is often a good starting point. Use brine washes to reduce the solubility of your product in the aqueous layer. 3. Use Mild Quenching Conditions: Avoid strong acids or bases if your product is sensitive. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acidic quench, while a saturated solution of sodium bicarbonate (NaHCO₃) is a mild basic quench.
Persistent Emulsion During Extraction 1. Insoluble Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can act as surfactants and stabilize emulsions. 2. High Concentration of Salts: Excessive salts from quenching can increase the viscosity of the aqueous layer.1. Filter Before Extraction: If using DCC, filter the reaction mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea before quenching and extraction. 2. Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. 3. Centrifugation: For persistent emulsions, transferring the mixture to a centrifuge tube and spinning for a few minutes can effectively separate the layers.
Unexpected Fluorescence in Byproducts 1. Reaction with Coupling Reagent: Excess coupling reagent (especially uronium/aminium salts like HATU or HBTU) can react with the amino group of this compound to form fluorescent guanidinium byproducts.[1][2] 2. Side Reactions: Unquenched activated carboxylic acid can lead to the formation of other fluorescent species.1. Use Stoichiometric Amounts of Coupling Reagents: Avoid using a large excess of uronium/aminium-based coupling reagents. If an excess is necessary, consider using phosphonium-based reagents like PyBOP, which do not form guanidinium byproducts.[2] 2. Quench with a Nucleophile: To scavenge unreacted activated esters, quench the reaction with a small amount of a simple, volatile amine like piperidine or morpholine. These will form non-fluorescent amides that can be easily removed during purification.
Quenching of Product Fluorescence 1. pH Effects: The fluorescence of quinoline derivatives can be highly pH-dependent.[3] The protonation state of the quinoline nitrogen and the amino group can significantly alter the fluorescence quantum yield. 2. Presence of Quenching Agents: Halide ions (Cl⁻, Br⁻, I⁻) and some metal ions can act as collisional quenchers for quinoline fluorescence.[1][4][5] 3. Aggregation-Caused Quenching (ACQ): At high concentrations, the planar quinoline rings can stack, leading to self-quenching.[6]1. Control pH: After quenching and extraction, ensure the final product is in a buffer system of known and consistent pH for accurate fluorescence measurements. Perform a pH titration of your product to understand its fluorescence profile. 2. Avoid Halide Salts: When possible, use non-halide containing acids or bases for pH adjustment (e.g., sulfuric acid, sodium sulfate). If halide salts are unavoidable from the reaction (e.g., from EDC hydrochloride), extensive washing of the organic layer with water can help to minimize their concentration. 3. Work at Dilute Concentrations: For fluorescence analysis, prepare dilute solutions of your purified product to minimize ACQ.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is a general-purpose quenching agent for amide coupling reactions with this compound?

A mild aqueous solution of sodium bicarbonate (NaHCO₃) is a good starting point. It will neutralize any excess acid (including the hydrochloride salt of EDC) and quench unreacted activated esters by hydrolysis. It is generally gentle enough not to cause significant degradation of the desired amide product.

Q2: How can I remove the urea byproduct when using EDC?

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its corresponding urea byproduct are water-soluble.[6] Therefore, they can be effectively removed by washing the organic layer with water or a mild acidic solution (e.g., 5% citric acid or dilute HCl) during the extraction process.

Q3: My product is soluble in both organic and aqueous layers. How do I improve extraction efficiency?

This is a common issue with polar molecules. Here are a few strategies:

  • Back-extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Salting out: Add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer. This increases the polarity of the aqueous phase and can force your product into the organic layer.

  • Use a different solvent: Try a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

Q4: Can I use a strong base like NaOH to quench the reaction?

While sodium hydroxide will effectively quench the reaction, it is a strong base and can potentially hydrolyze your newly formed amide bond, especially with prolonged exposure or elevated temperatures. A milder base like sodium bicarbonate or potassium carbonate is generally preferred.

Q5: How do I purify the final product?

The most common purification methods for the products of this compound reactions are:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from non-polar impurities and some byproducts. The polarity of the eluent can be adjusted based on the polarity of your product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Solvents like ethanol, isopropanol, or mixtures of DMF and water can be good starting points for solvent screening.[7]

IV. Experimental Protocols

Protocol 1: General Amide Coupling and Quenching Procedure

This protocol outlines a standard procedure for coupling this compound with a primary amine using EDC and HOBt.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

    • Add the primary amine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Quenching and Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (2 x). This will quench the reaction and remove acidic impurities.

      • Water (2 x). This will remove the water-soluble EDC and its urea byproduct.

      • Brine (1 x). This will help to dry the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization.

V. Visualizing the Workflow

Diagram 1: Decision Tree for Quenching and Workup

Quenching_Workflow start Reaction Complete check_dcc DCC Used? start->check_dcc filter_dcu Filter to Remove DCU check_dcc->filter_dcu Yes dilute Dilute with Organic Solvent check_dcc->dilute No filter_dcu->dilute quench_choice Choose Quenching Agent dilute->quench_choice mild_base Mild Base (e.g., sat. NaHCO3) quench_choice->mild_base Neutralize Acid mild_acid Mild Acid (e.g., sat. NH4Cl) quench_choice->mild_acid Neutralize Base extraction Aqueous Extraction mild_base->extraction mild_acid->extraction check_emulsion Emulsion Formed? extraction->check_emulsion add_brine Add Brine / Centrifuge check_emulsion->add_brine Yes dry Dry Organic Layer check_emulsion->dry No add_brine->dry purify Purify Product dry->purify

Caption: Decision tree for quenching and workup.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions. Retrieved from --INVALID-LINK--

  • Lin, C. T., & Whitten, D. G. (1986). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Journal of the American Chemical Society, 108(22), 6814-6818.

  • Patil, N. R., Melavanki, R., Kumar, V., Singh, D., Koppal, V. V., & Patil, N. R. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate.

  • BenchChem. (n.d.). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. Retrieved from --INVALID-LINK--

  • Wang, Y., Liu, Y., Zhang, Y., & Liu, H. (2018). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 23(4), 896.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for quinoline-3-carboxylic acid antibacterial agents. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2014). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Institutes of Health.

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 56(5-7), 427-432.

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1738-1748.

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-129.

  • Aouad, M. R., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(16), 4945.

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(29), 152125.

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12265-12275.

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4994.

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF - ResearchGate.

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

References

Validation & Comparative

Navigating the Glycan Landscape: A Comparative Guide to 7-Aminoquinoline-3-carboxylic acid and 2-aminobenzamide (2-AB) for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Glycan Analysis

In the intricate world of drug development and biomedical research, the comprehensive analysis of protein glycosylation is paramount. Glycans, the complex carbohydrate structures attached to proteins, play critical roles in cellular signaling, protein folding, and immune responses. To elucidate these roles, researchers rely on robust analytical techniques, where fluorescent labeling of released glycans is a cornerstone for sensitive and quantitative analysis.

For years, 2-aminobenzamide (2-AB) has been the workhorse fluorescent tag for glycan analysis, valued for its reliability and extensive characterization. However, the quest for enhanced sensitivity and performance continually drives the exploration of novel labeling reagents. This guide provides an in-depth comparison of the well-established 2-AB with a potential, though less characterized, alternative: 7-Aminoquinoline-3-carboxylic acid. We will delve into the fundamental chemistry, compare their performance attributes based on available data and theoretical considerations, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific analytical needs.

The Foundation: Reductive Amination for Glycan Labeling

The covalent attachment of a fluorescent label to a glycan is most commonly achieved through reductive amination. This robust chemical reaction targets the reducing end of the glycan, which exists in equilibrium between a cyclic hemiacetal and an open-chain aldehyde form. The primary amine of the fluorescent label reacts with the aldehyde group to form a Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride or 2-picoline borane.[1]

This 1:1 stoichiometric labeling is crucial for accurate relative quantification of different glycan species based on their fluorescence intensity.[2][3]

The Incumbent: 2-aminobenzamide (2-AB)

2-aminobenzamide is a neutral, aromatic amine that has been the go-to fluorescent label for glycan analysis for decades.[1] Its widespread adoption is a testament to its consistent performance and the vast body of literature and databases built around it, particularly for Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Performance Characteristics of 2-AB
FeaturePerformanceSupporting Data & Insights
Labeling Efficiency High and non-selectiveOptimized protocols achieve >85% labeling efficiency, with minimal bias towards different glycan structures, ensuring representative profiling.[5][6]
Fluorescence Signal ModerateProvides adequate sensitivity for many applications, with excitation typically around 330 nm and emission at 420 nm.[7] However, newer dyes offer significantly brighter fluorescence.[8]
MS Ionization Efficiency PoorThis is a major drawback of 2-AB. Its low proton affinity results in poor ionization in positive-ion mode mass spectrometry, hindering confident identification of low-abundance glycans.[1][3][9]
Stability HighThe resulting secondary amine bond is very stable, withstanding various downstream analytical conditions, including enzymatic digestions.[5]
Chromatographic Behavior Well-characterizedThe neutral nature of 2-AB leads to predictable elution profiles in HILIC, with extensive databases available for glycan identification based on retention times.[4]
Cost-Effectiveness High2-AB and its labeling kits are generally more affordable than many newer, high-performance dyes.
The Causality Behind 2-AB's Performance

2-AB's reliability stems from its simple and efficient reductive amination chemistry. The reaction conditions have been extensively optimized to ensure high yields and minimize the degradation of labile sialic acid residues.[5] Its neutrality is a double-edged sword: while beneficial for predictable HILIC separations, it contributes to its poor ionization in mass spectrometry, as it lacks a readily protonatable site.

The Challenger: this compound

While not yet established as a mainstream glycan label, this compound presents an intriguing potential alternative. Its quinoline core is a well-known fluorophore, and derivatives of 7-aminoquinoline have demonstrated strong fluorescence with large Stokes shifts, properties that are highly desirable in a fluorescent label.[10]

A Theoretical and Inferred Performance Comparison

Direct experimental data for this compound in glycan labeling is scarce in peer-reviewed literature. Therefore, the following comparison is based on the known properties of aminoquinolines and the fundamental principles of glycan analysis.

FeaturePredicted Performance for this compoundRationale and Expert Insights
Labeling Efficiency Potentially HighThe primary aromatic amine should readily participate in reductive amination under standard conditions. The carboxylic acid moiety might require optimization of pH to ensure the amine remains sufficiently nucleophilic.
Fluorescence Signal Potentially High7-aminoquinoline derivatives are known for their strong intramolecular charge-transfer fluorescence, which could lead to higher quantum yields and brighter signals compared to 2-AB.[10]
MS Ionization Efficiency Potentially ImprovedThe quinoline ring nitrogen is more basic than the amide nitrogen in 2-AB and could be more readily protonated, potentially leading to better ionization efficiency in positive-ion mode MS. The carboxylic acid group would allow for strong signal in negative-ion mode.
Stability Expected to be HighThe resulting secondary amine bond should be as stable as that formed with 2-AB.
Chromatographic Behavior AlteredThe presence of a carboxylic acid group will impart a negative charge at neutral and basic pH. This will significantly alter the elution profile in HILIC and open up possibilities for anion-exchange chromatography, potentially offering alternative selectivity for isomeric glycans.
Cost-Effectiveness Likely HigherAs a less common and potentially custom-synthesized reagent for this application, the cost is expected to be higher than 2-AB.
The Rationale for Exploring this compound

The potential for brighter fluorescence and improved mass spectrometric detection are the primary drivers for considering this compound. The enhanced sensitivity could be crucial for the analysis of low-abundance glycans from limited sample amounts, a common challenge in biopharmaceutical development and clinical research. Furthermore, the introduction of a chargeable group offers an alternative handle for chromatographic and electrophoretic separations.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure successful glycan labeling.

Protocol 1: 2-aminobenzamide (2-AB) Labeling of N-Glycans

This protocol is a standard, well-established method for labeling N-glycans released from glycoproteins.

Materials:

  • Dried, purified N-glycans (10 pmol - 10 nmol)

  • 2-AB Labeling Solution: 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in 3:7 (v/v) acetic acid:DMSO. (Commercially available kits are recommended for consistency).

  • Deionized water

  • Acetonitrile (ACN)

  • HILIC SPE cartridges for cleanup

Procedure:

  • Reconstitution: Dissolve the dried glycan sample in 5 µL of deionized water.

  • Labeling Reaction: Add 10 µL of the 2-AB labeling solution to the glycan sample.

  • Incubation: Vortex briefly and incubate the mixture at 65°C for 2 hours.

  • Cleanup:

    • Condition a HILIC SPE cartridge according to the manufacturer's instructions.

    • Load the labeling reaction mixture onto the cartridge.

    • Wash the cartridge with 95% ACN to remove excess 2-AB and other reagents.

    • Elute the labeled glycans with deionized water.

  • Analysis: The purified 2-AB labeled glycans are ready for HILIC-UPLC-FLR and/or MS analysis.

Causality Behind Experimental Choices:

  • The use of a DMSO/acetic acid solvent system facilitates the dissolution of both the polar glycans and the less polar 2-AB, and the acid catalyzes the Schiff base formation.[1]

  • Incubation at 65°C accelerates the reaction rate, allowing for a shorter incubation time while minimizing glycan degradation.[1]

  • HILIC SPE is an effective method for separating the hydrophilic-labeled glycans from the more hydrophobic excess labeling reagents.

Protocol 2: A Proposed Protocol for this compound Labeling

This proposed protocol is based on the standard reductive amination procedure and would require optimization for this specific label.

Materials:

  • Dried, purified N-glycans (10 pmol - 10 nmol)

  • This compound

  • 2-Picoline borane (a less toxic alternative to sodium cyanoborohydride)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Deionized water

  • Acetonitrile (ACN)

  • SPE cartridges for cleanup (either HILIC or anion-exchange could be explored)

Procedure:

  • Labeling Reagent Preparation: Prepare a labeling solution of 0.2 M this compound and 0.5 M 2-picoline borane in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v). This would need optimization.

  • Reconstitution: Dissolve the dried glycan sample in 5 µL of deionized water.

  • Labeling Reaction: Add 10 µL of the prepared labeling solution to the glycan sample.

  • Incubation: Vortex briefly and incubate at 60-65°C for 2-3 hours. Reaction time may need adjustment.

  • Cleanup:

    • Explore both HILIC and anion-exchange SPE for purification.

    • For HILIC, follow a similar procedure to the 2-AB cleanup.

    • For anion-exchange, the negatively charged carboxylic acid group should allow for binding to the sorbent, with elution achieved by a high salt or high pH buffer.

  • Analysis: The purified labeled glycans can then be analyzed by LC-FLR-MS.

Considerations for Optimization:

  • The pH of the reaction mixture will be critical to balance the reactivity of the amine group and the stability of the glycans.

  • The optimal reaction time and temperature will need to be determined empirically.

  • The choice of cleanup method will depend on the desired downstream analysis and the properties of the labeled glycans.

Visualizing the Workflow and Chemical Logic

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_glycan_prep Glycan Preparation cluster_labeling Fluorescent Labeling cluster_cleanup Purification cluster_analysis Analysis Glycoprotein Glycoprotein Release Released Glycans Glycoprotein->Release PNGase F Mix Labeling Reaction (65°C, 2h) Release->Mix Add Label & Reductant SPE Cleanup Mix->SPE HILIC SPE Analysis LC-FLR-MS Analysis SPE->Analysis Elute

Caption: General workflow for fluorescent labeling and analysis of N-glycans.

Chemical Mechanism of Reductive Amination

Reductive_Amination_Mechanism Glycan (Aldehyde) R-CHO Schiff Base R-CH=N-Label Glycan (Aldehyde)->Schiff Base + H₂N-Label Primary Amine H₂N-Label Labeled Glycan R-CH₂-NH-Label Schiff Base->Labeled Glycan + ReducingAgent H2O + H₂O ReducingAgent [H] (e.g., NaBH₃CN)

Caption: The two-step chemical reaction of reductive amination for glycan labeling.

Conclusion: Choosing the Right Tool for the Job

The choice between 2-aminobenzamide and a novel label like this compound is a classic trade-off between a well-established, reliable method and the potential for enhanced performance with a less characterized alternative.

2-aminobenzamide (2-AB) remains an excellent choice for:

  • Routine glycan profiling where high-throughput and comparability with historical data are essential.

  • Laboratories with established HILIC-UPLC methods and databases.

  • Applications where cost is a significant consideration.

This compound could be a promising candidate for:

  • Researchers seeking to push the limits of sensitivity for low-abundance glycans.

  • Applications where enhanced mass spectrometric detection is critical for confident glycan identification.

  • Exploratory studies where alternative chromatographic selectivities are desired.

Ultimately, the optimal choice of fluorescent label will depend on the specific goals of the research, the available instrumentation, and the willingness to invest in method development. While 2-AB provides a solid and dependable foundation, the exploration of new reagents like this compound is essential for advancing the frontiers of glycan analysis.

References

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 7-Aminoquinoline-3-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are not merely procedural benchmarks; they are the bedrock of product safety and efficacy. The quantification of specific molecules, such as 7-Aminoquinoline-3-carboxylic acid (7-AQC-3)—a key heterocyclic compound with significant implications in medicinal chemistry—demands a rigorously validated analytical method. This guide provides an in-depth, experience-driven walkthrough for validating a robust HPLC method for 7-AQC-3, framed within the authoritative context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document is structured to provide not just a protocol, but the scientific rationale behind the methodological choices. We will explore the development of an optimal HPLC method, detail the validation parameters, and compare this established technique against viable alternatives, offering a complete framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Method Development: The "Why" Behind the "How"

Before validation can begin, a stable and optimized HPLC method must be established. The physicochemical properties of 7-AQC-3—an aromatic carboxylic acid—dictate the strategic choices in chromatography.

1.1. Column and Mobile Phase Selection: The Core of Separation

The primary goal is to achieve a sharp, symmetrical peak for 7-AQC-3, well-resolved from any potential impurities or matrix components.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical starting point. The nonpolar stationary phase effectively retains the aromatic quinoline structure of 7-AQC-3 through hydrophobic interactions.

  • Mobile Phase Rationale: As an aromatic carboxylic acid, the retention of 7-AQC-3 is highly sensitive to the pH of the mobile phase.[4][5]

    • Aqueous Component: An acidic buffer, such as 20 mM potassium dihydrogen phosphate adjusted to a pH of approximately 2.5-3.0 with phosphoric acid, is crucial. At this pH, the carboxylic acid group is protonated (-COOH), suppressing its ionization and minimizing peak tailing, thereby ensuring sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is a common and effective choice due to its low viscosity and UV transparency. A gradient or isocratic elution can be optimized. For this guide, we will focus on a simple isocratic method for robustness.

1.2. Detection Wavelength

The quinoline ring system provides a strong chromophore. An initial UV-Vis scan of a 7-AQC-3 standard would reveal its maximum absorbance (λ-max). For quinoline derivatives, this is typically in the 220-260 nm and >300 nm range. Detecting at a λ-max ensures the highest sensitivity. For this method, we will use a wavelength of 254 nm, a common setting that provides a good response for many aromatic compounds.[6]

Optimized HPLC Conditions (Example)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 2.8) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

| Expected Retention Time | ~4-5 minutes |

Part 2: The Validation Protocol: A Framework of Trust

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2] The following sections are based on the ICH Q2(R1) guidelines.[1][3][7]

HPLC Method Validation Workflow HPLC Method Validation Workflow Dev Method Development & Optimization Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Doc Documentation & Final Report Rob->Doc

Caption: A logical workflow for validating an HPLC method, starting from development and proceeding through all required ICH parameters.

Purpose: To demonstrate that the signal measured is unequivocally from 7-AQC-3 and not from other components such as impurities, degradation products, or matrix components.

Methodology:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the 7-AQC-3 reference standard.

  • If available, inject solutions containing known impurities or related substances.

  • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on a 7-AQC-3 sample.[6] Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main 7-AQC-3 peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria: The analyte peak should be free from co-elution with other components. Resolution between the analyte peak and the nearest eluting peak should be greater than 2.

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

Methodology:

  • Prepare a stock solution of 7-AQC-3 reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
8.0 159850
9.0 180150
10.0 200100
11.0 220350
12.0 240050

| | 0.9999 |

Purpose: To assess the closeness of the experimental value to the true value. It is determined by recovery studies.

Methodology:

  • Spike a placebo (a mixture of all sample components except the analyte) with known amounts of 7-AQC-3 at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Example Accuracy Data

Spike Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%)
80% 8.0 7.95 99.4%
100% 10.0 10.08 100.8%

| 120% | 12.0 | 11.89 | 99.1% |

Purpose: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 7-AQC-3 at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Methodology: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = the standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve).[6]

Acceptance Criteria: The LOQ value must be verified for accuracy and precision. The RSD for precision at the LOQ should not exceed 10%.

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Methodology:

  • Vary critical HPLC parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Organic modifier composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak tailing, theoretical plates) should remain within acceptable limits for all variations. The RSD of the results should not be significantly affected.

Part 3: Comparison with Alternative Analytical Methods

While HPLC-UV is a workhorse in analytical labs, it's essential to understand its position relative to other technologies. The choice of method depends on the specific requirements of the analysis, such as sensitivity, speed, and the nature of the sample matrix.

Method Selection Decision Tree Decision Tree for Method Selection start What is the primary analytical need? need1 Routine QC & Assay (High Concentration) start->need1 need2 Trace Level Impurity or Bioanalysis (Low Conc.) start->need2 need3 High Throughput Screening start->need3 ans1 HPLC-UV need1->ans1 Yes ans2 LC-MS/MS need2->ans2 Yes ans3 UPLC-UV/MS need3->ans3 Yes

Caption: A simplified decision tree to guide the selection of an appropriate analytical technique based on common research and development needs.

Comparative Analysis of Techniques

Feature HPLC-UV (Validated Method) UPLC-UV LC-MS/MS
Principle Chromatographic separation with UV absorbance detection. Separation using sub-2 µm particles for higher efficiency. Separation coupled with mass spectrometry for mass-to-charge ratio detection.
Sensitivity Moderate (µg/mL range). Moderate to High. Very High (pg/mL to ng/mL range).[8]
Specificity Good; relies on retention time and UV spectrum. Good; improved resolution over HPLC. Excellent; based on parent/daughter ion transitions.
Speed Standard (e.g., 5-15 min run time). Fast (e.g., 1-5 min run time). Fast to Standard.
Cost Low (instrumentation and operation). Moderate. High.
Robustness High; well-established technology. Moderate; sensitive to backpressure. Moderate; prone to matrix effects and ion suppression.

| Best For | Routine quality control, purity assays, content uniformity. | High-throughput screening, fast purity checks. | Trace-level impurity analysis, bioanalytical studies, metabolite identification. |

In-Depth Comparison:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns (<2 µm), which results in significantly faster run times and better resolution compared to traditional HPLC. While the fundamental principles are the same, a UPLC method for 7-AQC-3 would offer a substantial increase in throughput, which is invaluable in a drug discovery or high-volume QC environment. However, it requires instrumentation capable of handling higher backpressures.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the utmost sensitivity and specificity, such as quantifying 7-AQC-3 in biological matrices (e.g., plasma or urine) or detecting trace-level genotoxic impurities, LC-MS/MS is the gold standard.[9] By monitoring a specific precursor-to-product ion transition, this technique can virtually eliminate matrix interference, allowing for quantification at levels far below what HPLC-UV can achieve. The trade-off is significantly higher instrument cost, complexity, and the potential for matrix-induced ion suppression.

Conclusion

The validated reversed-phase HPLC-UV method detailed in this guide provides a robust, reliable, and cost-effective solution for the routine analysis of this compound. Its adherence to ICH Q2(R1) guidelines ensures data integrity and regulatory compliance. While alternative methods like UPLC and LC-MS/MS offer advantages in speed and sensitivity, respectively, the foundational HPLC-UV method remains the most practical and accessible choice for many quality control and research applications. The selection of the most appropriate analytical tool should always be a strategic decision, guided by the specific analytical challenge at hand.

References

A Senior Application Scientist's Guide to Reproducible Derivatization of 7-Aminoquinoline-3-carboxylic Acid for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and analytical science, the reproducible quantification of target molecules is paramount. 7-Aminoquinoline-3-carboxylic acid (7-AQC) is a bifunctional molecule with inherent fluorescence, making it an intriguing scaffold in medicinal chemistry and a challenging analyte for quantitative analysis. The presence of both a primary aromatic amine and a carboxylic acid group on the same molecule presents a unique chemical puzzle when derivatization is required to improve chromatographic retention, enhance detectability, or facilitate mass spectrometric ionization.

This guide provides an in-depth comparison of derivatization strategies for 7-AQC, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern reproducibility. We will explore how to selectively target one functional group while masking the other, ensuring the formation of a single, stable derivative for reliable quantification.

The Challenge of Bifunctionality in 7-AQC Derivatization

The dual reactivity of 7-AQC is the primary hurdle to achieving reproducible derivatization. Standard reagents for carboxylic acids can react with the amino group, and amine-reactive reagents can interact with the carboxylic acid, leading to a mixture of products, incomplete reactions, and ultimately, poor quantitative accuracy. Therefore, a successful and reproducible derivatization strategy hinges on chemoselectivity : the ability to react with one functional group in the presence of the other.

This can be achieved through two main approaches:

  • Selective Derivatization: Employing reaction conditions and reagents that intrinsically favor one functional group over the other.

  • Protecting Group Strategy: Temporarily masking one functional group while the other is derivatized, followed by the removal of the protecting group if necessary.

This guide will focus on a protecting group strategy, as it offers the most robust and controlled pathway to a single, well-defined derivative, which is the cornerstone of a reproducible analytical method.

Recommended Strategy: Selective Esterification of the Carboxylic Acid via Amine Protection

Our recommended approach for the reproducible derivatization of 7-AQC is to first protect the more nucleophilic amino group, then derivatize the carboxylic acid, and finally, deprotect the amino group. This ensures that the carboxylic acid is the sole site of derivatization, leading to a single product.

Workflow for Reproducible 7-AQC Derivatization

derivatization_workflow cluster_protection Step 1: Amine Protection cluster_derivatization Step 2: Carboxylic Acid Derivatization cluster_deprotection Step 3: Deprotection start This compound protect React with Boc Anhydride (Di-tert-butyl dicarbonate) start->protect Protection protected_intermediate N-Boc-7-Aminoquinoline- 3-carboxylic acid protect->protected_intermediate derivatize Esterification with Alkyl Halide (e.g., Methyl Iodide) and Base protected_intermediate->derivatize Derivatization derivatized_protected N-Boc-7-Aminoquinoline- 3-carboxylate Ester derivatize->derivatized_protected deprotect Treat with Trifluoroacetic Acid (TFA) derivatized_protected->deprotect Deprotection final_product 7-Aminoquinoline-3-carboxylate Ester (Final Derivative) deprotect->final_product

Caption: Workflow for the chemoselective derivatization of 7-AQC.

Experimental Protocols

Part 1: Protection of the Amino Group with Boc Anhydride

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines as it is stable under the basic conditions required for the subsequent esterification and can be removed under acidic conditions that will not cleave the newly formed ester bond.[1][2]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a mixture of 1,4-dioxane and 1 M sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc Anhydride portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc Anhydride.

  • Acidify the aqueous layer to pH 3 with 1 M HCl.

  • Extract the N-Boc-7-Aminoquinoline-3-carboxylic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the protected intermediate.

Part 2: Esterification of the Protected Intermediate

With the amino group protected, the carboxylic acid can be cleanly converted to an ester. Esterification with a simple alkyl halide under basic conditions is a reliable method.[3]

Materials:

  • N-Boc-7-Aminoquinoline-3-carboxylic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (anhydrous)

  • Methyl iodide (or other alkyl halide)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-7-Aminoquinoline-3-carboxylic acid in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add methyl iodide and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the desired 7-aminoquinoline-3-carboxylate ester derivative. This is typically achieved with strong acid, such as trifluoroacetic acid (TFA).[1][4]

Materials:

  • N-Boc-7-Aminoquinoline-3-carboxylate Ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-7-Aminoquinoline-3-carboxylate Ester in DCM.

  • Add TFA to the solution and stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final 7-Aminoquinoline-3-carboxylate Ester derivative.

Comparison with Alternative Derivatization Strategies

While the protecting group strategy offers high reproducibility, other methods exist. It is important to understand their potential drawbacks in the context of quantitative analysis of 7-AQC.

Derivatization StrategyTarget Functional GroupProsCons Affecting Reproducibility
Direct Esterification (e.g., with H2SO4/Methanol) Carboxylic AcidSimple, one-step procedure.Risk of N-alkylation of the highly nucleophilic amino group, leading to multiple products.[3] The strongly acidic conditions can also lead to side reactions.
Direct Acylation (e.g., with Acetic Anhydride) Amino GroupCan be a fast reaction.The carboxylic acid can act as a competing nucleophile, especially at elevated temperatures, leading to mixed anhydride formation. The basic conditions often required can be problematic for stability.[5][6]
Carbodiimide Coupling (e.g., EDC/NHS) Carboxylic AcidMilder conditions than direct esterification.The activated carboxylic acid can react with the amino group of another 7-AQC molecule, leading to dimerization and oligomerization, which is a significant source of irreproducibility.
Amine-selective Reagents (e.g., FMOC-Cl, AQC) Amino GroupHigh sensitivity for fluorescence detection.The carboxylic acid can interfere with the reaction, and these reagents often have stability issues and can produce interfering by-products.[7]

Expert Insight: For quantitative applications where a single, well-defined derivative is essential for accuracy and precision, the initial investment in a multi-step protecting group strategy is far outweighed by the long-term benefits of a robust and reproducible method. Direct derivatization approaches, while seemingly simpler, introduce significant risks of side reactions that compromise data quality.

Impact of Derivatization on Fluorescence Properties

The native fluorescence of the 7-aminoquinoline scaffold is a key feature for sensitive detection. Derivatization will alter these properties. Studies on 7-aminoquinoline derivatives have shown that modifications to the amino and carboxyl groups can significantly impact the fluorescence quantum yield and emission wavelength.[8][9][10]

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester generally has a modest effect on the fluorescence properties, often leading to a slight enhancement of the quantum yield. The core fluorophore remains largely intact.

  • Acylation of the Amino Group: This modification can have a more pronounced effect. Acylation can decrease the electron-donating ability of the amino group, potentially leading to a blue-shift in the emission spectrum and, in some cases, fluorescence quenching.[10]

Therefore, the recommended strategy of esterifying the carboxylic acid is advantageous not only for its chemoselectivity but also for its likelihood of preserving or even enhancing the desirable fluorescence properties of the 7-AQC molecule.

Conclusion

The reproducible derivatization of this compound for quantitative analysis is a non-trivial task that demands a chemically sound and controlled approach. The bifunctional nature of the molecule necessitates a strategy that ensures the formation of a single, stable derivative. The recommended three-step process of amine protection, carboxylic acid esterification, and subsequent deprotection provides a robust and reliable workflow. While alternative direct derivatization methods exist, they carry a significant risk of side reactions that can severely compromise the reproducibility and accuracy of quantitative results. By understanding the underlying chemical principles and carefully selecting a derivatization strategy, researchers can develop highly reliable analytical methods for this important class of molecules.

References

A Head-to-Head Comparison for High-Performance Glycan Analysis: Procainamide vs. Aminoquinoline-Based Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biopharmaceutical development and disease biomarker discovery, the detailed characterization of protein glycosylation is paramount. The choice of fluorescent label for released glycans can significantly influence the sensitivity, throughput, and depth of information obtained from analytical techniques such as liquid chromatography (LC) and mass spectrometry (MS). This guide provides a comprehensive comparison between two powerful labeling agents: procainamide and 7-aminoquinoline-3-carboxylic acid, representing the broader class of high-sensitivity aminoquinoline-based dyes.

Historically, 2-aminobenzamide (2-AB) has been the workhorse for glycan labeling. However, its suboptimal fluorescence and poor ionization efficiency in mass spectrometry have driven the adoption of advanced alternatives. Procainamide has emerged as a robust and reliable option, offering significant improvements in MS sensitivity.[1][2][3] Concurrently, various aminoquinoline-based labels have been developed to push the boundaries of detection, especially in fluorescence-based applications.

This guide will delve into the technical nuances of both procainamide and an aminoquinoline-based labeling agent, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal reagent for their glycan analysis workflows.

The Chemistry of Enhanced Detection: A Tale of Two Labels

The fundamental principle behind labeling released glycans is the covalent attachment of a molecule that facilitates sensitive detection. Both procainamide and aminoquinoline-based labels achieve this through different chemical strategies, which in turn dictates their performance characteristics.

Procainamide: The Power of a Tertiary Amine

Procainamide employs the well-established reductive amination chemistry to tag the reducing end of a glycan.[4][5] This reaction involves the formation of a Schiff base between the primary amine of procainamide and the open-ring aldehyde of the glycan, which is then stabilized by a reducing agent to form a secondary amine linkage. The key to procainamide's enhanced performance, particularly in mass spectrometry, lies in its diethylaminoethyl group—a tertiary amine that readily accepts a proton, leading to significantly improved ionization efficiency in positive-ion ESI-MS.[4][5]

Aminoquinoline-Based Labels: Harnessing a Potent Fluorophore

Aminoquinoline derivatives, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), represent another class of high-sensitivity labels. While the user's query specified "this compound," the available scientific literature more commonly points to other aminoquinoline derivatives used for glycan analysis. AQC, for instance, reacts with the primary amine of a molecule. For glycan analysis, this would typically involve a two-step process where the glycan is first derivatized to introduce a primary amine. The activated N-hydroxysuccinimidyl (NHS) ester of AQC then readily reacts with this amine to form a stable amide bond. The quinoline ring system is an intrinsically strong fluorophore, leading to excellent fluorescence sensitivity.[6][7]

Performance Showdown: Procainamide vs. Aminoquinoline-Based Labels

The choice between these two labeling strategies often comes down to the primary analytical endpoint: fluorescence-based quantification or mass spectrometry-based structural elucidation.

Performance MetricProcainamide (ProA)Aminoquinoline-based (AQC)Key Insights
Fluorescence Sensitivity ~3-fold higher than 2-AB[3][8]~20-fold higher than 2-AB[7]Aminoquinoline-based labels generally offer superior fluorescence sensitivity, making them ideal for applications where fluorescence detection is the primary readout.
Mass Spectrometry Sensitivity Up to 30-fold higher than 2-AB[9]Significantly improved over 2-AB, but generally lower than procainamide.Procainamide's tertiary amine makes it a powerhouse for positive-ion ESI-MS, enabling the detection of low-abundance glycan species.[1][10]
Labeling Chemistry Reductive AminationNHS-ester reaction with an aminated glycanReductive amination is a well-established, one-pot reaction for direct labeling of glycans. The AQC approach requires a pre-derivatization step to introduce an amine on the glycan.
Compatibility with Exoglycosidases Compatible[2]Can exhibit steric hindrance with some enzymes[7]The bulkier aminoquinoline labels may impede the activity of certain exoglycosidases used for glycan sequencing.[7]

Experimental Workflows: From Glycoprotein to Labeled Glycan

The following sections provide detailed, step-by-step methodologies for glycan release and labeling with both procainamide and a representative aminoquinoline-based agent.

Workflow Diagram: A Comparative Overview

Glycan_Labeling_Workflows cluster_procainamide Procainamide Workflow cluster_aqc Aminoquinoline (AQC) Workflow P_start Glycoprotein Sample P_release Enzymatic Glycan Release (PNGase F) P_start->P_release P_label Reductive Amination with Procainamide & Reductant P_release->P_label P_cleanup HILIC SPE Cleanup P_label->P_cleanup P_end Analysis by LC-FL-MS P_cleanup->P_end A_start Glycoprotein Sample A_release Enzymatic Glycan Release (PNGase F) A_start->A_release A_amination Reductive Amination with a Linker (e.g., APTS) A_release->A_amination A_label NHS-ester Reaction with AQC A_amination->A_label A_cleanup HILIC SPE Cleanup A_label->A_cleanup A_end Analysis by LC-FL-MS A_cleanup->A_end

Caption: Comparative workflows for glycan labeling with Procainamide and an Aminoquinoline-based agent (AQC).

Experimental Protocol: Procainamide Labeling

This protocol is a representative method for labeling N-glycans with procainamide via reductive amination.

1. Glycan Release: a. To 10-20 µg of glycoprotein in an appropriate buffer, add a denaturant (e.g., SDS) and an reducing agent (e.g., DTT). b. Incubate at 60°C for 10 minutes to denature the protein. c. Add a non-ionic surfactant (e.g., NP-40) to sequester the SDS. d. Add PNGase F enzyme and incubate at 37°C for at least 3 hours (or overnight) to release the N-glycans.

2. Procainamide Labeling: a. Prepare the labeling solution by dissolving procainamide and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a mixture of DMSO and acetic acid.[2][11] b. Add the labeling solution to the released glycan sample. c. Incubate at 65°C for 2 hours.

3. Cleanup of Labeled Glycans: a. Utilize a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate or cartridge. b. Condition the HILIC SPE media with water followed by a high organic solvent (e.g., 96% acetonitrile). c. Load the labeling reaction mixture onto the conditioned SPE media. d. Wash the SPE media with a high organic solvent to remove excess labeling reagents. e. Elute the labeled glycans with an aqueous solvent (e.g., water or a low percentage of organic solvent). f. The purified, procainamide-labeled glycans are now ready for LC-MS analysis.

Experimental Protocol: Aminoquinoline (AQC) Labeling

This protocol outlines a general approach for labeling N-glycans with an aminoquinoline-based NHS-ester like AQC.

1. Glycan Release and Amination: a. Release N-glycans from the glycoprotein using PNGase F as described in the procainamide protocol. b. To introduce a primary amine for AQC labeling, perform a reductive amination step with a linker molecule containing a primary amine and a reactive group for the glycan's reducing end. A common choice is 8-aminopyrene-1,3,6-trisulfonic acid (APTS). c. Mix the released glycans with the aminating agent and a reducing agent in an appropriate buffer and incubate.

2. AQC Labeling: a. Dissolve the AQC NHS-ester in a suitable organic solvent like DMSO. b. Add the AQC solution to the aminated glycan sample. The NHS-ester will react with the newly introduced primary amine. c. Incubate at room temperature for 1-2 hours.

3. Cleanup of Labeled Glycans: a. Follow the same HILIC SPE cleanup protocol as described for procainamide to remove excess AQC and other reaction components. b. The purified, AQC-labeled glycans can then be analyzed by LC with fluorescence detection.

Making the Right Choice for Your Research

The selection between procainamide and an aminoquinoline-based label is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the analysis.

  • For studies demanding the highest sensitivity in mass spectrometry for deep structural characterization and identification of low-abundance glycans, procainamide is an excellent choice. Its ability to significantly enhance ionization efficiency is a clear advantage in MS-centric workflows.[1][10]

  • For high-throughput applications where relative quantification is primarily based on fluorescence detection, an aminoquinoline-based label like AQC offers unparalleled sensitivity. This allows for the analysis of smaller sample amounts and the accurate quantification of minor glycan species.[6][7]

It is also important to consider the potential for steric hindrance with aminoquinoline labels when planning experiments that involve subsequent enzymatic digestions for structural confirmation. In such cases, the smaller procainamide label may be more suitable.

Ultimately, by understanding the underlying chemistry and performance characteristics of these advanced glycan labeling reagents, researchers can confidently select the optimal tool to unlock the complex information held within the glycome.

References

A Senior Application Scientist's Guide to Fluorescent Labeling in CE-LIF: A Performance Evaluation of 7-Aminoquinoline-3-carboxylic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the sensitive detection and quantification of biomolecules, Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) stands as a powerful analytical technique. The crux of leveraging the full potential of CE-LIF lies in the selection of an appropriate fluorescent label. This guide provides an in-depth performance evaluation of 7-Aminoquinoline-3-carboxylic acid (7-AQC), a well-regarded derivatizing agent, and objectively compares its characteristics with other commonly employed fluorescent dyes in the context of CE-LIF.

The Central Role of Fluorescence in CE-LIF Sensitivity

Capillary electrophoresis (CE) offers high-efficiency separations of analytes based on their electrophoretic mobility in a narrow capillary.[1] When coupled with Laser-Induced Fluorescence (LIF) detection, the sensitivity of the analysis is significantly enhanced, often reaching nanomolar to picomolar concentration levels.[2] This heightened sensitivity is achieved by introducing a fluorescent tag (fluorophore) that covalently binds to the analyte of interest, rendering it detectable by the laser-induced fluorescence detector. The choice of this fluorescent label is paramount and directly influences key performance parameters such as sensitivity, selectivity, and the stability of the analytical method.

This compound (AQC): A Closer Look

This compound, most commonly available commercially as its N-hydroxysuccinimidyl ester derivative, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a well-established reagent for the derivatization of primary and secondary amines, making it highly suitable for the analysis of amino acids and peptides.[3][4] Marketed by Waters Corporation as AccQ-Tag™, it is extensively used in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Chemical Properties and Derivatization Mechanism

AQC is a fluorogenic reagent, meaning it is not fluorescent in its native state but becomes highly fluorescent upon reaction with an amine. This property is advantageous as it minimizes interference from the unreacted dye in the electropherogram. The derivatization reaction is a nucleophilic acyl substitution where the succinimidyl ester of AQC reacts with the primary or secondary amine of the analyte to form a stable, highly fluorescent urea derivative.

The derivatization with AQC is typically carried out in a borate buffer at an elevated temperature (around 55°C) for a short duration (approximately 10 minutes). The resulting derivatives are known for their exceptional stability, remaining viable for analysis for several days when stored properly.[3]

Spectral Characteristics

The AQC-derivatized analytes exhibit an excitation maximum (λex) around 248-250 nm and an emission maximum (λem) at approximately 395 nm.[3] This deep violet fluorescence requires a UV or near-UV laser for excitation in a CE-LIF system.

Performance of 7-AQC in Analytical Separations

While the performance of AQC in HPLC is well-documented, its application and detailed performance metrics in CE-LIF are not as extensively reported in peer-reviewed literature. The majority of available data pertains to its use in HPLC, which can serve as a benchmark for its potential in CE-LIF.

In HPLC applications, AQC derivatization provides excellent sensitivity, with detection limits in the low picomole to femtomole range. The stability of the derivatives and the reproducibility of the derivatization reaction contribute to its robustness as an analytical method.[3]

Extrapolating Performance to CE-LIF

Theoretically, the favorable characteristics of AQC, such as its fluorogenic nature and the stability of its derivatives, make it a promising candidate for CE-LIF. However, several factors need to be considered when adapting an HPLC method to a CE-LIF platform:

  • Excitation Source: The excitation maximum of AQC derivatives at ~250 nm necessitates a UV laser, which may not be as common in all CE-LIF systems as the more standard 488 nm or 532 nm lasers.

  • Separation Buffer: The composition of the background electrolyte (BGE) in CE is critical for achieving optimal separation and can influence the fluorescence of the labeled analyte. The borate buffer used for derivatization may need to be optimized for the CE separation.

  • Injection Bias: In CE, there can be an injection bias towards more mobile ions. The charge of the AQC-analyte conjugate will influence its injection efficiency, particularly in electrokinetic injection modes.

Due to the limited availability of direct CE-LIF performance data for 7-AQC, a direct and comprehensive comparison with other dyes in this specific application is challenging. Further experimental validation is necessary to determine its limits of detection (LOD) and quantification (LOQ) in a CE-LIF setup.

Comparative Analysis with Alternative Fluorescent Dyes for CE-LIF

Several other fluorescent dyes are widely used and well-characterized for CE-LIF analysis of biomolecules. The following sections provide a comparative overview of some of the most common alternatives to 7-AQC.

Carboxyfluorescein Succinimidyl Ester (CFSE)

CFSE is a popular amine-reactive fluorescent probe that reacts with primary amines to form stable amide bonds. It is compatible with the common 488 nm laser line found in many CE-LIF instruments.

  • Performance: Recent studies have demonstrated the exceptional sensitivity of CFSE in CE-LIF for amino acid analysis, with reported LODs as low as 250 pM.[5][6][7] This represents a significant improvement over some other fluorescent tags.[6]

  • Derivatization: The labeling reaction is typically performed in a borate buffer at room temperature.

  • Considerations: CFSE itself is fluorescent, which can lead to a background signal from the unreacted dye. However, with optimized separation conditions, the analyte peaks can be well-resolved from the dye peak.

3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ)

FQ is another fluorogenic reagent that reacts with primary amines in the presence of a nucleophile (e.g., cyanide) to form a highly fluorescent isoindole derivative.

  • Performance: FQ has been successfully used for the sensitive detection of amino acids and proteins in CE-LIF, with reported LODs in the nanomolar range (e.g., 23 nM for glycine and 50 nM for lysine).[8][9]

  • Derivatization: The reaction is rapid and the unreacted FQ is non-fluorescent, resulting in a low background signal.[2][9]

  • Considerations: The use of cyanide as a co-reagent requires appropriate safety precautions.

8-Aminopyrene-1,3,6-trisulfonic Acid (APTS)

APTS is the gold standard for the derivatization of glycans (carbohydrates) for CE-LIF analysis. It reacts with the reducing end of the glycan via reductive amination.

  • Performance: APTS provides high sensitivity for glycan analysis, enabling the detection of complex glycan profiles from biological samples.[1][10][11] While specific LODs can vary depending on the glycan and the system, its performance is well-established for this class of biomolecules.

  • Derivatization: The labeling reaction involves an acid catalyst and a reducing agent and is typically performed at an elevated temperature.

  • Considerations: APTS is primarily used for glycans and is not a general-purpose amine-reactive dye.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of 7-AQC and its alternatives based on available literature. It is important to note the limited direct data for 7-AQC in CE-LIF.

FeatureThis compound (AQC)Carboxyfluorescein Succinimidyl Ester (CFSE)3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ)8-Aminopyrene-1,3,6-trisulfonic Acid (APTS)
Analyte Class Primary & Secondary Amines (Amino Acids, Peptides)Primary Amines (Amino Acids, Peptides)Primary Amines (Amino Acids, Peptides)Reducing Sugars (Glycans)
Excitation (λex) ~250 nm[3]~492 nm~480 nm~428 nm
Emission (λem) ~395 nm[3]~517 nm~590 nm~520 nm
Nature of Reagent Fluorogenic[3]FluorescentFluorogenic[2]Fluorescent
Reported LOD (CE-LIF) Data not readily availableAs low as 250 pM for amino acids[5][6][7]23-50 nM for amino acids[8]Analyte dependent (for glycans)
Derivative Stability High (stable for days)[3]HighHighHigh

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with CFSE for CE-LIF Analysis

This protocol is adapted from established methods for the sensitive analysis of amino acids.[7]

Materials:

  • Amino acid standards or sample

  • Sodium tetraborate buffer (e.g., 100 mM, pH 9.2)

  • Carboxyfluorescein succinimidyl ester (CFSE) solution (e.g., 2 mM in DMF)

  • Dimethylformamide (DMF)

  • Microcentrifuge tubes

Procedure:

  • Prepare amino acid standards or samples in sodium tetraborate buffer.

  • In a microcentrifuge tube, mix the amino acid solution with the CFSE solution. A typical ratio is 99 µL of amino acid solution to 1 µL of 2 mM CFSE solution.

  • Vortex the mixture gently.

  • Incubate the reaction mixture in the dark at room temperature for at least 1 hour. Some protocols may extend this to overnight for trace analysis.

  • The derivatized sample is now ready for direct injection into the CE-LIF system.

Protocol 2: CE-LIF Separation of CFSE-Labeled Amino Acids

This protocol provides a general framework for the separation of CFSE-labeled amino acids.[7]

Instrumentation:

  • Capillary Electrophoresis system with a Laser-Induced Fluorescence detector equipped with a 488 nm laser.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).

Solutions:

  • Background Electrolyte (BGE): Sodium tetraborate buffer (e.g., 70 mM, pH 9.2). The concentration may be optimized to improve resolution.[7]

  • Capillary Conditioning Solutions: 0.1 M NaOH, 0.1 M HCl, and deionized water.

Procedure:

  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary sequentially with 0.1 M NaOH (15 min), deionized water (15 min), 0.1 M HCl (15 min), deionized water (15 min), and finally with the BGE (15 min).

  • Pre-run Capillary Rinse:

    • Before each injection, rinse the capillary with 0.1 M NaOH (2 min) followed by the BGE (4 min).

  • Sample Injection:

    • Inject the CFSE-derivatized sample using a hydrodynamic injection (e.g., 0.5 psi for 5 seconds).

  • Separation:

    • Apply a separation voltage (e.g., 30 kV).

  • Detection:

    • Detect the fluorescently labeled amino acids using the LIF detector with excitation at 488 nm and emission collection around 520 nm.

Visualizing the Workflow

Derivatization and CE-LIF Analysis Workflow

G cluster_prep Sample Preparation & Derivatization cluster_ce CE-LIF Analysis Sample Sample Mix Mix Sample->Mix Buffer Buffer Buffer->Mix Incubate Incubation (Dark, RT) Mix->Incubate Fluor_Dye Fluorescent Dye (e.g., CFSE) Fluor_Dye->Mix Labeled_Sample Labeled Sample Incubate->Labeled_Sample Injection Hydrodynamic Injection Labeled_Sample->Injection Capillary Capillary Separation (High Voltage) Injection->Capillary Laser Laser Excitation Capillary->Laser Detector LIF Detector Laser->Detector Data Data Acquisition (Electropherogram) Detector->Data

Caption: Workflow for fluorescent labeling and CE-LIF analysis.

Comparative Logic for Dye Selection

G cluster_dyes Dye Options cluster_considerations Key Performance Considerations Analyte Analyte of Interest (Amino Acid, Glycan, etc.) Decision Select Fluorescent Dye Analyte->Decision AQC 7-AQC (AccQ-Tag) Decision->AQC Primary/Secondary Amines CFSE CFSE Decision->CFSE Primary Amines FQ FQ Decision->FQ Primary Amines APTS APTS Decision->APTS Glycans Sensitivity Required Sensitivity (LOD/LOQ) AQC->Sensitivity Laser Available Laser (e.g., 250, 488 nm) AQC->Laser Background Background Signal (Fluorogenic vs. Fluorescent) AQC->Background CFSE->Sensitivity CFSE->Laser CFSE->Background FQ->Sensitivity FQ->Laser FQ->Background Safety Reagent Safety (e.g., Cyanide for FQ) FQ->Safety APTS->Sensitivity APTS->Laser APTS->Background

References

The Unseen Advantage: A Comparative Guide to 7-Aminoquinoline-3-carboxylic Acid for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of protein analysis, the choice of a fluorescent label is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. For researchers, scientists, and drug development professionals, moving beyond conventional fluorophores can unlock new realms of data. This guide provides an in-depth technical comparison of 7-Aminoquinoline-3-carboxylic acid (7-AQC), a promising but often overlooked fluorescent label, against the industry workhorses, fluorescein and cyanine dyes. We will delve into the unique photophysical properties of 7-AQC, supported by experimental data, and provide a detailed protocol for its successful conjugation to proteins, empowering you to make informed decisions for your next groundbreaking research.

The Quest for the Ideal Fluorophore: Beyond Brightness

While high quantum yield is a desirable characteristic, the ideal fluorescent label offers a more nuanced portfolio of properties. Factors such as photostability, environmental sensitivity, size, and the nature of the chemical linkage all play pivotal roles in the success of an experiment. This guide will illuminate the distinct advantages that 7-AQC can offer in these often-critical areas.

This compound: A Profile

This compound is a heterocyclic aromatic compound that exhibits intrinsic fluorescence.[1] Its rigid quinoline core, coupled with an electron-donating amino group and an electron-withdrawing carboxylic acid group, gives rise to its unique spectroscopic characteristics. These features position 7-AQC as a compelling alternative to more traditional labels. Quinoline-based fluorescent probes, in general, are known for their interesting biological, photophysical, and pharmacological properties, making them valuable tools in bio-imaging.[2]

The Advantage of Intrinsic Environmental Sensitivity

One of the most significant advantages of certain quinoline derivatives is the sensitivity of their fluorescence emission to the local environment.[3] This solvatochromism, or the shifting of emission wavelength in response to solvent polarity, can be a powerful tool for probing changes in protein conformation, binding events, or localization within different cellular compartments. While labels with environmentally insensitive fluorescence are desirable for simple quantification, the ability of 7-AQC's fluorescence to report on its surroundings can provide an additional layer of data, transforming a simple labeling experiment into a sophisticated biophysical assay. For instance, a blue shift in emission could indicate the movement of the labeled protein into a more hydrophobic environment, such as a membrane interior or a folded protein core.

Comparative Analysis: 7-AQC vs. Fluorescein and Cyanine Dyes

To provide a clear and objective comparison, the following table summarizes the key photophysical properties of 7-AQC alongside two of the most widely used classes of fluorescent labels: fluorescein (represented by FITC) and cyanine dyes (represented by Cy5). It is important to note that direct, side-by-side comparative data for 7-AQC under identical conditions as fluorescein and Cy5 is not extensively available in the literature. The data presented here is a synthesis of available information for 7-AQC and its derivatives, alongside well-established values for the other dyes.

PropertyThis compound (and derivatives)Fluorescein (FITC)Cyanine (Cy5)
Excitation Max (nm) ~350-400[1]~495~650
Emission Max (nm) ~450-550 (environment dependent)[1]~520~670
Quantum Yield (Φ) Moderate to High (can be environment dependent)[4][5]High (~0.9)Moderate (~0.2-0.3), can be enhanced[6]
Photostability Generally good, but can be sequence-dependent[7]Moderate, prone to photobleaching[8]Moderate, can be improved with additives[6]
Environmental Sensitivity High (Solvatochromic)[3]pH-sensitiveGenerally low
Size SmallSmallLarger
Reactive Group Carboxylic Acid (for amine coupling via EDC/NHS)Isothiocyanate (for amine coupling)NHS ester (for amine coupling)

Table 1: Comparative photophysical properties of fluorescent labels. Note: The properties of 7-AQC can vary depending on the specific derivative and the local environment.

Key Takeaways from the Comparison:
  • Spectral Niche: 7-AQC occupies a useful spectral niche in the blue-to-green region, making it suitable for multiplexing with redder dyes.

  • Environmental Sensing: The most prominent advantage of 7-AQC is its environmental sensitivity, a feature largely absent in Cy5 and only present as pH sensitivity in fluorescein. This makes 7-AQC an excellent candidate for studies involving protein folding, conformational changes, and binding interactions.

  • Photostability: While cyanine dyes have well-documented photostability issues that can be mitigated, and fluorescein is notoriously susceptible to photobleaching, quinoline-based dyes offer a potentially more robust alternative, although this can be dependent on the local amino acid environment.[6][7][8]

  • Size Matters: As a smaller molecule compared to the more complex cyanine dyes, 7-AQC is less likely to cause steric hindrance or interfere with the biological activity of the labeled protein.

Experimental Section: A Step-by-Step Protocol for Labeling Proteins with this compound

The carboxylic acid group of 7-AQC allows for its covalent conjugation to primary amines (such as the ε-amino group of lysine residues) on proteins using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process minimizes the risk of protein-protein crosslinking.[9]

Materials:
  • Protein of interest (in an amine-free buffer, e.g., PBS or MES)

  • This compound (7-AQC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Experimental Workflow Diagram:

experimental_workflow cluster_activation Activation of 7-AQC cluster_conjugation Conjugation to Protein cluster_purification Purification dissolve_aqc Dissolve 7-AQC in DMF/DMSO add_edc_nhs Add EDC and sulfo-NHS in Activation Buffer dissolve_aqc->add_edc_nhs incubate_activation Incubate for 15 min at room temperature add_edc_nhs->incubate_activation mix Mix activated 7-AQC with protein solution incubate_activation->mix Activated 7-AQC prepare_protein Prepare Protein in Coupling Buffer prepare_protein->mix Protein Solution incubate_conjugation Incubate for 2 hours at room temperature mix->incubate_conjugation quench Quench reaction with Quenching Buffer incubate_conjugation->quench desalt Purify conjugate using desalting column quench->desalt

References

A Senior Application Scientist's Guide to the Cross-Validation of 7-Aminoquinoline-3-carboxylic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug development and clinical research, the precise quantification of novel chemical entities is paramount. 7-Aminoquinoline-3-carboxylic acid (7-AQC), a quinoline derivative, represents a class of molecules with significant interest due to their potential therapeutic activities.[1] The gold standard for quantifying such small molecules in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[2]

However, the integrity of bioanalytical data does not rest on a single validated method alone. Method modifications, inter-laboratory transfers, or the need to compare data across different studies often necessitate a rigorous cross-validation process. This guide provides an in-depth, experience-driven comparison of two distinct LC-MS/MS methodologies for 7-AQC analysis, illustrating the principles and execution of a robust cross-validation study. We will compare a direct injection method with a method employing chemical derivatization, explaining the causality behind each experimental choice to ensure the trustworthiness and reliability of the generated data, in alignment with regulatory expectations.[3][4]

The Imperative of Bioanalytical Cross-Validation

Bioanalytical method cross-validation is the systematic comparison of two or more distinct methods to ensure that they produce comparable quantitative data.[4] This process is not merely a procedural formality but a cornerstone of data integrity, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) when data from different methods or laboratories are to be combined or compared.[5] The fundamental goal is to demonstrate that any observed differences in concentration are due to the study's variables, not analytical discrepancies.

Caption: Logical flow of a cross-validation study.

Method A: Direct Quantification of 7-AQC by UPLC-MS/MS

Our primary method relies on the direct analysis of 7-AQC, leveraging the inherent chemical properties of the molecule for sensitive detection. This approach is often preferred for its simplicity and high throughput.

Rationale for Experimental Choices:

  • Sample Preparation: Protein precipitation is selected for its speed and efficiency in removing the bulk of matrix proteins from plasma, which could otherwise interfere with the analysis or damage the analytical column.[6] Acetonitrile is a common choice as it effectively precipitates proteins while keeping small molecules like 7-AQC soluble.

  • Chromatography: A reverse-phase C18 column is used to retain the moderately polar 7-AQC. The inclusion of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure the carboxylic acid and amino groups of 7-AQC are consistently protonated, leading to sharper, more symmetric chromatographic peaks.

  • Ionization: Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules like 7-AQC.[7][8] We operate in positive ion mode, as the basic nitrogen atoms on the quinoline ring and the amino group are readily protonated to form [M+H]⁺ ions.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity. We monitor the transition from the protonated parent ion to a stable, high-intensity product ion generated through collision-induced dissociation (CID). Quinolone structures typically exhibit characteristic fragmentation patterns, such as the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.[9]

Experimental Protocol: Method A
  • Preparation of Standards and QC Samples:

    • Prepare a 1 mg/mL stock solution of 7-AQC in DMSO.

    • Serially dilute the stock solution in a surrogate matrix (e.g., charcoal-stripped human plasma) to create calibration standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled 7-AQC).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP 6500)

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • 7-AQC: m/z 189.1 → 171.1 ([M+H-H₂O]⁺)

      • Internal Standard: (Specific to the chosen IS)

Method B: Cross-Validation via Chemical Derivatization LC-MS/MS

For cross-validation, we introduce a fundamentally different analytical approach: chemical derivatization. Carboxylic acids can sometimes exhibit poor retention on reverse-phase columns or suffer from ionization suppression.[10][11] Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) transforms the polar carboxylic acid into a less polar, more easily ionizable derivative, altering its chromatographic behavior and mass spectrometric properties.[12][13] This provides a robust, orthogonal check on the primary method.

Rationale for Experimental Choices:

  • Derivatization Agent: 3-nitrophenylhydrazine (3-NPH) is chosen because it reacts efficiently with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting derivative has improved hydrophobicity for better reverse-phase retention and a readily ionizable group, significantly enhancing MS sensitivity.[13]

  • Chromatography and MS: The conditions are adapted for the 3-NPH derivative, which is larger and less polar than the parent 7-AQC. This will result in a different retention time and require optimization of MRM transitions based on the new derivative structure.

Caption: Workflow comparison for the two analytical methods.

Experimental Protocol: Method B
  • Sample Extraction:

    • Extract samples as described in Method A, steps 1 and 2.

  • Derivatization Reaction:

    • Evaporate 50 µL of the supernatant from the extraction step to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 20 µL of a solution containing 200 mM 3-NPH in 50:50 acetonitrile/water.

    • Add 20 µL of a solution containing 120 mM EDC with 6% pyridine in 50:50 acetonitrile/water.[12]

    • Vortex briefly and incubate the mixture at 40°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 90:10 water/acetonitrile.

    • Centrifuge to pellet any precipitate and transfer to a clean vial for analysis.

  • UPLC-MS/MS Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: (Optimized for the derivative) 30% B to 95% B over 4 minutes.

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • 7-AQC-NPH Derivative: m/z 324.1 → 171.1 (or other stable fragment)

      • Internal Standard: (Derivatized IS)

Data Comparison and Acceptance Criteria

To perform the cross-validation, a set of low, medium, and high QCs, along with at least 20 incurred study samples, should be analyzed by both Method A and Method B. The results are then compared.

Table 1: Illustrative Performance Characteristics of Validated Methods

ParameterMethod A (Direct Analysis)Method B (Derivatization)Acceptance Criteria
Linearity (r²) > 0.995> 0.996> 0.99
LLOQ 1.0 ng/mL0.5 ng/mL-
Intra-day Precision (%CV) < 8.5%< 7.2%< 15%
Inter-day Precision (%CV) < 10.2%< 9.5%< 15%
Accuracy (% Bias) -7.5% to 5.4%-6.1% to 4.8%± 15%

Table 2: Illustrative Cross-Validation Results

The percentage difference between the values obtained by the two methods is calculated for each sample: %Difference = ((ValueMethod A - ValueMethod B) / Mean(ValueA, ValueB)) * 100%

Sample IDMethod A (ng/mL)Method B (ng/mL)Mean (ng/mL)% Difference
QC Low2.852.912.88-2.1%
QC Med48.950.149.5-2.4%
QC High7557417481.9%
Incurred Sample 115.214.815.02.7%
Incurred Sample 2254.6261.2257.9-2.6%
...............

Acceptance Criteria (per FDA Guidance): For the cross-validation to be considered successful, the mean concentration values from the two methods should be within ±20% of each other for at least 67% (two-thirds) of the samples analyzed.[4][5]

Conclusion

This guide demonstrates a comprehensive approach to the cross-validation of a bioanalytical method for this compound. By comparing a straightforward direct analysis (Method A) with an orthogonal method involving chemical derivatization (Method B), we establish a high degree of confidence in the analytical data. The derivatization approach not only serves as an excellent validation counterpart but also offers a path to potentially increased sensitivity and improved chromatography. A successful cross-validation, grounded in the principles outlined by regulatory agencies, ensures that data is reliable, reproducible, and fit for purpose, underpinning the integrity of crucial research and development decisions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Aminoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven safety protocols for handling 7-Aminoquinoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific protective measures are critical. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that warrant careful handling due to their potential physiological effects.

Pillar 1: Hazard Assessment - The Rationale for Caution

Understanding the potential hazards is the first step in any safety protocol. Based on data from surrogate quinoline derivatives, this compound should be handled as a substance with the following potential risks:

  • Skin and Eye Irritation : Direct contact with quinoline compounds is known to cause skin and serious eye irritation.[5][6][7][8]

  • Respiratory Irritation : As a solid, this compound can form dust upon manipulation. Inhaling this dust may cause respiratory tract irritation.[6][7][9]

  • Systemic Toxicity : Many quinoline derivatives are classified as harmful if swallowed or if they come into contact with the skin, indicating potential for absorption and systemic effects.[5][6]

  • Chronic Hazards : Certain quinoline compounds are suspected mutagens and potential carcinogens, necessitating measures to minimize long-term, low-level exposure.[5]

Pillar 2: The Hierarchy of Controls - Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[10] Before any task, ensure the following engineering and administrative controls are in place:

  • Engineering Controls : All handling of solid this compound that could generate dust, and any manipulation of its solutions, must be performed within a certified chemical fume hood.[9][11] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls : Designate a specific area within the lab for working with this compound. Ensure all personnel are trained on its potential hazards and these specific handling procedures.

Pillar 3: Core PPE Protocol for this compound

The following PPE is mandatory for all personnel handling this compound. Each component is selected to counteract the specific hazards identified in Pillar 1.

PPE CategoryRecommended EquipmentStandardRationale and Causality
Eye and Face Protection Chemical splash goggles. A face shield should be worn over goggles when a splash hazard is present (e.g., transferring solutions, handling larger quantities).[12]ANSI Z87.1 / EN 166Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[13][14] A face shield provides an additional barrier for the entire face.
Hand Protection Chemical-resistant gloves (disposable nitrile gloves are a suitable minimum).EN 374Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[15] Gloves must be inspected for defects before each use and changed immediately upon contamination.[9]
Body Protection A buttoned, full-length laboratory coat.N/AShields skin and personal clothing from minor spills and contamination.[16]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.NIOSH/MSHAIf engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary to prevent inhalation of dust or aerosols.[9][17]

Experimental Protocol: Donning and Doffing PPE for Safe Handling

Properly putting on and taking off PPE is critical to prevent cross-contamination.

1. Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten all buttons.
  • Eye Protection: Put on chemical splash goggles.
  • Gloves: Don gloves, ensuring they are pulled over the cuffs of the lab coat sleeves.

2. Doffing (Taking Off) PPE: This process is designed to contain contaminants.

  • Gloves: Remove gloves first, using a proper technique (e.g., peel one glove off by grasping the outside cuff, then use the clean hand to slide under the cuff of the other glove to remove it). Dispose of them immediately in the designated hazardous waste container.[9]
  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination on the outer surface.
  • Eye Protection: Remove goggles last.
  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[18]

Visualization: Risk-Based PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Selection_Workflow start Begin Task Assessment Handling this compound task_type What is the task? start->task_type solid_handling Weighing or handling solid powder task_type->solid_handling Solid solution_handling Preparing or transferring solutions task_type->solution_handling Liquid eng_control Work in a Chemical Fume Hood solid_handling->eng_control solution_handling->eng_control ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles eng_control->ppe_base splash_risk Significant Splash Risk? ppe_base->splash_risk add_faceshield Add Face Shield over Goggles splash_risk->add_faceshield Yes proceed Proceed with Task Safely splash_risk->proceed No add_faceshield->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.